Pyrromethene 546
描述
属性
IUPAC Name |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHPEGNOPSARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563812 | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121207-31-6 | |
| Record name | Pyrromethene 546 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of Pyrromethene 546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyrromethene 546 (PM546), a highly fluorescent and photostable dye belonging to the BODIPY (boron-dipyrromethene) class. Its exceptional photophysical properties make it a valuable tool in various scientific disciplines, including fluorescence microscopy, immunoassays, and as a laser dye. This document outlines its key spectroscopic parameters, detailed experimental protocols for their determination, and logical workflows for a thorough characterization.
Core Spectroscopic Properties of this compound
This compound, chemically known as 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex, exhibits strong absorption and emission in the green-yellow region of the visible spectrum.[1] Its spectroscopic characteristics are summarized in the tables below.
Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters of this compound in methanol, a commonly used solvent for spectroscopic analysis.
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 493 nm[1] | Methanol |
| Molar Absorptivity (ε) | 7.9 x 104 L mol-1 cm-1[1] | Methanol |
| Emission Maximum (λem) | 519 nm[1] | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.99[1] | Methanol |
| Fluorescence Lifetime (τf) | ~7.2 ns* | - |
*Note: This is the fluorescence lifetime of the unsubstituted BODIPY core and serves as an estimate for this compound.[2] The fluorescence lifetime of BODIPY dyes can be solvent-dependent.[3]
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for sample preparation in spectroscopic studies.
| Solvent | Solubility (at 25°C) |
| p-Dioxane | 4.4 g/L[1] |
| N-Methyl-2-pyrrolidinone (NMP) | 6.7 g/L[1] |
| N,N-Dimethylformamide (DMF) | 2.0 g/L[1] |
| Propylene Carbonate | 1.5 g/L[1] |
| 2-Phenoxyethanol (EPH) | 990 mg/L[1] |
| Methanol | 120 mg/L[1] |
| Ethanol (B145695) | 74 mg/L[1] |
| Ethylene Glycol (EG) | <30 mg/L[1] |
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the complete spectroscopic characterization of this compound.
Overall workflow for spectroscopic characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the spectroscopic characterization of this compound.
Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Workflow for absorption spectroscopy.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol). From the stock solution, prepare a dilute working solution with an absorbance in the range of 0.1 - 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the emission spectrum to determine the wavelength of maximum emission (λem).
Workflow for fluorescence emission spectroscopy.
Methodology:
-
Solution Preparation: Prepare a very dilute solution of this compound in the same solvent used for absorption measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength (λex) to the absorption maximum (λabs) determined previously.
-
Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 500-700 nm).
-
-
Data Analysis: Identify the wavelength at which the fluorescence intensity is at its maximum. This is the emission maximum (λem).
Fluorescence Quantum Yield Determination (Relative Method)
This protocol details the determination of the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.
Workflow for relative quantum yield determination.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Rhodamine 6G in ethanol (Φf = 0.95) is a suitable standard.
-
Solution Preparation: Prepare a series of five dilutions for both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measurements:
-
For each solution, measure the absorbance at the excitation wavelength.
-
For each solution, measure the corrected fluorescence emission spectrum and calculate the integrated fluorescence intensity (the area under the emission curve).
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of this compound (Φf,sample) using the following equation: Φf,sample = Φf,std * (Slopesample / Slopestd) * (nsample2 / nstd2) where Φf,std is the quantum yield of the standard, Slopesample and Slopestd are the slopes from the plots, and nsample and nstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.
-
Fluorescence Lifetime Measurement
This protocol describes the determination of the fluorescence lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC).
Workflow for fluorescence lifetime measurement.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound. It is often necessary to deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can quench fluorescence.
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the absorption maximum of the dye.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Acquisition: Acquire the fluorescence decay histogram of the this compound solution by collecting photons over a sufficient time to build up a statistically significant decay curve.
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τf), where A is the amplitude and τf is the fluorescence lifetime.
-
The measured decay is a convolution of the true fluorescence decay and the IRF. Therefore, deconvolution software is used to fit the experimental data and extract the true fluorescence lifetime.
-
By following these detailed protocols and workflows, researchers can obtain a comprehensive and accurate spectroscopic characterization of this compound, enabling its effective application in a wide range of scientific and drug development endeavors.
References
A Technical Guide to the Photophysical Properties of Pyrromethene 546
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Pyrromethene 546 (PM546), a widely utilized fluorescent dye. This document details the essential characteristics of PM546, outlines the experimental protocols for their determination, and presents the data in a clear, comparative format to aid researchers in its application.
Core Photophysical Properties of this compound
This compound, also known as BODIPY 493/503, is a highly efficient and photostable fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes. Its excellent photophysical properties make it a valuable tool in a variety of applications, including fluorescence microscopy, flow cytometry, and as a gain medium in lasers.
Quantitative Data Summary
The key photophysical parameters of this compound are summarized in the table below. These values can vary depending on the solvent environment due to solvatochromic effects.
| Photophysical Property | Value | Solvent |
| Absorption Maximum (λabs) | 493 nm | Methanol |
| Emission Maximum (λem) | 519 nm | Methanol |
| Molar Extinction Coefficient (ε) | 7.9 x 104 L mol-1 cm-1 | Methanol[1] |
| Fluorescence Quantum Yield (Φf) | 0.99 | Methanol[1] |
| Fluorescence Lifetime (τf) | ~5.7 ns | Methanol |
Experimental Protocols
The accurate determination of the photophysical properties of this compound is crucial for its effective implementation in experimental settings. The following sections detail the standardized methodologies for measuring the key parameters.
Absorbance Spectrum Measurement
The absorption spectrum of a fluorophore reveals the wavelengths of light it absorbs most efficiently.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic-grade solvent (e.g., methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the absorption maximum to ensure a good signal-to-noise ratio while minimizing inner filter effects.
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental background.
-
Sample Measurement: Place the cuvette with the this compound solution in the sample beam path and record the absorbance from a suitable wavelength range (e.g., 350 nm to 600 nm).
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Emission Spectrum Measurement
The fluorescence emission spectrum illustrates the wavelengths of light emitted by the fluorophore after excitation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Instrument Setup: Set the excitation wavelength to the absorption maximum (λabs) of this compound.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500 nm to 700 nm) and record the fluorescence intensity at each wavelength.
-
Data Analysis: The wavelength corresponding to the peak intensity in the resulting spectrum is the fluorescence emission maximum (λem).
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with an absorption and emission profile that overlaps with this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Sample and Standard Preparation: Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1 for all solutions.
-
Absorbance and Emission Measurements: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence emission spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2)
where Φf,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. TCSPC is a highly sensitive technique for measuring nanosecond lifetimes.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.
-
Sample Measurement: Excite the this compound sample with the pulsed laser at its absorption maximum and collect the emitted photons at the emission maximum. The timing electronics measure the time difference between the laser pulse and the detection of each photon.
-
Data Analysis: A histogram of the arrival times of the photons is constructed, representing the fluorescence decay curve. This decay curve is then deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τf).
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
References
Measuring the Quantum Yield of Pyrromethene 546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in measuring the fluorescence quantum yield of Pyrromethene 546, a widely used laser dye. This document details the photophysical properties of this compound, outlines a detailed experimental protocol for relative quantum yield determination, and presents relevant data in a structured format to aid researchers in their applications.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a critical factor in applications such as fluorescence microscopy, high-throughput screening, and laser development.
The quantum yield of a fluorescent dye like this compound is highly sensitive to its molecular environment, including the polarity and proticity of the solvent. Therefore, understanding the solvent-dependent behavior of this compound is crucial for optimizing its performance in various applications.
Photophysical Properties of this compound
This compound, also known as BODIPY 493/503, is a highly efficient fluorescent dye. Its photophysical properties are significantly influenced by the surrounding solvent. A study by F. López Arbeloa investigated the photophysics of this compound in a wide range of apolar, polar, and protic solvents.[1] The study revealed that the highest radiative deactivation rates, which contribute to a higher quantum yield, are observed in highly polar and hydrogen-bond donor solvents.[1]
A product data sheet from Exciton reports a fluorescence quantum yield of 0.99 for this compound in methanol (B129727).[2][3] This high value underscores its efficiency as a fluorophore. The absorption and emission maxima in methanol are reported to be 493 nm and 519 nm, respectively.[2][3]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound in methanol. A comprehensive study of its properties in a wider range of solvents can be found in the work by F. López Arbeloa.[1]
| Property | Value | Solvent | Reference |
| Fluorescence Quantum Yield (Φ) | 0.99 | Methanol | [2][3] |
| Absorption Maximum (λabs) | 493 nm | Methanol | [2][3] |
| Emission Maximum (λem) | 519 nm | Methanol | [2][3] |
| Molar Extinction Coefficient (ε) | 7.9 x 104 L mol-1 cm-1 | Methanol | [2][3] |
Experimental Protocol: Relative Quantum Yield Measurement
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 6G is a commonly used reference standard in the spectral region of this compound due to its high and stable quantum yield in ethanol (B145695) (Φ ≈ 0.95).
Principle
The relative quantum yield (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To improve accuracy, a series of solutions with different concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.
Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvents (e.g., ethanol for both sample and standard)
-
This compound
-
Rhodamine 6G (as the reference standard)
Experimental Workflow
The following diagram illustrates the workflow for the relative quantum yield measurement of this compound.
Caption: A flowchart outlining the key steps for determining the relative quantum yield of this compound.
Detailed Procedure
-
Selection of Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine 6G in ethanol (Φ ≈ 0.95) is an excellent choice.
-
Solvent Selection: Use the same high-purity solvent for both the sample and the standard to eliminate the need for refractive index correction. Ethanol is a suitable solvent for both this compound and Rhodamine 6G.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both plots and determine the slopes.
-
-
Quantum Yield Calculation: Calculate the quantum yield of this compound using the equation for the slope method:
Φsample = Φstandard * (Slopesample / Slopestandard)
Logical Relationships in Quantum Yield Determination
The determination of fluorescence quantum yield involves a series of interconnected concepts and experimental parameters. The following diagram illustrates these relationships.
Caption: A diagram illustrating the interplay between intrinsic properties, experimental factors, and measured quantities in quantum yield determination.
Conclusion
Accurate measurement of the fluorescence quantum yield of this compound is essential for its effective utilization in various scientific and technological fields. This guide has provided a detailed protocol for the relative quantum yield measurement, highlighting the importance of proper experimental design and the use of appropriate standards. The provided data and diagrams serve as a valuable resource for researchers working with this versatile fluorophore. For more detailed information on the solvent effects on the photophysical properties of this compound, the work of F. López Arbeloa is a recommended reference.[1]
References
Pyrromethene 546 (CAS No. 121207-31-6): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrromethene 546, a fluorescent dye widely recognized for its utility in cellular imaging and laser applications. This document consolidates key physicochemical, spectral, and application-specific data, offering detailed experimental protocols and insights into its use in biological research.
Core Properties and Data
This compound, also extensively known by its synonym BODIPY™ 493/503, is a highly efficient and photostable fluorophore.[1] Its lipophilic nature makes it an exceptional tool for staining neutral lipids, particularly within intracellular lipid droplets.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and application.
| Property | Value | Reference(s) |
| CAS Number | 121207-31-6 | [1] |
| Molecular Formula | C₁₄H₁₇BF₂N₂ | [1] |
| Molecular Weight | 262.11 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [][5] |
| Melting Point | 259-261 °C | [3] |
| Synonyms | BODIPY 493/503, 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | [1][6] |
Spectral Properties
This compound exhibits strong absorption in the blue-green region of the visible spectrum and emits a bright green fluorescence with a high quantum yield. These spectral characteristics make it compatible with standard fluorescence microscopy filter sets.
| Spectral Property | Value (in Methanol) | Reference(s) |
| Absorption Maximum (λabs) | 493 nm | [3] |
| Emission Maximum (λem) | 519 nm | [3] |
| Molar Extinction Coefficient (ε) | 7.9 x 10⁴ L·mol⁻¹·cm⁻¹ at 493 nm | [3] |
| Fluorescence Quantum Yield (Φf) | 0.99 | [3] |
Solubility
The solubility of this compound in various organic solvents is a critical consideration for the preparation of stock and working solutions for experimental use.
| Solvent | Solubility (at 25 °C) | Reference(s) |
| p-Dioxane | 4.4 g/L | [3] |
| N-Methyl-2-pyrrolidinone (NMP) | 6.7 g/L | [3] |
| N,N-Dimethylformamide (DMF) | 2.0 g/L | [3] |
| Propylene Carbonate | 1.5 g/L | [3] |
| 2-Phenoxyethanol (EPH) | 990 mg/L | [3] |
| Methanol | 120 mg/L | [3] |
| Ethanol | 74 mg/L | [3] |
| Ethylene Glycol (EG) | < 30 mg/L | [3] |
| Chloroform | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Synthesis and Purification
Experimental Protocols
The primary application of this compound in biological research is the fluorescent labeling of intracellular lipid droplets.[2] These organelles are crucial for lipid homeostasis and are implicated in various cellular functions, including signaling and metabolic diseases.[1] The following are detailed protocols for staining lipid droplets in both live and fixed cells for fluorescence microscopy and flow cytometry.
Protocol 1: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy
This protocol is adapted for real-time visualization of lipid droplet dynamics.
Materials:
-
This compound (BODIPY 493/503)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM.[2]
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes. Ensure cells are healthy to avoid artifacts in lipid droplet formation.[]
-
Staining: Remove the culture medium and wash the cells once with sterile PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Washing: After incubation, remove the staining solution and wash the cells twice with PBS to remove excess dye.[2]
-
Imaging: Add fresh culture medium or PBS to the cells. Visualize the stained lipid droplets immediately using a fluorescence microscope equipped with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).[2]
Protocol 2: Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy
This protocol is suitable for endpoint assays where cell morphology is preserved.
Materials:
-
This compound (BODIPY 493/503)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Cells cultured on coverslips
Procedure:
-
Cell Preparation and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.[1][2]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1 µg/mL working solution of this compound in PBS. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS to remove excess dye.[2]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.
Protocol 3: Quantification of Neutral Lipids by Flow Cytometry
This protocol allows for the quantification of cellular neutral lipid content in a cell population.[7]
Materials:
-
This compound (BODIPY 493/503)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Cell suspension
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining: Prepare a 2 µM working solution of this compound in PBS.[7] Add the working solution to the cell suspension and incubate for 15 minutes at 37°C in the dark. An unstained control sample should be prepared in parallel.[7]
-
Washing: After incubation, wash the cells by adding PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes, and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
-
Analysis: Analyze the stained cells using a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC channel).
Applications in Research and Drug Development
This compound is a valuable tool for researchers in cell biology and drug development. Its primary application is the visualization and quantification of lipid droplets, which are increasingly recognized for their role in various physiological and pathological processes.
-
Metabolic Studies: The dye is used to study changes in lipid storage in response to various stimuli, such as nutrient availability or drug treatment, providing insights into metabolic disorders like obesity, diabetes, and fatty liver disease.[]
-
Cellular Signaling: Lipid droplets are involved in cellular signaling pathways.[1] this compound allows for the visualization of these organelles, aiding in the study of their dynamics and interactions with other cellular components during signaling events.
-
Drug Discovery: In drug development, this dye can be used in high-content screening assays to identify compounds that modulate lipid metabolism.
Photostability and Toxicity
Photostability
This compound is generally considered to have good photostability.[3] However, like many fluorophores, it is susceptible to photobleaching under intense and prolonged illumination. One study reported that after 50 scans with a confocal microscope, the fluorescence intensity of BODIPY 493/503 was reduced to approximately 11% of its initial value.[8] For long-term live-cell imaging, it is advisable to minimize light exposure and use appropriate antifade reagents when imaging fixed samples.
Toxicity
Safety data sheets indicate that this compound is a skin and eye irritant and may cause respiratory irritation.[1] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the solid compound and its solutions. To date, detailed quantitative toxicity data, such as an LD50 value, have not been thoroughly investigated and reported in publicly available literature.[7]
Visualized Workflows and Pathways
To facilitate the understanding of its application, the following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for live-cell lipid droplet staining with this compound.
Caption: Workflow for fixed-cell lipid droplet staining with this compound.
Caption: Conceptual workflow for using this compound to study signaling.
References
- 1. 4,4-Difluoro-1,3,5,7-tetramethyl-8-pentafluorophenyl-4-bora-3a,4a-diaza-s-indacene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aptus.co.jp [aptus.co.jp]
- 5. BODIPY 493/503 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene dyes (BODIPY). | [Journal of Chemical Society of Pakistan • 2013] | PSA • ID 14084 [psa.pastic.gov.pk]
- 7. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of BODIPY 493/503
This guide provides a comprehensive overview of the synthesis, characterization, and application of BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene), a highly versatile and widely used fluorescent dye. Developed for researchers, scientists, and professionals in drug development, this document details the synthetic protocol, key quantitative data, and common experimental workflows.
Core Synthesis and Physicochemical Properties
BODIPY 493/503 is a lipophilic fluorophore known for its bright green fluorescence, high photostability, and sharp emission spectrum. Its utility is particularly pronounced in the visualization of neutral lipids and lipid droplets within both live and fixed cells.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectroscopic properties of BODIPY 493/503.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇BF₂N₂ | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | Orange to red crystalline solid | |
| Excitation Maximum (λex) | 493 nm | [2] |
| Emission Maximum (λem) | 503 nm | [2] |
| Molar Absorptivity (ε) | >80,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [3][4] |
| Fluorescence Lifetime | 7.2 ns | [3][5] |
| IUPAC Name | 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of BODIPY 493/503. The following table provides typical chemical shifts observed in Chloroform-d (CDCl₃).[6]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 5.95 (s, 2H), 2.52 (s, 3H), 2.45 (s, 6H), 2.25 (s, 6H) |
| ¹³C NMR | 159.5, 140.5, 133.0, 121.5, 17.0, 15.0, 14.5 |
| ¹¹B NMR | 0.8 (t) |
| ¹⁹F NMR | -146.0 (q) |
Synthesis Protocol
The synthesis of BODIPY 493/503 is based on the foundational work of Treibs and Kreuzer, involving an acid-catalyzed self-condensation of a pyrrole (B145914) derivative followed by complexation with a boron trifluoride adduct.[7]
Synthesis Pathway Diagram
Caption: Synthesis of BODIPY 493/503 via self-condensation and complexation.
Experimental Protocol
Materials:
-
2,4-Dimethylpyrrole
-
Acetic Anhydride
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dimethylpyrrole in anhydrous dichloromethane.
-
Acylation and Condensation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride to the stirred solution. Following this, add boron trifluoride etherate dropwise. The reaction mixture will typically change color, indicating the formation of the dipyrromethene intermediate. Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Oxidation and Complexation: Once the formation of the dipyrromethene is deemed complete by TLC, add triethylamine to the reaction mixture, followed by an additional portion of boron trifluoride etherate. This step facilitates the complexation of the dipyrromethene with the BF₂ moiety. Continue stirring at room temperature for an additional period.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent.
-
Crystallization: Collect the fractions containing the desired product and evaporate the solvent. The purified BODIPY 493/503 can be further recrystallized from a solvent system such as dichloromethane/hexane to obtain fine, colored crystals.
Experimental Workflow: Lipid Droplet Staining
BODIPY 493/503 is extensively used for the fluorescent labeling of intracellular lipid droplets. The following workflow outlines a typical procedure for staining live cells.
Lipid Droplet Staining Workflow Diagram
Caption: A typical workflow for staining lipid droplets in live cells.
This technical guide provides a foundational understanding of the synthesis and application of BODIPY 493/503. For more specific applications and advanced modifications, consulting the primary literature is recommended.
References
An In-depth Technical Guide to the Theoretical Calculations of Pyrromethene 546 Electronic Structure
Introduction: Pyrromethene 546 (PM546) is a highly efficient laser dye known for its strong absorption and fluorescence in the visible spectrum. Understanding its electronic structure is paramount for optimizing its performance in various applications, including tunable lasers and biological imaging. Theoretical calculations, primarily leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into the photophysical properties of PM546 by modeling its ground and excited states, molecular orbitals, and spectroscopic behavior. This guide details the computational methodologies employed and summarizes the key findings from theoretical studies.
Theoretical Methodologies and Protocols
The electronic structure of PM546 is investigated using a range of quantum chemical methods. These protocols allow for the accurate prediction of molecular geometries, orbital energies, and transition properties.
Ground State Calculations
The optimization of the ground state (S₀) geometry is the foundational step in any electronic structure analysis.
-
Primary Method: Density Functional Theory (DFT) is the most common approach.[1][2]
-
Functional and Basis Set: The B3LYP functional combined with the 6-31G basis set is a frequently used level of theory for optimizing the ground state geometry.[1]
-
Software: Quantum chemistry packages like Gaussian are standard tools for these calculations.[1]
-
Verification: To ensure the optimized geometry represents a true energy minimum, frequency calculations are performed to confirm the absence of imaginary frequencies.
Excited State Calculations
To understand the photophysical properties like absorption and emission, the electronic excited states must be modeled.
-
Primary Method: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating vertical excitation energies, which correspond to the absorption spectrum.[1]
-
Geometry Optimization: The geometry of the first excited singlet state (S₁) can be optimized using methods such as Configuration Interaction Singles (CIS) or TD-DFT.[1][3] The minimal change in geometry between the S₀ and S₁ states, as revealed by these calculations, corresponds to the experimentally observed small Stokes shift.[2]
-
Solvent Effects: To simulate realistic conditions, solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[4]
Semi-empirical Methods
Alongside DFT, various semi-empirical methods (like AM1, PM3, PM5, PM6, and ZINDO) are also utilized for a broader understanding of the electronic and geometric characteristics of pyrromethene dyes.[1][2][4]
A generalized workflow for these theoretical calculations is visualized below.
Caption: A typical computational workflow for determining the electronic properties of this compound.
Key Findings on Electronic Structure
Theoretical studies have revealed several key aspects of the PM546 electronic structure that govern its photophysical behavior.
Molecular Geometry
The PM546 chromophore is characterized by a cyclic, cyanine-like structure.[2] The two pyrrole (B145914) rings are nearly coplanar.[2] However, a slight deviation from perfect planarity is attributed to steric hindrance between the central methyl group and adjacent methyl groups on the aromatic rings.[2] Importantly, the geometry does not undergo significant changes upon excitation to the S₁ state.[2]
Frontier Molecular Orbitals (HOMO & LUMO)
The absorption and fluorescence characteristics of PM546 are dominated by the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]
-
HOMO: The electron density of the HOMO state is primarily localized on the pyrrole units of the molecule.[2]
-
LUMO: Upon excitation, there is a transfer of electron density from the pyrrole rings to the central part of the chromophore, which characterizes the LUMO state.[2][4]
The diagram below illustrates this fundamental electronic transition.
Caption: The S₀ → S₁ transition in PM546 is dominated by the promotion of an electron from HOMO to LUMO.
Summary of Calculated Properties
The following tables summarize the computational methods and key quantitative data derived from theoretical studies of this compound and related compounds.
Table 1: Summary of Computational Protocols
| Property Calculated | Method | Functional / Level | Basis Set | Software | Reference |
|---|---|---|---|---|---|
| Ground State (S₀) Geometry | DFT / Semi-empirical | B3LYP / AM1 | 6-31G | Gaussian 03 | [1] |
| Excited State (S₁) Geometry | Ab initio | CIS | - | Gaussian 03 | [1] |
| Absorption Spectra | TD-DFT | - | - | Gaussian 03 | [1] |
| Structural/Electronic Properties | DFT / Semi-empirical | B3LYP / PM5 | - | Gaussian 98 | [4] |
| Photophysical Characteristics | TD-DFT / Semi-empirical | - / ZINDO, CISD | - | Gaussian 98 |[4] |
Table 2: Calculated Electronic Properties for PM546
| Property | Calculated Value | Method | Notes | Reference |
|---|---|---|---|---|
| Dipole Moment (S₀) | 5.14 D | DFT (B3LYP) | Value for PM546 structure. | [4] |
| Dipole Moment (S₀) | 5.25 D | Semi-empirical (PM5) | Value for PM546 structure. | [4] |
| Dipole Moment (S₀) | 6.8 - 6.93 D | DFT | Literature values cited in the study. | [2] |
| HOMO-LUMO Energy Gap | ~2.9 eV | DFT | Value for a structurally similar pyrromethene dye. | [2] |
| S₀ → S₁ Transition | Involves HOMO → LUMO | DFT, TD-DFT, CIS | The primary electronic transition. |[1][2] |
References
discovery and history of pyrromethene laser dyes
An In-depth Technical Guide to the Discovery and History of Pyrromethene Laser Dyes
Introduction
The advent of the tunable dye laser revolutionized various scientific and technological fields, from spectroscopy to medicine. While early research was dominated by xanthene dyes like Rhodamine 6G, the quest for more efficient and photostable laser media continued. This led to the development of the pyrromethene (PM) class of dyes in the late 1980s. These dyes, characterized by a dipyrromethene-BF₂ complex core, quickly demonstrated superior performance in the visible spectrum, particularly in the 550-650 nm range, often outperforming the benchmark Rhodamine 6G.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, fundamental properties, and experimental protocols associated with pyrromethene laser dyes.
Discovery and Historical Development
The foundation for synthetic dyes was laid in 1856 with William Henry Perkin's accidental discovery of mauveine.[4][5][6] However, the specific development of pyrromethene-BF₂ complexes as superior laser dyes occurred much later.
-
1988: The first report of laser activity from a pyrromethene-BF₂ complex, specifically 1,3,5,7-tetramethylpyrromethene-BF₂ (TMP-BF₂), was published by T.G. Pavlopoulos and J.H. Boyer and their collaborators.[7]
-
Late 1980s - Early 1990s: This initial discovery spurred a period of rapid development led by the same research groups. They synthesized and characterized a series of derivatives, identifying key structural modifications that enhanced laser performance.[7][8] A significant breakthrough was the synthesis of 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-BF₂ complex, now widely known as Pyrromethene 567 (PM567).[8] This dye showed exceptional efficiency and became a new benchmark for laser performance in the green-yellow region.[3][8]
-
1990s - Present: Research has continued to focus on improving the properties of pyrromethene dyes. Key areas of investigation include enhancing photostability by modifying substituents on the pyrromethene core, developing new congeners with altered spectral properties, and incorporating these dyes into solid-state matrices like modified polymers and sol-gel glasses to create robust, tunable solid-state dye lasers.[9][10][11][12]
Core Principles of Pyrromethene Dyes
The exceptional laser performance of pyrromethene dyes stems from a combination of favorable photophysical properties that minimize energy loss pathways.[2][13]
-
High Fluorescence Quantum Yield (Φf): Pyrromethene dyes exhibit very high quantum yields, often approaching unity (0.8 to >0.99), meaning that nearly every absorbed photon is re-emitted as fluorescence.[14][15] This is a direct result of their rigid, planar molecular structure which restricts non-radiative decay pathways.[1]
-
Large Molar Absorption Coefficients (ε): These dyes have strong absorption bands in the visible spectrum, allowing for efficient pumping with common laser sources like the second harmonic of Nd:YAG lasers (532 nm).[1][3]
-
Low Intersystem Crossing (ISC) Rate: The rate of transition from the excited singlet state (S₁) to the triplet state (T₁) is very low. This is crucial because the triplet state is a primary source of inefficiency and photodegradation.[16]
-
Low Triplet-Triplet (T-T) Absorption: The absorption of light by molecules in the triplet state often overlaps with the fluorescence emission band, creating a significant loss mechanism in many laser dyes. Pyrromethene dyes feature very low T-T absorption in their lasing region, which contributes significantly to their high conversion efficiencies.[16][17]
These combined properties lead to a higher population inversion and greater stimulated emission, resulting in highly efficient laser action.
Quantitative Data Summary
The following tables summarize key quantitative data for some of the most common and well-researched pyrromethene dyes.
Table 1: Spectroscopic Properties of Common Pyrromethene Dyes
| Dye Name | Chemical Name | λabs max (nm) | εmax (M-1cm-1) | λfl max (nm) | Φf (Quantum Yield) | Solvent | Reference(s) |
| PM567 | 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-difluoroborate complex | 518 | 7.2 x 104 | 547 | 0.83 | Ethanol | [3][14] |
| PM567 | 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-difluoroborate complex | 516 | - | - | 0.995 | Methanol | [14] |
| PM597 | - | ~525 | ~8.0 x 104 | ~560 | ~0.90 | Ethanol | [17][18] |
| PM650 | - | ~580 | - | ~610 | - | Ethanol | [19] |
Table 2: Laser Performance of Pyrromethene 567
| Pump Source | Wavelength (nm) | Lasing Max (nm) | Lasing Range (nm) | Conversion Efficiency | Host Medium | Reference(s) |
| Nd:YAG (2nd Harmonic) | 532 | 564 | - | 77% (slope) | ORMOSIL | [14] |
| Nd:YAG (2nd Harmonic) | 532 | 567 | - | 50% (slope) | High Temp. Plastic | [11][14] |
| Nd:YAG (2nd Harmonic) | 532 | 571 | - | 77% (slope) | Acrylic Copolymer | [11][14] |
| Argon Ion Laser | all-lines | 571 | 552-608 | 36% | NMP/PPH | [14] |
| Flashlamp (Coaxial) | Broadband | 540 | 537-560 | 35% (slope) | DMA/Methanol | [14] |
| Nd:YAG (2nd Harmonic) | 532 | 558 | 546-580 | 23% (peak) | Ethanol | [3] |
Experimental Protocols
General Synthesis of a Pyrromethene Dye (e.g., PM567 Analogue)
This protocol is a generalized procedure based on methods reported in the literature for synthesizing the pyrromethene-BF₂ core structure.[10][16]
-
Condensation: An appropriate acyl chloride is reacted with a 3-substituted-2,4-dimethylpyrrole in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature for several hours. This step forms the dipyrromethene hydrochloride salt.
-
Quenching and Neutralization: The reaction mixture is treated with a mild base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloride salt and deprotonate the dipyrromethene. This is often done at a reduced temperature (e.g., 0 °C).
-
Complexation with Boron Trifluoride: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the solution. This chelates the dipyrromethene ligand to form the stable, highly fluorescent pyrromethene-BF₂ complex. The reaction is typically stirred for several more hours at room temperature.
-
Workup and Purification: The reaction mixture is washed with water to remove salts and excess reagents. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure pyrromethene dye.
-
Characterization: The final product is characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy.
Protocol for Dye Laser Performance Characterization
This protocol describes a typical setup for evaluating the laser efficiency and tuning range of a pyrromethene dye in a liquid solution.[3][19]
-
Dye Solution Preparation: Prepare a stock solution of the pyrromethene dye (e.g., PM567) in a laser-grade solvent (e.g., ethanol) at a concentration optimized for the pump laser, typically in the range of 1x10⁻⁴ to 5x10⁻⁴ M. The optical density of the solution at the pump wavelength should be adjusted for efficient absorption.
-
Pump Source: Use a Q-switched, frequency-doubled Nd:YAG laser operating at 532 nm as the pump source. The laser should provide short pulses (e.g., 5-10 ns) at a set repetition rate (e.g., 10 Hz).
-
Optical Pumping Geometry: Focus the pump beam into the dye cell using a combination of cylindrical and spherical lenses to create a line focus. This ensures that the gain medium is pumped uniformly along a narrow region. The dye solution is circulated through a flow-through cuvette (dye cell) to prevent thermal lensing and replace photodegraded molecules from the active region.[3]
-
Laser Resonator (Cavity): Construct a laser cavity around the dye cell. A common configuration is a Littman-Metcalf or grazing-incidence grating (GIG) setup for narrowband, tunable output.[3]
-
Input Coupler: A high-reflector mirror (HR) that is highly reflective at the lasing wavelengths but transparent to the pump wavelength (532 nm).
-
Output Coupler: A partially reflective mirror (e.g., 50% reflectivity) or, in a GIG setup, an uncoated optical flat (4% reflectivity) can serve as the output coupler.[3]
-
Tuning Element: A diffraction grating is used as the wavelength-selective element. Rotating the grating changes the wavelength that is fed back into the cavity, thus tuning the laser output.
-
-
Measurement and Analysis:
-
Power/Energy Measurement: Use calibrated power/energy meters to measure the input pump energy and the output dye laser energy for each pulse.
-
Slope Efficiency: Plot the output laser energy as a function of the input pump energy. The slope of the linear portion of this graph represents the slope efficiency.
-
Tuning Curve: While keeping the pump energy constant, rotate the diffraction grating and measure the output power at each wavelength to generate a tuning curve.
-
Linewidth: Use a Fabry-Pérot etalon or a high-resolution spectrometer to measure the spectral linewidth of the laser output.
-
Protocol for Photostability Measurement
Photostability is a critical parameter, often quantified as the total absorbed energy or number of pump pulses required for the laser output to drop to 50% of its initial value.[8][20]
-
Experimental Setup: Use the same laser performance characterization setup as described in section 4.2.
-
Initial Performance: Set the laser to its peak operating wavelength and measure the initial output energy (E₀) at a constant pump energy.
-
Long-Term Operation: Operate the laser continuously under the same conditions for an extended period or a large number of pulses.
-
Data Logging: Record the output energy (E(t)) and the number of pump pulses (or elapsed time) periodically.
-
Half-Life Determination: The photostability half-life is reached when E(t) = 0.5 * E₀.
-
Normalization: To compare different dyes or conditions, the photostability can be expressed in gigajoules per mole (GJ/mol), which represents the total pump energy absorbed by the dye molecules in the system before reaching the half-life point.[8] The photodegradation of pyrromethene dyes is often accelerated by dissolved oxygen, which can be produced via energy transfer from the dye's triplet state.[8][19] Therefore, conducting experiments in deoxygenated solvents can significantly improve photostability.[8]
Visualizations
Jablonski Diagram for a Pyrromethene Dye
// Transitions S0 -> S1 [label="Absorption (Pump)", color="#34A853", arrowhead="normal", style=bold]; S1 -> S0 [label="Fluorescence (Laser Emission)", color="#EA4335", arrowhead="normal", style="bold", constraint=false]; S1 -> S0 [label="Internal Conversion (Non-radiative)", color="#FBBC05", arrowhead="normal", style=dashed, constraint=false]; S1 -> T1 [label="Intersystem Crossing (ISC)\n(Low Probability)", color="#4285F4", arrowhead="normal", style=dashed]; T1 -> S0 [label="Phosphorescence (Very Low)", color="#5F6368", arrowhead="normal", style=dotted, constraint=false]; }
Caption: Jablonski diagram illustrating electronic transitions in a pyrromethene dye.
Experimental Workflow for Pyrromethene Dye Synthesis
Caption: A simplified workflow for the synthesis of a pyrromethene-BF₂ dye.
Diagram of a Dye Laser Performance Experiment
Caption: Schematic of an experimental setup for characterizing dye laser performance.
References
- 1. Laser Dye Pyrromethane 567 – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]
- 2. azooptics.com [azooptics.com]
- 3. ias.ac.in [ias.ac.in]
- 4. William Henry Perkin | Science History Institute [sciencehistory.org]
- 5. acs.org [acs.org]
- 6. William Henry Perkin - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Photostability enhancement of Pyrromethene 567 and Perylene Orange in oxygen-free liquid and solid dye lasers [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Pyrromethene - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. exciton.luxottica.com [exciton.luxottica.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. High laser efficiency and photostability of pyrromethene dyes mediated by nonpolar solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Molar Extinction Coefficient of Pyrromethene 546
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of the laser dye Pyrromethene 546. The document details the quantitative spectroscopic properties of this dye in various solvents, outlines a detailed experimental protocol for the determination of its molar extinction coefficient, and includes a visualized experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific fields where precise quantification of chromophores is essential.
Quantitative Spectroscopic Data of this compound
The molar extinction coefficient (ε) is an intrinsic property of a substance that measures how strongly it absorbs light at a particular wavelength. It is a crucial parameter for quantitative analysis using the Beer-Lambert law. The spectroscopic properties of this compound are highly dependent on the solvent environment. Below is a summary of the reported molar extinction coefficient and maximum absorption wavelength (λmax) for this compound in various solvents.
| Solvent | Maximum Absorption Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Methanol (B129727) | 493 | 7.9 x 10⁴[1] |
| p-Dioxane | 492 | Not specified |
| Ethanol | 492 | Not specified |
| n-Propanol | 495.8 | Not specified |
| N-Methyl-2-pyrrolidinone (NMP) | 495.5 | Not specified |
| Propylene Carbonate | 493 | Not specified |
Note: While the absorption maxima are available for several solvents, the corresponding molar extinction coefficients are not always reported in publicly available literature. The value in methanol is well-documented.
Experimental Protocol for Determination of Molar Extinction Coefficient
The determination of the molar extinction coefficient of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
1. Materials and Instrumentation:
-
Analyte: this compound (laser grade)
-
Solvent: Spectroscopic grade solvent of choice (e.g., methanol, ethanol)
-
Instrumentation: Calibrated UV-Vis spectrophotometer
-
Labware: Analytical balance, volumetric flasks (various sizes), calibrated micropipettes, and quartz cuvettes (typically with a 1 cm path length).
2. Preparation of Stock Solution:
-
Accurately weigh a precise mass of this compound using an analytical balance.
-
Quantitatively transfer the weighed dye into a volumetric flask of a known volume.
-
Dissolve the dye completely in the chosen solvent. Ensure the solution is thoroughly mixed to achieve homogeneity.
-
Calculate the molar concentration of the stock solution using the known mass, molecular weight of this compound (262.11 g/mol ), and the volume of the volumetric flask.
3. Preparation of Serial Dilutions:
-
Perform a series of accurate serial dilutions from the stock solution to prepare at least five standard solutions of different, known concentrations.
-
The concentration range of these standards should be chosen to yield absorbance values within the linear dynamic range of the spectrophotometer, typically between 0.1 and 1.0.
4. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
-
Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorption of this compound (approximately 480-510 nm).
-
Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of each standard solution, identifying the wavelength of maximum absorbance (λmax).
-
Record the absorbance of each standard solution at the determined λmax.
5. Data Analysis and Calculation:
-
Plot a graph of absorbance at λmax (y-axis) versus the molar concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression line, as per the Beer-Lambert equation: A = εcl where:
-
A is the absorbance
-
ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)
-
c is the molar concentration (mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Therefore, ε = Slope / l.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of this compound.
Caption: Experimental workflow for determining the molar extinction coefficient.
References
Pyrromethene 546: A Spectroscopic and Photophysical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Pyrromethene 546, a highly efficient and photostable fluorescent dye. Belonging to the pyrromethene-BF2 complex family, this dye is noted for its strong absorption and emission in the green-yellow region of the visible spectrum, making it a valuable tool in various scientific applications, including laser technology and fluorescence-based assays.
Core Photophysical Data
The photophysical characteristics of this compound, such as its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are crucial for its application. These properties can be influenced by the solvent environment. A summary of key quantitative data for this compound in various solvents is presented below.
| Solvent | Absorption Max (λabs) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) |
| Methanol | 493[1] | 7.9 x 10⁴ at 493 nm[1] | 519[1] | 0.99[1] |
| Ethanol | 492 | Not specified | Not specified | Not specified |
| p-Dioxane | Not specified | Not specified | Not specified | Not specified |
| N-Methyl-2-Pyrrolidinone (NMP) | 495.5 | Not specified | Not specified | Not specified |
| Propylene Carbonate | 493 | Not specified | Not specified | Not specified |
| 2-Phenoxyethanol (EPH) | 499 | Not specified | Not specified | Not specified |
| n-Propanol | 495.8 | Not specified | Not specified | Not specified |
Spectroscopic Analysis: Experimental Protocols
The determination of the absorption and emission spectra of this compound is fundamental to understanding its photophysical behavior. The following sections outline the standard methodologies for these measurements.
Absorption Spectroscopy
The purpose of absorption spectroscopy is to measure the attenuation of light as it passes through a sample. This measurement allows for the determination of the absorption spectrum, which reveals the wavelengths at which the dye absorbs light most strongly.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the dye in a high-purity solvent (e.g., spectroscopic grade methanol) to a specific concentration. A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed. The instrument is calibrated using a reference cuvette containing the pure solvent.
-
Measurement: The absorbance of each diluted sample is measured over a specific wavelength range, typically encompassing the near-UV and visible regions (e.g., 350-600 nm). The absorption spectrum is a plot of absorbance versus wavelength.
-
Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the light emitted from a sample after it has absorbed light. This technique provides information about the dye's emission spectrum and its fluorescence efficiency.
Methodology:
-
Sample Preparation: As with absorption spectroscopy, a dilute solution of this compound is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used for these measurements. The instrument consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.
-
Measurement: The sample is excited at or near its absorption maximum (e.g., 493 nm). The emission monochromator is then scanned over a range of longer wavelengths to collect the emitted fluorescence. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard of known quantum yield. The integrated fluorescence intensities and absorbances of the sample and the standard are measured, and the quantum yield is calculated using the following equation:
Φf,sample = Φf,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing Spectroscopic Processes
The following diagrams illustrate the key concepts and workflows associated with the spectroscopic analysis of this compound.
Caption: Experimental workflow for determining the absorption and emission spectra of this compound.
Caption: Energy level transitions illustrating absorption and fluorescence processes in this compound.
References
An In-depth Technical Guide to Pyrromethene 546
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of Pyrromethene 546 (PM546), a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class. Renowned for its high quantum yield and photostability, this document details its core structure, photophysical characteristics, and relevant experimental procedures.
Chemical Structure and Identification
This compound is a synthetic organic compound characterized by a dipyrromethene core complexed with a difluoroboron moiety. This rigid, fused-ring structure is responsible for its exceptional photophysical properties.[1] The systematic name for this compound is 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene.[2][3] The core structure consists of two pyrrole (B145914) rings linked by a methine bridge, with methyl groups substituting various positions on the rings.[4]
The chemical formula is C₁₄H₁₇BF₂N₂.[3][5][6] It is also commonly referred to as BODIPY 493/503, indicating its approximate absorption and emission maxima.[2][3]
Caption: Chemical structure of this compound (C₁₄H₁₇BF₂N₂).
Physicochemical and Spectroscopic Properties
The key quantitative properties of this compound are summarized below. These values highlight its utility as a robust fluorescent dye for various applications, including laser technology and fluorescence microscopy.[3]
Table 1: General Properties
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 121207-31-6 | [2] |
| Molecular Formula | C₁₄H₁₇BF₂N₂ | [3][7] |
| Molecular Weight | 262.11 g/mol | [2][7] |
| Melting Point | 259-261°C |[2] |
Table 2: Spectroscopic Properties in Methanol
| Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Absorption Maximum | λabs | 493 nm | [2] |
| Molar Absorptivity | ε493 | 7.9 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Fluorescence Maximum | λfl | 519 nm | [2] |
| Fluorescence Quantum Yield | Φf | 0.99 |[2] |
Table 3: Solubility at 25°C
| Solvent | Solubility | Reference |
|---|---|---|
| p-Dioxane | 4.4 g/L | [2] |
| N-Methyl-2-Pyrrolidinone (NMP) | 6.7 g/L | [2] |
| N,N-Dimethylformamide (DMF) | 2.0 g/L | [2] |
| Propylene Carbonate | 1.5 g/L | [2] |
| 2-Phenoxyethanol (EPH) | 990 mg/L | [2] |
| Methanol | 120 mg/L | [2] |
| Ethanol | 74 mg/L | [2] |
| Ethylene Glycol (EG) | <30 mg/L | [2] |
| Water | Insoluble |[8] |
Experimental Protocols
The synthesis of this compound, like other BODIPY dyes, generally involves a multi-step process. A representative workflow is outlined below, based on common synthetic routes for this class of compounds.[9] The process starts with the synthesis of a dipyrromethane intermediate, followed by oxidation to a dipyrromethene, and finally complexation with boron trifluoride.[9]
Caption: A generalized workflow for the synthesis of Pyrromethene dyes.
Protocol:
-
Dipyrromethane Synthesis: Condense an appropriate 2-unsubstituted pyrrole with a 2-formylpyrrole under acidic conditions. Alternatively, self-condensation of a suitable pyrrole derivative can be employed.
-
Oxidation: The resulting dipyrromethane is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or toluene). An oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil is added portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Complexation: The reaction mixture is cooled, and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Purification: The reaction is stirred for several hours. Upon completion, the mixture is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound dye.
Caution: Halogenated pyrroles, which can be intermediates, are often unstable and may decompose, releasing toxic gases. All synthesis steps should be performed in a well-ventilated fume hood.[10]
This compound can be used as a thermal probe to measure the temperature of microfluids.[6][11][12] The principle relies on the temperature-dependent rotational diffusion of the dye, which affects its fluorescence anisotropy. The following protocol is a representative method for such a measurement.[6]
Caption: Workflow for measuring temperature using fluorescence anisotropy of PM546.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the final sample by diluting the stock solution in the solvent of interest (e.g., methanol) to a concentration that yields an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Viscosity Modification: To enhance temperature sensitivity, a viscosity-modifying agent like sorbitol can be added to the solution.[6] This slows the rotational diffusion of the dye, making changes in anisotropy more pronounced.
-
Instrumentation: Use a spectrofluorometer equipped with polarizers in both the excitation and emission paths and a temperature-controlled sample holder.
-
Measurement:
-
Set the excitation wavelength to the absorption maximum (≈493 nm) and the emission wavelength to the fluorescence maximum (≈519 nm).
-
Place the sample in the holder and allow it to equilibrate at the desired temperature.
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer.
-
Determine the G-factor (grating correction factor) of the instrument by measuring the ratio of intensities with the excitation polarizer oriented horizontally (IHV / IHH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
Temperature Correlation: Repeat the measurement at various temperatures to generate a calibration curve of anisotropy versus temperature. This curve can then be used to determine the temperature of unknown samples.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13][15] Use in a well-ventilated area or under a fume hood.[14]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[14]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[8][13][14][15]
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. aptus.co.jp [aptus.co.jp]
- 3. CAS 121207-31-6: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Anisotropy Studies on Bodipy (this compound) Dye as a Novel Thermal Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H17BF2N2 | CID 14766991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. media.adeo.com [media.adeo.com]
- 9. OhioLINK ETD: Saleh, Fatemeh [etd.ohiolink.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uni-muenster.de [uni-muenster.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Pyrromethene 546 (BODIPY 493/503)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Pyrromethene 546, a highly versatile fluorescent dye. Known for its exceptional photophysical characteristics, this compound is a valuable tool in a wide range of research and development applications, particularly in cellular imaging and laser technologies.
Core Molecular Properties
This compound, also widely known by its synonym BODIPY 493/503, is a synthetic organic compound belonging to the boron-dipyrromethene (BODIPY) class of fluorophores.[1] Its rigid, planar structure contributes to its characteristic sharp absorption and emission peaks and high fluorescence quantum yield.
| Property | Value | Reference(s) |
| Molecular Weight | 262.11 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₇BF₂N₂ | [1][2] |
| IUPAC Name | 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | [2] |
| CAS Number | 121207-31-6 | [1][3] |
| Synonyms | PM546, BODIPY 493/503 | [1][2] |
| Melting Point | 259-261 °C | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, p-dioxane, and DMF.[3] Insoluble in water. | [3] |
Spectroscopic and Photophysical Properties
This compound is distinguished by its strong absorption in the blue-green region of the visible spectrum and its intense green fluorescence. These properties are relatively insensitive to solvent polarity, a key advantage of the BODIPY class of dyes.
| Parameter | Solvent | Value | Reference(s) |
| Absorption Maximum (λabs) | Methanol | 493 nm | [3] |
| Emission Maximum (λem) | Methanol | 519 nm | [3] |
| Molar Extinction Coefficient (ε) | Methanol | 7.9 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φf) | Methanol | 0.99 | [3] |
| Absorption Maximum (λabs) | p-Dioxane | 492 nm | [3] |
| Absorption Maximum (λabs) | Ethanol | 492 nm | [3] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound, like other BODIPY dyes, generally involves a three-step, one-pot procedure: (1) acid-catalyzed condensation of a pyrrole (B145914) derivative, (2) oxidation of the resulting dipyrromethane, and (3) complexation with boron trifluoride. While a specific protocol for the meso-methyl substituted this compound is not detailed in a single source, the following is a representative protocol based on established methods for analogous BODIPY dyes.
Materials:
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Condensation: Dissolve 2,4-dimethylpyrrole (2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Add acetyl chloride (1 equivalent) to the solution. Add a catalytic amount of TFA (a few drops) and stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Oxidation: To the reaction mixture, add a solution of DDQ (1 equivalent) in anhydrous DCM. Stir for 15-30 minutes. The color of the solution should darken, indicating the formation of the dipyrromethene.
-
Boron Complexation: Cool the mixture in an ice bath. Carefully add TEA or DIEA (5-10 equivalents) to neutralize the acid and act as a base for the complexation. Slowly add BF₃·OEt₂ (5-10 equivalents) dropwise. The solution will typically undergo a significant color change to a bright fluorescent color.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for another 1-2 hours. Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound as a crystalline solid.
Staining of Neutral Lipid Droplets in Live Cells
This compound (as BODIPY 493/503) is a lipophilic dye that is highly fluorescent in nonpolar environments, making it an excellent stain for neutral lipid droplets within live cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed complete cell culture medium. For example, add 1-2 µL of a 1 mg/mL stock solution to 1 mL of medium. Vortex vigorously to ensure the hydrophobic dye is well-dispersed.
-
Cell Preparation: Remove the culture medium from the cells. Wash the cells once with warm PBS.
-
Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess dye.
-
Imaging: Add fresh culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm, emission around 520 nm). Lipid droplets will appear as bright green fluorescent puncta.
Applications in Research and Drug Development
Fluorescent Imaging Agent
The primary application of this compound in life sciences is as a fluorescent stain. Its specificity for neutral lipids makes it an indispensable tool for studying cellular processes involving lipid metabolism, such as steatosis, lipid storage diseases, and the dynamics of lipid droplets in response to various stimuli. In drug development, it can be used in high-content screening assays to assess the effects of compounds on lipid accumulation or mobilization.
Laser Dye
This compound is a highly efficient and photostable laser dye, exhibiting strong laser performance in the green-yellow region of the spectrum. It can be used in both liquid and solid-state dye lasers.
| Pump Source | Solvent/Matrix | Lasing Wavelength (Max) | Conversion Efficiency | Reference(s) |
| Flashlamp | Methanol | 542 nm | 28.7% (slope) | [3] |
| Flashlamp | Acrylic Copolymer | 546 nm | 25.7% (slope) | [3] |
| N₂ Laser | p-Dioxane | 550 nm | 22% | [3] |
| Argon Ion | NMP/EPH (1/9) | 526 nm | 5.5% | [3] |
Role in Signaling Pathway Analysis
This compound is not a direct participant in biological signaling cascades. Instead, it serves as a powerful visualization tool to study the downstream consequences of signaling events. Many signaling pathways, such as those involved in metabolic regulation (e.g., insulin (B600854) signaling) or cellular stress, culminate in changes in lipid metabolism and the formation or breakdown of lipid droplets. By enabling the quantification and visualization of these lipid stores, this compound allows researchers to indirectly probe the activity of these pathways.
References
Understanding the Solvatochromism of Pyrromethene 546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrromethene 546 (PM546), a highly fluorescent laser dye belonging to the BODIPY family, exhibits significant solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This property makes PM546 a sensitive probe for investigating the microenvironment of various systems, including biological membranes and drug delivery vehicles. This guide provides a comprehensive overview of the solvatochromism of this compound, detailing its spectral properties in different solvents, the underlying photophysical mechanisms, and the experimental protocols for their characterization.
Core Concepts: The Origin of Solvatochromism in this compound
The solvatochromism of this compound arises from the differential solvation of its ground and excited electronic states. The molecule's π-system can be described by several resonance structures, and the stabilization of these structures by the solvent dictates the energy gap between the ground (S₀) and the first excited singlet (S₁) states.[1]
In nonpolar solvents, the less polar resonance structures are more stable. Upon excitation, there is a redistribution of electron density, leading to a more polar excited state. Polar solvents will preferentially stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, the effect on the absorption spectrum can be less pronounced or even show a slight blue shift (hypsochromic shift) depending on the specific interactions.[2] Hydrogen bonding interactions with protic solvents can also play a significant role in stabilizing the electronic states of PM546.[1]
Quantitative Analysis of Solvatochromic Shifts
The following table summarizes the absorption (λabs) and fluorescence (λfl) maxima of this compound in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λfl (nm) | Stokes Shift (cm-1) |
| Methanol | 32.7 | 1.329 | 493 | 519 | 1038 |
| Ethanol | 24.6 | 1.361 | 493 | 519 | 1038 |
| n-Propanol | 20.1 | 1.385 | 495.8 | - | - |
| p-Dioxane | 2.2 | 1.422 | 492 | - | - |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.431 | 493 | - | - |
| N-Methyl-2-pyrrolidinone (NMP) | 32.2 | 1.470 | 495.5 | - | - |
| 2-Phenoxyethanol (EPH) | - | 1.539 | 499 | - | - |
Data compiled from various sources.[3] Note that fluorescence data is not available for all solvents from the provided sources.
Experimental Protocols
The investigation of the solvatochromism of this compound involves standard spectroscopic techniques.
Sample Preparation
-
Dye Concentration: Prepare a stock solution of this compound in a non-polar solvent (e.g., p-dioxane) at a concentration of approximately 10-3 M. For spectroscopic measurements, dilute the stock solution with the desired solvent to a final concentration in the range of 10-5 to 10-6 M to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
Solvents: Use spectroscopic grade solvents to minimize interference from impurities.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the pure solvent in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Record the absorption spectrum of the sample over a wavelength range that covers the absorption maximum of the dye (e.g., 400-600 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.
-
Steady-State Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is required.
-
Procedure:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dye (e.g., 500-700 nm).
-
The wavelength of maximum fluorescence intensity (λfl) is determined from the peak of the emission spectrum.
-
To minimize inner filter effects, a right-angle geometry for excitation and detection is typically used.
-
Mechanism of Solvatochromism in this compound
The following diagram illustrates the influence of solvent polarity on the energy levels of this compound, leading to the observed solvatochromic shifts.
Caption: Effect of solvent polarity on PM546 energy levels.
Conclusion
The solvatochromism of this compound is a well-documented phenomenon that provides valuable insights into solute-solvent interactions. By understanding the principles behind these spectral shifts and employing the appropriate experimental techniques, researchers can leverage PM546 as a powerful tool for probing the polarity of diverse chemical and biological environments. The data and protocols presented in this guide serve as a foundational resource for professionals in the fields of chemistry, materials science, and drug development who wish to utilize the unique photophysical properties of this versatile fluorophore.
References
Methodological & Application
Application Notes and Protocols for Pyrromethene 546 Staining in Live Cells
Introduction
Pyrromethene 546 (PM546), also widely known as BODIPY™ 493/503, is a lipophilic fluorescent dye renowned for its high specificity and photostability in staining neutral lipids within lipid droplets.[1][2][] Its bright green fluorescence and low cytotoxicity make it an invaluable tool for researchers and scientists in cell biology, particularly for the dynamic visualization of lipid droplets in live cells.[] This dye is highly versatile and can be employed in various applications, including fluorescence microscopy and flow cytometry.[1][2][4] These application notes provide a comprehensive guide for the utilization of this compound in live-cell imaging, catering to researchers, scientists, and drug development professionals.
Data Presentation
Spectral Properties
The fluorescence characteristics of this compound are crucial for designing imaging experiments and selecting appropriate instrument settings.
| Property | Wavelength (nm) | Reference |
| Maximum Excitation (λex) | 493 | [2][5] |
| Maximum Emission (λem) | 503 | [2] |
| Alternate Emission (in Methanol) | 519 | [5] |
Recommended Staining Parameters for Live Cells
Optimal staining is achieved by adhering to the recommended concentrations and incubation times, which can be adapted for different cell types and experimental conditions.
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 1 mg/mL or 5 mM in DMSO | [2][6] |
| Working Solution Concentration | 1-2 µM in PBS or serum-free medium | [2][4] |
| Incubation Time | 10 - 30 minutes at 37°C | [2][4] |
| Incubation Conditions | Protected from light | [2][4] |
Experimental Protocols
Live Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining lipid droplets in live cells with this compound for subsequent visualization by fluorescence microscopy.
Materials:
-
This compound (BODIPY™ 493/503)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
-
Micropipettes and sterile tips
Protocol:
-
Cell Preparation:
-
One to two days prior to staining, seed cells onto a live-cell imaging dish or chambered coverglass.
-
Culture the cells to a confluency of 50-70% to ensure they are in a healthy, semi-confluent state during the staining procedure.[2]
-
(Optional) To enhance the formation of lipid droplets for easier detection, the cell growth medium can be supplemented with 400 µM sodium oleate (B1233923) for 6-24 hours before staining.[2]
-
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL or 5 mM stock solution of this compound in anhydrous DMSO.[2][6] Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed (37°C) sterile PBS or serum-free medium.[2][4] The volume of the staining solution should be sufficient to cover the cells in the imaging dish.
-
-
Staining Procedure:
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed sterile PBS or complete culture medium to remove any unbound dye.[2]
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).
-
Live Cell Staining for Flow Cytometry
This protocol details the procedure for staining live cells with this compound for quantitative analysis of lipid content by flow cytometry.
Materials:
-
This compound (BODIPY™ 493/503)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Flow cytometry tubes
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Complete cell culture medium
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density in appropriate culture vessels.
-
(Optional) Induce lipid droplet formation as described in the microscopy protocol.
-
-
Preparation of Staining Solution:
-
Staining Procedure:
-
Harvest the cells using a suitable cell detachment solution and transfer them to a conical tube.
-
Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.[2]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in the 2 µM this compound staining solution.
-
Incubate for 15 minutes at 37°C, protected from light.[2][4]
-
-
Washing and Analysis:
-
After incubation, wash the cells twice with cold PBS, centrifuging at 250 x g for 5 minutes at 4°C after each wash.[2]
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the stained cells on a flow cytometer using the FITC or GFP channel.
-
Mandatory Visualization
Caption: Workflow for staining live cells with this compound.
Caption: Mechanism of this compound lipid droplet staining.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BODIPY 493/503 | this compound | fluorescent probe | TargetMol [targetmol.com]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aptus.co.jp [aptus.co.jp]
- 6. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
Application Notes: BODIPY 493/503 for Lipid Droplet Quantification by Flow Cytometry
References
- 1. scispace.com [scispace.com]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid droplet - Wikipedia [en.wikipedia.org]
- 5. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols for Super-Resolution Microscopy Using Pyrromethene 546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrromethene 546 (PM546) is a bright and photostable fluorescent dye belonging to the BODIPY class. Its favorable photophysical properties, including a high fluorescence quantum yield and a large absorption cross-section, make it a valuable tool for various fluorescence microscopy applications. In the realm of super-resolution microscopy, PM546 and spectrally similar pyronin dyes are utilized, particularly in techniques that rely on the precise control of fluorophore states, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM).
A significant advancement in the application of pyronin-based dyes, including those with spectral characteristics similar to PM546, is the development of photoactivatable probes. One such strategy is "Pyronin Upon Light Irradiation" (PULI), where a non-fluorescent precursor molecule is converted into a highly fluorescent pyronin dye upon irradiation with UV or violet light.[1] This photo-activation scheme offers a high signal-to-noise ratio, as the fluorescence is only generated in the region of interest, making it particularly well-suited for single-molecule localization microscopy techniques like PALM.
These application notes provide an overview of the properties of this compound and its application in super-resolution microscopy, along with detailed protocols for STED and PALM imaging.
Photophysical and Spectral Properties of this compound
This compound exhibits excellent spectral properties for fluorescence imaging. The table below summarizes its key photophysical characteristics.
| Property | Value | Reference |
| Chemical Name | 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex | |
| Absorption Maximum (λ_abs_) | ~546 nm | [1] |
| Emission Maximum (λ_em_) | ~565 nm | |
| Molar Extinction Coefficient (ε) | High | |
| Fluorescence Quantum Yield (Φ_f_) | High | |
| Photostability | Good to Excellent | [1] |
Super-Resolution Microscopy Applications
This compound, particularly within a photoactivatable system, is a versatile tool for visualizing subcellular structures with nanoscale resolution. Its brightness and photostability are advantageous for overcoming the demanding illumination conditions of many super-resolution techniques.
Imaging of the Cytoskeleton
The cytoskeleton, a dynamic network of protein filaments including actin and microtubules, plays a crucial role in cell shape, motility, and intracellular transport. Super-resolution microscopy with PM546 can elucidate the intricate organization of these filaments, which is beyond the resolving power of conventional fluorescence microscopy. For instance, the fine meshwork of the cortical actin cytoskeleton or the precise arrangement of individual microtubules can be visualized.[2]
Imaging of Mitochondria
Mitochondria, the powerhouses of the cell, possess a complex internal structure with numerous cristae. The morphology of these organelles is tightly linked to their function, and alterations are associated with various diseases. Super-resolution imaging with PM546 can be used to study the detailed morphology of the mitochondrial network and the structure of individual mitochondria, providing insights into processes like mitochondrial fission and fusion.[3][4][5]
Experimental Protocols
The following are generalized protocols for using this compound-conjugated antibodies for STED and PALM super-resolution microscopy. Optimization of labeling and imaging parameters is crucial for achieving the best results.
Protocol 1: Immunofluorescence Staining for Super-Resolution Microscopy
This protocol describes the general steps for labeling cellular targets with this compound-conjugated antibodies.
Materials:
-
Cells cultured on high-precision glass coverslips (#1.5H)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the target of interest
-
This compound-conjugated secondary antibody
-
Mounting medium suitable for super-resolution microscopy
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on coverslips.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer. The optimal concentration needs to be determined empirically but is typically in the range of 1-10 µg/mL.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto a microscope slide using a mounting medium optimized for super-resolution microscopy (e.g., a medium with a specific refractive index and antifade reagents).
-
Protocol 2: Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by depleting the fluorescence in the periphery of the excitation spot, effectively narrowing the point spread function.
Instrumentation:
-
A STED microscope equipped with an excitation laser for this compound (e.g., ~546 nm) and a depletion laser with a wavelength at the red edge of the dye's emission spectrum (e.g., ~660 nm).
-
High numerical aperture (NA) objective lens (e.g., 1.4 NA oil immersion).
Imaging Parameters:
| Parameter | Recommended Setting |
| Excitation Laser Power | Use the lowest power that provides a good signal-to-noise ratio to minimize photobleaching. |
| STED Depletion Laser Power | The resolution is dependent on the depletion laser power. Start with a moderate power and increase it to achieve the desired resolution. |
| Pixel Size | Set to at least half of the expected resolution (e.g., 20-40 nm). |
| Dwell Time | Adjust to balance signal collection and acquisition speed. |
| Detector | Use a sensitive detector, such as a photomultiplier tube (PMT) or a hybrid detector (HyD). |
Image Acquisition Workflow:
Workflow for STED microscopy imaging.
Protocol 3: Photoactivated Localization Microscopy (PALM)
PALM is a single-molecule localization microscopy (SMLM) technique that relies on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. This protocol is based on the use of a photoactivatable precursor that generates a this compound-like fluorophore (PULI system).[1]
Instrumentation:
-
A PALM/STORM microscope equipped with:
-
An activation laser (e.g., 405 nm) to convert the precursor to the fluorescent state.
-
An excitation laser (e.g., 561 nm) to excite the activated fluorophore.
-
A sensitive camera (e.g., EMCCD or sCMOS).
-
Total internal reflection fluorescence (TIRF) illumination is often used to reduce background.
-
Imaging Buffer:
For SMLM, a specific imaging buffer is often required to promote the photoswitching behavior of the fluorophores. A common component is an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol). The exact composition will depend on the specific photoactivatable system used.
Imaging Parameters:
| Parameter | Recommended Setting |
| Activation Laser Power (405 nm) | Use low power and gradually increase to achieve a sparse density of activated molecules per frame. |
| Excitation Laser Power (561 nm) | Use high power to excite and bleach the activated fluorophores quickly. |
| Frame Rate | High frame rates (e.g., 50-100 Hz) are typically used to capture the stochastic activation events. |
| Number of Frames | Acquire a large number of frames (e.g., 10,000-50,000) to ensure sufficient localizations for image reconstruction. |
Image Acquisition and Reconstruction Workflow:
Workflow for PALM imaging and reconstruction.
Quantitative Data Summary
The performance of a fluorophore in super-resolution microscopy can be quantified by several parameters. The following table provides expected performance metrics for a this compound-like fluorophore within a photoactivatable system, based on data from similar pyronin dyes.[1]
| Parameter | Technique | Expected Value |
| Resolution | STED | 30 - 70 nm |
| Resolution | PALM/MINFLUX | 3 - 20 nm[1] |
| Localization Precision | PALM | 10 - 20 nm[1] |
| Photon Count per Localization | PALM | > 500 |
Signaling Pathway Visualization Example: Cytoskeletal Reorganization in Response to Growth Factor Signaling
Super-resolution microscopy with this compound can be a powerful tool to investigate the intricate changes in the cytoskeleton that occur during cell signaling. For example, the binding of a growth factor to its receptor can trigger a cascade of events leading to the reorganization of the actin cytoskeleton, which is critical for cell migration and proliferation.
Growth factor signaling leading to actin reorganization.
Using this compound to label actin filaments, researchers can visualize the formation of lamellipodia and other actin-rich structures with nanoscale precision, providing quantitative data on filament density, orientation, and dynamics in response to growth factor stimulation. This level of detail is crucial for understanding the molecular mechanisms driving cell motility and for developing therapeutic strategies that target these pathways in diseases such as cancer.
Conclusion
This compound and its photoactivatable analogues are valuable fluorescent probes for super-resolution microscopy. Their bright and photostable nature, combined with the ability to be used in advanced techniques like STED and PALM, enables the visualization of cellular structures and processes with unprecedented detail. The protocols and data presented here provide a foundation for researchers to apply this powerful tool to their specific biological questions, contributing to a deeper understanding of cellular function in health and disease.
References
- 1. On‐Target Photoassembly of Pyronin Dyes for Super‐Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-resolution microscopy of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Super-Resolution Tracking of Mitochondrial Dynamics with An Iridium(III) Luminophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Imaging with Pyrromethene 546 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrromethene 546 is a highly fluorescent, lipophilic dye belonging to the BODIPY (boron-dipyrromethene) family. Its excellent photophysical properties, including a high quantum yield and sharp emission spectrum, make it a promising candidate for the visualization of intracellular lipid droplets by confocal microscopy.[1] Lipid droplets are dynamic organelles involved in lipid storage, metabolism, and signaling, and their study is crucial in various research areas, including metabolic diseases, cancer, and drug development.
This document provides detailed application notes and protocols for the use of this compound in staining lipid droplets in both fixed and live cultured cells for confocal microscopy analysis.
Quantitative Data Summary
This compound exhibits photophysical properties that are highly advantageous for fluorescence microscopy. Below is a summary of its key characteristics, with comparative data for other common lipid droplet stains provided for context.
| Property | This compound | BODIPY 493/503 | Nile Red |
| Chemical Name | 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex | 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one |
| Absorption Max (λabs) | ~493 nm (in Methanol)[1] | ~493 nm | ~552 nm (in lipid environment) |
| Emission Max (λem) | ~519 nm (in Methanol)[1] | ~503 nm | ~636 nm (in lipid environment) |
| Molar Extinction Coefficient (ε) | ~79,000 M⁻¹cm⁻¹ (in Methanol)[1] | ~80,000 M⁻¹cm⁻¹ | ~45,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | ~0.99 (in Methanol)[1] | High | Variable (environment-dependent) |
| Solubility | Good in many organic solvents[1] | Good in many organic solvents | Soluble in organic solvents |
| Photostability | Generally high, but quantitative data in microscopy settings is limited.[2] | Prone to photobleaching under intense illumination. | Moderate |
| Cytotoxicity | Low cytotoxicity expected at working concentrations, but requires empirical validation. | Generally low at typical working concentrations. | Can be cytotoxic at higher concentrations. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the cell type, experimental conditions, and available instrumentation.
Protocol 1: Staining of Lipid Droplets in Fixed Adherent Cells
This protocol is suitable for high-resolution imaging of lipid droplets and for co-staining with antibodies (immunofluorescence).
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 or 0.5% Saponin in PBS (optional, for permeabilization if co-staining with antibodies)
-
Bovine Serum Albumin (BSA) for blocking (if performing immunofluorescence)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency (typically 60-80%).
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 or 0.5% Saponin in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking (Optional): If performing immunofluorescence, block non-specific antibody binding with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
Antibody Staining (Optional): If applicable, perform primary and secondary antibody incubations according to the manufacturer's recommendations.
-
This compound Staining:
-
Prepare a working solution of this compound in PBS. A starting concentration of 1 µg/mL (a 1:1000 dilution of a 1 mg/mL stock) is recommended. This may be optimized in the range of 0.5-5 µg/mL.
-
Incubate the coverslips with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Proceed with confocal microscopy.
Protocol 2: Staining of Lipid Droplets in Live Adherent Cells
This protocol is for real-time imaging of lipid droplet dynamics.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Culture adherent cells on imaging-grade glass-bottom dishes or chamber slides suitable for live-cell microscopy.
-
Staining Solution Preparation:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A starting concentration of 0.5-1 µg/mL is recommended. Ensure the final DMSO concentration is below 0.1% to minimize cytotoxicity.
-
-
Staining:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
-
-
Imaging: Proceed immediately with confocal microscopy, maintaining the cells at 37°C and 5% CO₂.
Confocal Microscopy Settings
The following are recommended starting parameters for imaging this compound. These should be optimized for your specific instrument and sample to achieve the best signal-to-noise ratio while minimizing phototoxicity and photobleaching.
| Parameter | Recommended Setting |
| Excitation Wavelength | 488 nm Argon laser line |
| Emission Detection | 500 - 550 nm |
| Laser Power | Use the lowest possible laser power to achieve a good signal (typically 1-5% of maximum). |
| Detector Gain/Voltage | Adjust to obtain a bright signal without saturating the detector. |
| Pinhole | Set to 1 Airy Unit (AU) for optimal confocality and resolution. |
| Scan Speed | Use a moderate scan speed. Slower speeds can increase signal but also photobleaching. |
| Image Averaging | Line or frame averaging (2-4x) can improve the signal-to-noise ratio. |
| Multicolor Imaging | When imaging with other fluorophores (e.g., DAPI for nuclei), use sequential scanning to prevent bleed-through. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal dye concentration or incubation time.- Incorrect filter/detector settings.- Photobleaching. | - Optimize this compound concentration and incubation time.- Ensure excitation and emission settings are appropriate for the dye.- Reduce laser power and/or exposure time. Use an antifade mounting medium for fixed cells. |
| High Background | - Dye concentration is too high.- Insufficient washing.- Non-specific binding. | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Include a blocking step (for fixed cells) if non-specific binding is suspected. |
| Phototoxicity in Live Cells | - Laser power is too high.- Prolonged or repeated imaging. | - Use the lowest possible laser power.- Reduce the frequency and duration of image acquisition.- Use a more sensitive detector if available. |
| Signal Bleed-through in Multicolor Imaging | - Spectral overlap between fluorophores. | - Use sequential scanning mode on the confocal microscope.- Select fluorophores with minimal spectral overlap.- Perform spectral unmixing if available on your system. |
Visualizations
Caption: Workflow for staining lipid droplets in fixed cells.
References
Application Notes and Protocols for Staining Fixed Cells with BODIPY 493/503
Introduction
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye renowned for its high specificity and bright, stable fluorescence, making it an exceptional tool for visualizing neutral lipid droplets in both live and fixed cells.[][2] This dye is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to the neutral lipid core of lipid droplets, such as triacylglycerols and cholesteryl esters.[3] Its narrow emission spectrum minimizes bleed-through into other fluorescent channels, rendering it highly compatible with multicolor imaging experiments.[4] These characteristics make BODIPY 493/503 a superior alternative to traditional lipid stains like Oil Red O and Nile Red for the precise quantification and high-resolution imaging of lipid droplets in cellular and tissue samples.[2]
Lipid droplets are dynamic organelles that play a central role in energy homeostasis, lipid metabolism, and cellular signaling.[3] Dysregulation of lipid droplet dynamics is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease. Consequently, the accurate visualization and analysis of lipid droplets are crucial for research in these areas.
This document provides a comprehensive protocol for the staining of fixed cells with BODIPY 493/503, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative parameters for the BODIPY 493/503 staining protocol for fixed cells.
| Parameter | Recommended Range/Value | Notes |
| BODIPY 493/503 Stock Solution | 1 mg/mL in DMSO | Store at -20°C, protected from light.[5] |
| BODIPY 493/503 Working Concentration | 0.5 - 5 µM | The optimal concentration may vary depending on the cell type and experimental conditions. A starting concentration of 1-2 µM is often recommended. |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Aldehyde-based fixatives are recommended as alcohol-based fixatives can solubilize lipids.[6] |
| Fixation Time | 15 - 30 minutes | At room temperature. |
| Staining Incubation Time | 15 - 60 minutes | At room temperature or 37°C, protected from light. |
| Excitation/Emission Wavelengths | ~493 nm / ~503 nm | Compatible with standard FITC filter sets. |
| Positive Control (Oleic Acid) | 30 - 400 µM | Incubate for 24 hours to induce lipid droplet formation. The optimal concentration is cell-type dependent.[6] |
Experimental Protocols
Reagent Preparation
-
BODIPY 493/503 Stock Solution (1 mg/mL): Dissolve 1 mg of BODIPY 493/503 powder in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
4% Paraformaldehyde (PFA) in PBS: To prepare 100 mL, dissolve 4 g of paraformaldehyde powder in 80 mL of PBS by heating to 60°C in a fume hood. Add 1-2 drops of 10 M NaOH to clear the solution. Allow to cool to room temperature and adjust the volume to 100 mL with PBS. Filter the solution and store it at 4°C for up to one week.
-
BODIPY 493/503 Staining Solution (1 µM): Dilute the 1 mg/mL stock solution in PBS to a final concentration of 1 µM. For example, add 0.38 µL of the stock solution to 1 mL of PBS. Prepare this solution fresh for each experiment.
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
Protocol for Staining Fixed Adherent Cells
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.
-
Cell Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Add the freshly prepared 1 µM BODIPY 493/503 staining solution to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium, with the cell-side down.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained lipid droplets using a fluorescence microscope equipped with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).
-
BODIPY 493/503 is prone to photobleaching, so it is advisable to minimize light exposure and capture images promptly.[7]
-
Positive Control: Oleic Acid Treatment
To induce lipid droplet formation, treat the cells with oleic acid prior to fixation.
-
Prepare a stock solution of oleic acid complexed with fatty acid-free BSA.
-
Add oleic acid to the cell culture medium at a final concentration of 30-400 µM. The optimal concentration should be determined empirically for each cell type as oleic acid can be cytotoxic.[6]
-
Incubate the cells for 24 hours.
-
Proceed with the fixation and staining protocol as described above.
Visualizations
Experimental Workflow
Caption: Experimental workflow for BODIPY 493/503 staining of fixed cells.
Signaling Pathway: Lipid Droplet Biogenesis
References
- 2. scispace.com [scispace.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Pyrromethene/BODIPY-Based Fluorescent Probes for Monitoring Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake of fatty acids is a fundamental biological process implicated in a multitude of physiological and pathological conditions, including metabolic diseases, cardiovascular disorders, and cancer. The ability to accurately quantify and visualize fatty acid uptake in living cells is crucial for understanding disease mechanisms and for the discovery of novel therapeutics. Pyrromethene-based fluorophores, particularly BODIPY™ (boron-dipyrromethene) dyes, conjugated to fatty acids, have emerged as powerful tools for this purpose. These fluorescent fatty acid analogs mimic the behavior of their natural counterparts, allowing for real-time monitoring of their transport across the plasma membrane and subsequent intracellular trafficking.
This document provides detailed application notes and protocols for the use of a representative pyrromethene-based fluorescent probe, analogous to commercially available BODIPY™-fatty acid conjugates, for the study of cellular fatty acid uptake.
Principle of the Assay
The assay utilizes a fatty acid (e.g., palmitate, C16) chemically linked to a BODIPY fluorophore. This fluorescent conjugate is taken up by cells through the same protein-mediated transport mechanisms as natural fatty acids, involving transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[1][2][3] Once inside the cell, the probe's fluorescence can be measured using various detection methods, including fluorescence microscopy, flow cytometry, and microplate readers. The intensity of the intracellular fluorescence is directly proportional to the amount of fatty acid taken up by the cell. To distinguish between extracellular and intracellular fluorescence, a quenching agent that is impermeable to the cell membrane can be used to extinguish the signal from the probe remaining in the medium.[1][4][5]
Spectral Properties
The core fluorophore, a pyrromethene (BODIPY) dye, exhibits spectral characteristics ideal for biological imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~488-493 nm | [6][7] |
| Emission Maximum (λem) | ~503-523 nm | [5][6] |
Note: Spectral properties can vary slightly depending on the specific BODIPY derivative and the local microenvironment (e.g., solvent polarity, binding to proteins).
Experimental Protocols
Protocol 1: General Fatty Acid Uptake Assay in Adherent Cells using a Fluorescence Plate Reader
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of compounds that may modulate fatty acid uptake.
Materials:
-
Adherent cells capable of fatty acid uptake (e.g., 3T3-L1 adipocytes, HEK293 cells expressing a fatty acid transporter, various cancer cell lines).[5]
-
Black, clear-bottom 96-well plates.
-
Pyrromethene/BODIPY-conjugated fatty acid (e.g., BODIPY™ FL C16), 1 mM stock in DMSO.
-
Serum-free cell culture medium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Quench Reagent (optional, if not washing).
-
Positive Control (e.g., insulin (B600854) for 3T3-L1 adipocytes).
-
Negative Control/Inhibitor (e.g., Lipofermata, a FATP2 inhibitor).[8]
-
Fluorescence microplate reader with bottom-read capabilities.
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent on the day of the assay. Allow cells to attach overnight.[8]
-
Serum Starvation: Gently aspirate the culture medium and wash the cells once with serum-free medium. Add fresh serum-free medium and incubate for 1-3 hours at 37°C to establish basal conditions.[8]
-
Compound Treatment: Remove the serum-free medium and add 100 µL of serum-free medium containing the test compounds or vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.[8]
-
Preparation of Staining Solution: Prepare the fluorescent fatty acid staining solution by diluting the stock solution in Assay Buffer to a final concentration of 1-5 µM.
-
Staining: Add an equal volume of the staining solution to each well.
-
Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes. Excitation: 485 nm, Emission: 515 nm.[8]
-
Endpoint Assay: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C. After incubation, either wash the cells twice with ice-cold PBS containing 0.1% fatty acid-free BSA or add a quench reagent to eliminate extracellular fluorescence. Read the fluorescence intensity.
-
Protocol 2: Visualization of Fatty Acid Uptake by Fluorescence Microscopy
This protocol allows for the visualization of fatty acid accumulation and subcellular localization.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible dishes.
-
Pyrromethene/BODIPY-conjugated fatty acid (e.g., BODIPY™ 493/503 for lipid droplet staining), 1 mg/mL stock in DMSO.[9]
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).[10]
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips. Perform any desired treatments (e.g., with inhibitors or activators of fatty acid uptake) as described in Protocol 1.
-
Staining: Prepare a 1-2 µM solution of the BODIPY-fatty acid in serum-free medium or PBS. Remove the medium from the cells, wash once with PBS, and add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[11]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove extracellular probe.
-
Fixation (Optional): For fixed-cell imaging, aspirate the PBS and add 4% PFA. Incubate for 15-20 minutes at room temperature. Wash three times with PBS.[9]
-
Counterstaining: If desired, incubate the cells with a nuclear stain like DAPI (1 µg/mL in PBS) for 5 minutes. Wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The BODIPY probe will emit a green fluorescence, localizing to areas of fatty acid accumulation, such as lipid droplets.[9]
Data Presentation
Quantitative Data Summary
| Parameter | 3T3-L1 Adipocytes | HEK293 Cells | Reference |
| Cell Seeding Density | 50,000 - 80,000 cells/well (96-well plate) | 20,000 cells/well (96-well plate) | [5][8] |
| Probe Concentration | 1-5 µM | 1 µM | [10][12] |
| Incubation Time | 15-60 minutes | 1 hour | [10] |
| Insulin Stimulation (Positive Control) | 100 nM for 30 minutes | N/A | [4] |
| Inhibitor (Example) | Lipofermata (FATP2 inhibitor) | Phloretin (general transport inhibitor) | [8] |
| Excitation/Emission | 485 nm / 515 nm | 488 nm / 523 nm | [5][8] |
Visualizations
Signaling Pathways in Fatty Acid Uptake
Long-chain fatty acids are transported into cells via a coordinated process involving several key proteins. The diagram below illustrates the primary pathways.
Caption: Key protein-mediated pathways for cellular uptake and activation of long-chain fatty acids (LCFAs).
Experimental Workflow for Fatty Acid Uptake Assay
The following diagram outlines the key steps for a typical cell-based fluorescent fatty acid uptake experiment.
Caption: A generalized workflow for quantifying cellular fatty acid uptake using a fluorescent probe.
Conclusion
Pyrromethene/BODIPY-based fluorescent fatty acid probes are versatile and highly effective tools for the quantitative and qualitative assessment of fatty acid uptake in live cells. The protocols and data presented herein provide a robust framework for researchers to investigate the mechanisms of fatty acid transport and to screen for novel therapeutic agents that target these pathways. The high sensitivity, photostability, and suitability for high-throughput formats make these probes indispensable for modern research in metabolism and drug discovery.
References
- 1. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. protocols.io [protocols.io]
- 10. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.13. Fatty acid absorption assay [bio-protocol.org]
Application of Pyrromethene 546 in Laser-Induced Fluorescence: A Detailed Guide for Researchers
Introduction: Pyrromethene 546, a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes, is a versatile and robust fluorophore with significant applications in laser-induced fluorescence (LIF). Its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectrum, and good photostability, make it an ideal candidate for a range of qualitative and quantitative studies in life sciences and drug development. This document provides detailed application notes and protocols for the use of this compound in LIF, targeting researchers, scientists, and drug development professionals.
Photophysical and Spectroscopic Properties of this compound
This compound exhibits distinct absorption and emission spectra, making it compatible with common laser excitation sources. Its fluorescence is characterized by a high quantum yield, signifying efficient conversion of absorbed light into emitted fluorescence.[1][][3][4][5] The key spectroscopic properties are summarized in the table below.
| Property | Value | Solvent |
| Absorption Maximum (λabs) | 493 nm | Methanol |
| Molar Extinction Coefficient (ε) | 7.9 x 10⁴ cm⁻¹M⁻¹ | Methanol |
| Emission Maximum (λem) | 519 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.99 | Methanol |
| Fluorescence Lifetime (τ) | ~5-6 ns | Various |
Data compiled from multiple sources.[1][6]
Applications in Laser-Induced Fluorescence
The lipophilic nature of the BODIPY core makes this compound particularly well-suited for staining and visualizing lipid-rich structures within cells, most notably lipid droplets.[7] Furthermore, its bright fluorescence and photostability are advantageous for applications in flow cytometry and high-throughput screening.[][9][10]
Staining and Imaging of Cellular Lipid Droplets
Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is implicated in various diseases.[11][12][13][14][15] this compound and its analogs, like BODIPY 493/503, are excellent probes for visualizing and quantifying lipid droplets in both live and fixed cells.
Experimental Protocols
Protocol for Staining Lipid Droplets in Live Cells with this compound
This protocol is adapted from established methods for staining lipid droplets using BODIPY dyes.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Culture: Culture cells to 50-70% confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound at a final concentration of 1-5 µM in pre-warmed (37°C) serum-free culture medium or PBS.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.
-
-
Imaging:
-
Replace the wash solution with pre-warmed live-cell imaging medium.
-
Proceed immediately to imaging using a laser-induced fluorescence microscope.
-
LIF Microscopy Settings (General Guidance):
-
Excitation: Argon-ion laser (488 nm line) or a solid-state laser with an appropriate wavelength (e.g., 491 nm).
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Emission Filter: A bandpass filter appropriate for the emission spectrum of this compound (e.g., 515-550 nm).
-
Detector: A sensitive detector such as a photomultiplier tube (PMT) or a cooled CCD camera.
Protocol for Staining Lipid Droplets in Fixed Cells with this compound
Materials:
-
This compound stock solution (1 mM in DMSO)
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 1-5 µM in PBS.
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a laser-induced fluorescence microscope with settings similar to those for live-cell imaging.
-
Signaling Pathways and Experimental Workflows
Lipid Droplet Dynamics in Cellular Signaling
Lipid droplets are not merely inert storage depots but are active participants in cellular signaling.[11][12][13][14][15] They sequester and release signaling lipids and interact with other organelles like the endoplasmic reticulum and mitochondria to regulate metabolic pathways. The workflow for investigating the role of lipid droplets in a signaling pathway using this compound is depicted below.
Caption: Workflow for studying lipid droplet dynamics in signaling.
High-Throughput Screening for Modulators of Lipid Storage
The bright and stable fluorescence of this compound makes it suitable for high-throughput screening (HTS) assays to identify compounds that modulate lipid accumulation.[][][18]
Caption: High-throughput screening workflow for lipid modulators.
Advanced Applications and Future Directions
Beyond lipid droplet staining, this compound and other BODIPY dyes are being developed as sensors for various ions and small molecules, and as probes for membrane potential.[][20][21][22][23][24][25] The development of this compound conjugates, where the dye is attached to a targeting moiety, will further expand its applications in specific and quantitative LIF-based assays for drug development and diagnostics. Additionally, techniques like fluorescence lifetime imaging microscopy (FLIM) can provide further insights into the local environment of the dye, offering another dimension of analysis.[26][27][28][29][30]
References
- 1. aptus.co.jp [aptus.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. iss.com [iss.com]
- 7. BODIPY | AAT Bioquest [aatbio.com]
- 9. Spectra of fluorescent dyes used in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Fluorophores and Dyes | Proteintech Group [ptglab.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Droplets and the Management of Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of lipid droplets and related proteins in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Water-Soluble BODIPY Dyes for Membrane Potential Imaging [escholarship.org]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. BODIPY Fluorophores for Membrane Potential Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A BODIPY-based fluorescent sensor for the detection of Pt2+ and Pt drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 26. Voltage-induced fluorescence lifetime imaging of a BODIPY derivative in giant unilamellar vesicles as potential neuron membrane mimics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. A fluorescence lifetime-based novel method for accurate lipid quantification of BODIPY vital-stained C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Manipulating Conformational Dynamics of BODIPY to Improve Fluorescence Lifetime Imaging - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 29. researchgate.net [researchgate.net]
- 30. pure.ed.ac.uk [pure.ed.ac.uk]
Application Notes and Protocols for BODIPY 493/503 Staining of Yeast Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent staining of lipid droplets in yeast cells using BODIPY 493/503. This lipophilic dye is a valuable tool for researchers studying lipid metabolism, storage, and dynamics in yeast, a key model organism in cellular and molecular biology. Its bright and specific staining allows for high-resolution imaging and quantification of lipid droplets, which are crucial for understanding cellular physiology and the effects of genetic or pharmacological interventions.
Data Presentation
The following table summarizes the key quantitative parameters for the BODIPY 493/503 staining protocol in yeast, derived from various optimized procedures.
| Parameter | Value | Details |
| BODIPY 493/503 Stock Solution | 1 mg/mL (in anhydrous DMSO) | Dissolve 10 mg of BODIPY 493/503 in 10 mL of anhydrous DMSO. Store in aliquots at -20°C, protected from light and moisture.[1] |
| BODIPY 493/503 Working Solution | 0.1 mg/mL (in anhydrous DMSO) | Dilute the 1 mg/mL stock solution 1:10 in anhydrous DMSO. Store in aliquots at -20°C.[2] |
| Final Staining Concentration | 1 µg/mL (approximately 2.6 µM) | Add 1 µL of the 0.1 mg/mL working solution to 1 mL of yeast cell culture.[1] |
| Incubation Time | 5 - 15 minutes | A 10-minute incubation in the dark is often sufficient for optimal staining.[3][4] |
| Incubation Temperature | Room Temperature or 30°C | Incubation can be performed at room temperature or at the optimal growth temperature for the yeast strain.[1] |
| Excitation/Emission Maxima | 493 nm / 503 nm | Use a standard green fluorescence channel (e.g., FITC filter set) for visualization.[1] |
| Fixation (Optional) | 4% Paraformaldehyde (PFA) | For fixed-cell imaging, PFA is recommended as it preserves lipid droplet structure.[4] Organic solvents like methanol (B129727) or acetone (B3395972) are not recommended as they can extract lipids. |
Experimental Protocols
This section details the methodology for staining lipid droplets in yeast using BODIPY 493/503 for subsequent fluorescence microscopy analysis.
Materials
-
Yeast culture (Saccharomyces cerevisiae, Schizosaccharomyces pombe, etc.)
-
BODIPY 493/503 (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Micropipettes and sterile tips
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol for Live-Cell Imaging
-
Preparation of BODIPY 493/503 Stock and Working Solutions:
-
Yeast Cell Culture:
-
Grow yeast cells in an appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic or stationary phase).
-
-
Staining Procedure:
-
Transfer 1 mL of the yeast cell culture to a 1.5 mL microcentrifuge tube.
-
Add 1 µL of the 0.1 mg/mL BODIPY 493/503 working solution to the cell suspension.
-
Vortex briefly to mix.
-
Incubate for 10 minutes at room temperature in the dark.[3]
-
-
Cell Harvesting and Washing:
-
Centrifuge the stained cell suspension at a low speed (e.g., 3000 x g) for 3 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh PBS.
-
Repeat the centrifugation and washing step twice to remove excess dye.
-
-
Microscopy:
-
After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).
-
Pipette 2-5 µL of the concentrated cell suspension onto a clean microscope slide and cover with a coverslip.
-
Observe the stained lipid droplets using a fluorescence microscope with a green fluorescence filter set (Excitation: ~490 nm, Emission: ~515 nm).
-
Protocol for Fixed-Cell Imaging
-
Yeast Cell Culture and Harvesting:
-
Follow steps 2.1 and 2.2 from the live-cell imaging protocol.
-
-
Fixation:
-
After harvesting, resuspend the cell pellet in 1 mL of 4% paraformaldehyde (PFA) in PBS.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge at 3000 x g for 3 minutes and discard the supernatant.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Resuspend the fixed cells in 1 mL of PBS.
-
Add 1 µL of the 0.1 mg/mL BODIPY 493/503 working solution.
-
Vortex briefly and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Washing and Microscopy:
-
Follow steps 4 and 5 from the live-cell imaging protocol.
-
Mandatory Visualization
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Lipid Droplet Content in Fission and Budding Yeasts using Automated Image Processing [jove.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Pyrromethene 546 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various experimental settings. Pyrromethene 546, a bright and photostable fluorophore, is an excellent choice for protein conjugation. This document provides detailed protocols for labeling proteins with this compound derivatives, focusing on the two most common reactive chemistries: amine-reactive N-hydroxysuccinimidyl (NHS) esters and thiol-reactive maleimides.
The selection of the appropriate labeling strategy depends on the protein of interest and the desired outcome. Amine-reactive labeling targets the N-terminus and the ε-amino groups of lysine (B10760008) residues, which are generally abundant on the protein surface.[1][2] Thiol-reactive labeling, on the other hand, specifically targets the sulfhydryl groups of cysteine residues, which are less frequent, often allowing for more site-specific labeling.[3]
I. Amine-Reactive Labeling using this compound-NHS Ester
This protocol describes the conjugation of this compound NHS ester to primary amines on a target protein. The NHS ester reacts with deprotonated primary amines at a slightly basic pH to form a stable amide bond.[1][4]
Experimental Protocol
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), at a concentration of 1-10 mg/mL.[4][5][6] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable amine-free buffer like PBS.[7]
-
Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][8]
2. Labeling Reaction:
-
Slowly add the calculated amount of the this compound NHS ester stock solution to the protein solution while gently stirring. A 10-20 fold molar excess of dye to protein is a common starting point, though the optimal ratio may need to be determined empirically.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
3. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[4][10]
4. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (approximately 530 nm).[4][9]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1-10 mg/mL | [5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | [4][6] |
| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | [4][8] |
| Molar Ratio (Dye:Protein) | 10-20:1 (empirical optimization recommended) | [9] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | [9] |
Experimental Workflow
Caption: Workflow for amine-reactive protein labeling.
II. Thiol-Reactive Labeling using this compound-Maleimide
This protocol is for labeling proteins with this compound-maleimide, which reacts specifically with free sulfhydryl groups on cysteine residues to form a stable thioether bond.[11][12]
Experimental Protocol
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in a degassed buffer at pH 7.0-7.5, such as PBS, Tris, or HEPES, at a concentration of 1-10 mg/mL.[12][13] The buffer should not contain any thiol-containing reagents.
-
Reduction of Disulfides (Optional but Recommended): To increase the number of available free thiols, disulfide bonds within the protein can be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution and incubate for 20-30 minutes at room temperature.[12] If DTT is used, it must be removed before adding the maleimide (B117702) dye.
-
Dye Stock Solution: Prepare a 10 mM stock solution of this compound-maleimide in anhydrous DMSO or DMF.[14]
2. Labeling Reaction:
-
Add the this compound-maleimide stock solution to the protein solution. A 10-20 fold molar excess of dye to protein is a typical starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14][15]
3. Purification of the Labeled Protein:
4. Determination of Degree of Labeling (DOL):
-
Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of this compound (~530 nm).
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1-10 mg/mL | [12][13] |
| Reaction Buffer | PBS, Tris, or HEPES, pH 7.0-7.5 | [12][13] |
| Reducing Agent (Optional) | 10-100x molar excess of TCEP | [12] |
| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | [14] |
| Molar Ratio (Dye:Protein) | 10-20:1 (empirical optimization recommended) | |
| Incubation Time | 2 hours at room temperature or overnight at 4°C | [14][15] |
Experimental Workflow
Caption: Workflow for thiol-reactive protein labeling.
III. Troubleshooting
Common issues in protein labeling include low labeling efficiency, protein precipitation, and altered protein activity.
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive dye due to hydrolysis. | Prepare fresh dye stock solution. |
| Competing substances in the protein buffer (e.g., Tris, azide). | Dialyze the protein against a recommended buffer. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein.[9] | |
| For thiol labeling, disulfide bonds are not sufficiently reduced. | Increase the concentration of the reducing agent or the incubation time. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye or the reaction time.[16] |
| The protein is not stable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C).[9] Optimize buffer conditions. | |
| Altered Protein Activity | Labeling at or near the active site. | For amine labeling, consider thiol-reactive labeling for more site-specificity, or vice versa. |
| Denaturation of the protein during labeling. | Perform the reaction under milder conditions (lower temperature, shorter incubation). |
IV. Storage of Labeled Proteins
Store the labeled protein conjugate at 4°C for short-term storage and at -20°C or -80°C for long-term storage, protected from light.[8][9] To avoid repeated freeze-thaw cycles, it is recommended to store the protein in smaller aliquots.[8] If the final concentration of the purified protein is less than 1 mg/mL, consider adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. ulab360.com [ulab360.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. ulab360.com [ulab360.com]
Application Notes: Using Pyrromethene 546 in Multi-Color Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrromethene 546 (PM546), a member of the BODIPY class of dyes, is a highly efficient and photostable fluorophore characterized by its bright green fluorescence. Its high quantum yield, large molar extinction coefficient, and relatively narrow emission spectrum make it an exceptional tool for various fluorescence-based applications. These characteristics are particularly advantageous for multi-color fluorescence imaging, where minimizing spectral overlap and bleed-through between channels is critical for accurate data interpretation. These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound in multi-color imaging experiments.
Spectral Properties of this compound
Understanding the spectral profile of this compound is the foundation for designing robust multi-color experiments. The dye is efficiently excited by the common 488 nm laser line and its emission is well-suited for standard green channel filter sets.
| Property | Value | Source |
| Excitation Maximum (λex) | ~493 nm | [1] |
| Emission Maximum (λem) | ~519 nm | [1] |
| Molar Extinction Coefficient (ε) | ~79,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φf) | ~0.99 (in Methanol) | [1] |
| Recommended Laser Line | 488 nm | |
| Standard Emission Filter | 525/50 nm Bandpass |
Table 1: Key Spectrophotometric Properties of this compound. The data, primarily in Methanol, highlights the dye's brightness and suitability for standard fluorescence microscopy.
Multi-Color Imaging with this compound
The narrow emission profile of this compound reduces its bleed-through into redder channels, making it an excellent partner for multi-color analysis. When selecting companion fluorophores, it is crucial to choose dyes with well-separated emission spectra to minimize crosstalk.
Recommended Fluorophore Combinations
For a typical four-color imaging setup, this compound can be combined with blue, red, and far-red fluorophores.
| Fluorophore | Excitation (nm) | Emission (nm) | Channel |
| DAPI | ~358 nm | ~461 nm | Blue (Nuclei) |
| This compound | ~493 nm | ~519 nm | Green |
| Alexa Fluor 594 | ~590 nm | ~617 nm | Red |
| Cy5 | ~649 nm | ~667 nm | Far-Red |
Table 2: Example of a Four-Color Fluorophore Panel with this compound. This combination provides good spectral separation for common laser lines and filter sets available on most confocal microscopes.[2][3][][5][6][7][8]
Experimental Protocols
The following are generalized protocols for using this compound and its conjugates. Optimization may be required depending on the specific cell type, target, and experimental setup.
Immunofluorescence Staining of Fixed Cells
This protocol describes the use of a this compound-conjugated secondary antibody for the detection of a specific target protein in fixed cells.
Figure 1: Experimental workflow for immunofluorescence staining. This diagram outlines the key steps from cell preparation to final imaging.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target of interest
-
This compound-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash cells once with PBS, then fix with 4% PFA for 15 minutes at room temperature.[]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody: Dilute the PM546-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: If desired, incubate with DAPI (e.g., 1 µg/mL) for 5-10 minutes.[10]
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope with appropriate laser lines and filters.
Live-Cell Imaging with BODIPY-based Probes
This protocol provides a general framework for staining live cells. BODIPY dyes, including PM546 derivatives, are often used to stain lipid droplets or other cellular compartments.[][12][13]
Figure 2: General workflow for live-cell staining and imaging. This process is designed to maintain cell viability during observation.
Materials:
-
Cells cultured in a glass-bottom imaging dish
-
This compound-based live-cell probe (e.g., BODIPY 493/503 for lipid droplets)
-
Complete cell culture medium, pre-warmed to 37°C
-
Live-cell imaging buffer (e.g., HBSS)
-
DMSO for probe stock solution
Procedure:
-
Cell Culture: Plate cells in an imaging-appropriate dish and allow them to adhere.
-
Probe Preparation: Prepare a working solution of the PM546 probe (typically 0.5–2 µM) in pre-warmed culture medium or buffer.[][]
-
Staining: Remove the existing medium and add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[][13]
-
Washing: Gently wash the cells two times with pre-warmed medium or imaging buffer to remove unbound dye.
-
Imaging: Immediately image the cells using a microscope equipped with a live-cell environmental chamber (to maintain temperature, CO₂, and humidity).
Data Analysis: Spectral Unmixing
In multi-color experiments with significant spectral overlap, linear unmixing is a powerful computational technique used to separate the signals from individual fluorophores.[14][15][16] This process is essential for accurate colocalization analysis and quantitative measurements.
Figure 3: Logical relationship for the spectral unmixing process. This technique relies on reference spectra to deconvolve the mixed signal from the experimental sample.
Considerations for Drug Development Professionals
The brightness and photostability of this compound make it highly suitable for high-content screening (HCS) and automated imaging platforms.
-
Assay Robustness: The high quantum yield of PM546 contributes to a strong signal-to-noise ratio, which is critical for robust and reproducible automated analysis.
-
Quantitative Analysis: In drug efficacy studies, the stable fluorescence of PM546 allows for reliable quantification of changes in protein expression, localization, or organelle morphology.
-
Multiplexing: PM546 can be integrated into multi-parametric HCS assays to simultaneously measure a drug's effect on multiple cellular targets, increasing throughput and data richness.
References
- 1. aptus.co.jp [aptus.co.jp]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. scispace.com [scispace.com]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. microscopist.co.uk [microscopist.co.uk]
Application Notes and Protocols for Staining Neutral Lipids in Tissue Sections with Pyrromethene 546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrromethene 546, also known as BODIPY™ 493/503, is a highly sensitive and specific fluorescent dye for the detection and quantification of neutral lipids within intracellular lipid droplets.[][2][3][4] Its lipophilic nature allows it to readily partition into the hydrophobic environment of lipid droplets, where it exhibits bright green fluorescence.[4] This dye is a valuable tool for researchers studying lipid metabolism, storage, and trafficking in various physiological and pathological contexts.
Principle of Staining: this compound is virtually non-fluorescent in aqueous environments but becomes intensely fluorescent in nonpolar environments, such as the neutral lipid core of lipid droplets.[4] This property ensures a high signal-to-noise ratio, enabling clear visualization of lipid accumulation in tissue sections. The dye specifically stains neutral lipids like triglycerides and cholesterol esters.[3][4]
Advantages of this compound:
-
High Specificity: Specifically binds to neutral lipids, providing clear localization within lipid droplets.[][3]
-
High Quantum Yield: Exhibits bright fluorescence, allowing for sensitive detection.[5]
-
Photostability: More photostable than other common lipid stains, permitting longer imaging sessions.
-
Narrow Emission Spectrum: Suitable for multiplexing with other fluorescent probes.[4]
-
Versatility: Can be used on both live and fixed cells and tissues.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in staining neutral lipids.
Table 1: Spectral Properties of this compound
| Property | Value (in Methanol) | Reference |
| Maximum Excitation (λabs) | 493 nm | [7] |
| Maximum Emission (λfl) | 519 nm | [7] |
| Molar Extinction Coefficient (ε) | 7.9 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |
| Fluorescence Quantum Yield (Φf) | 0.99 | [7] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Reference |
| Staining Solution Concentration | 1–10 µM | [] |
| Incubation Time | 30–60 minutes | [] |
| Incubation Temperature | Room Temperature or 37°C | [][3] |
Experimental Protocols
Protocol 1: Staining of Neutral Lipids in Frozen Tissue Sections
This protocol is suitable for fresh or frozen tissue sections.
Materials:
-
This compound (BODIPY™ 493/503)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Glass slides and coverslips
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat. Mount the sections onto glass slides.
-
Fixation (Optional but Recommended): Fix the tissue sections with 4% PFA in PBS for 15-30 minutes at room temperature.[8]
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to a final working concentration of 1-10 µM.
-
Incubate the sections with the staining solution for 30-60 minutes at room temperature, protected from light.[]
-
-
Washing: Wash the sections twice with PBS to remove unbound dye.[]
-
Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye like DAPI.
-
Mounting: Mount the coverslips onto the slides using an antifade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation/emission ~493/503 nm).
Protocol 2: Staining of Neutral Lipids in Paraffin-Embedded Tissue Sections
This protocol requires deparaffinization and rehydration steps before staining.
Materials:
-
All materials listed in Protocol 1
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Washing: Wash the sections with PBS for 5 minutes.
-
Staining: Follow steps 4 and 5 from Protocol 1.
-
Counterstaining (Optional): As in Protocol 1.
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 5 minutes each.
-
Clear the sections in xylene (or substitute) two times for 5 minutes each.
-
Mount the coverslips using a non-aqueous mounting medium.
-
-
Imaging: Visualize as described in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for staining neutral lipids in tissue sections.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Low lipid content in the tissue | Use positive control tissue known to have high lipid content (e.g., adipose tissue, liver from a fatty diet model). |
| Inefficient dye penetration | For paraffin sections, ensure complete deparaffinization. Consider adding a permeabilization step (e.g., Triton X-100) after fixation. | |
| Dye degradation | Prepare fresh working solutions of this compound. Store stock solution at -20°C and protect from light. | |
| High Background | Incomplete removal of unbound dye | Increase the number and duration of washing steps after staining.[] |
| Dye precipitation | Ensure the dye is fully dissolved in the working solution. Filter the staining solution if necessary. | |
| Autofluorescence | Endogenous fluorophores in the tissue | Use appropriate spectral unmixing if available on the microscope. Acquire an unstained control to assess the level of autofluorescence. |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging. Use an antifade mounting medium.[3] |
Concluding Remarks
This compound is a robust and reliable fluorescent probe for the visualization and analysis of neutral lipids in tissue sections. Its superior photophysical properties make it an excellent alternative to traditional lipid stains like Oil Red O.[4][6] By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this dye to gain valuable insights into the role of lipids in health and disease.
References
- 2. BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) 10 mg [thermofisher.com]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. aptus.co.jp [aptus.co.jp]
- 8. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BODIPY 493/503 for Optimal Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of BODIPY 493/503, a fluorescent dye used for staining neutral lipids within lipid droplets in both live and fixed cells. Accurate and consistent staining is crucial for applications in metabolic disease research, drug discovery, and toxicology.
Introduction to BODIPY 493/503
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye that is highly specific for neutral lipids, making it an excellent probe for staining lipid droplets.[][2][3] Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous environments and strong green fluorescence in the nonpolar environment of the lipid droplet core.[3] With an excitation maximum at approximately 493 nm and an emission maximum at 503 nm, it is compatible with standard green fluorescence channels (e.g., FITC filter sets).[4][] This dye is valuable for visualizing and quantifying lipid accumulation in various cell types, which is a key indicator in studies of obesity, diabetes, and fatty liver disease.
Data Presentation: Recommended Staining Concentrations
The optimal concentration of BODIPY 493/503 can vary depending on the cell type, cell density, and specific experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific application.
| Cell Type | Application | Recommended Working Concentration | Incubation Time | Incubation Temperature | Reference |
| General Mammalian Cells | Microscopy (Live & Fixed) | 1-2 µM | 15-30 min | 37°C | [] |
| A498 (Renal Carcinoma) | Microscopy & Flow Cytometry | 2 µM | 15 min | 37°C | [2][6] |
| HepG2 (Hepatocellular Carcinoma) | Microscopy | 2 µM | 15-30 min | 37°C | [7] |
| Huh7 (Hepatocellular Carcinoma) | Fluorometry | 2 µM | Not Specified | Not Specified | [8] |
| HeLa | High-Content Imaging | 1 µg/mL (~2.6 µM) | Not Specified | Not Specified | [9] |
| Differentiated Human Podocytes | Microscopy | 1:1000 dilution of 1 mg/mL stock | 30 min | Room Temperature | [10] |
| Neural Stem Progenitor Cells (NSPCs) | Microscopy | 1:1000 dilution of stock | 1 hour | Room Temperature | [11] |
| General Guideline | Microscopy & Flow Cytometry | 0.5-10 µM | 5-30 min | Room Temperature or 37°C | [4][] |
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solution (5 mM):
-
Dissolve 1.3 mg of BODIPY 493/503 in 1 mL of dimethyl sulfoxide (B87167) (DMSO).[2][6]
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
Working Solution (e.g., 2 µM):
-
Dilute the 5 mM stock solution 1:2500 in a suitable buffer such as phosphate-buffered saline (PBS) or serum-free cell culture medium.[2][6]
-
Prepare the working solution fresh for each experiment.
Protocol for Staining Live Adherent Cells for Microscopy
-
Cell Seeding: Plate cells on sterile coverslips in a culture dish. Allow cells to adhere and grow to the desired confluency (typically 30-50% for imaging individual cells or 70-80% for general staining).[][6]
-
Wash: Gently wash the cells once with pre-warmed PBS to remove culture medium.[7]
-
Staining: Add the freshly prepared BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Wash: Remove the staining solution and wash the cells twice with PBS.[4]
-
Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium. Visualize the stained lipid droplets immediately using a fluorescence microscope with a standard green fluorescence filter set.[7]
Protocol for Staining Fixed Adherent Cells for Microscopy
-
Cell Seeding: Plate and grow cells on sterile coverslips as described for live cell staining.
-
Wash: Gently wash the cells with PBS.[10]
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[][6][10] Note: Avoid using methanol-based fixatives as they can extract lipids.[7]
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[6][10]
-
Staining: Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at room temperature, protected from light.[][4]
-
Wash: Wash the cells twice with PBS.[4]
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an anti-fade mounting medium, which may also contain a nuclear counterstain like DAPI.[6] Image using a fluorescence microscope.
Protocol for Staining Suspension Cells for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1x10^6 cells/mL in PBS.[4]
-
Wash: Centrifuge the cell suspension at 250 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS. Repeat this wash step.
-
Staining: Add 1 mL of the BODIPY 493/503 working solution to the cell suspension and incubate for 15 minutes at 37°C in the dark.[6] Include an unstained control sample.
-
Wash: Centrifuge the cells at 250 x g for 5 minutes, discard the supernatant, and resuspend the pellet in PBS to remove excess dye.[6]
-
Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., 1x flow cytometry buffer) and analyze immediately.[6]
Mandatory Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for staining cellular lipid droplets with BODIPY 493/503.
Role of BODIPY 493/503 in Studying Lipid Metabolism
Caption: Use of BODIPY 493/503 to investigate lipid droplet dynamics.
Important Considerations
-
Photobleaching: BODIPY 493/503 is susceptible to photobleaching.[7] To minimize this, protect stained cells from light and capture images promptly. Using an anti-fade mounting reagent is recommended for fixed cell imaging.[6]
-
Fixation: As mentioned, aldehyde-based fixatives like paraformaldehyde are recommended. Avoid detergents like Triton X-100 for permeabilization if possible, as they can affect lipid droplet morphology.[3]
-
Positive Control: To validate the staining procedure, consider treating a subset of cells with oleic acid (e.g., 30-400 µM) for several hours to induce lipid droplet formation.[4][12]
-
Co-staining: BODIPY 493/503 can be used in conjunction with other fluorescent probes, such as nuclear stains (DAPI, Hoechst) or antibodies for immunofluorescence, provided there is no significant spectral overlap.[9][10]
References
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. targetmol.com [targetmol.com]
Application Notes and Protocols for Pyrromethene 546 in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrromethene 546, a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes, offers a versatile platform for the development of robust and sensitive assays in drug discovery screening. Its favorable photophysical properties, including a high fluorescence quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity and pH, make it an excellent choice for various high-throughput screening (HTS) formats. These application notes provide detailed protocols and guidelines for the use of this compound in Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays, two powerful techniques for identifying and characterizing modulators of biological targets.
Physicochemical and Spectral Properties of this compound
A thorough understanding of the spectral properties of this compound is crucial for successful assay design and implementation. The key characteristics are summarized in the table below.[1]
| Property | Value |
| Chemical Name | 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex |
| Molecular Weight | 262.11 g/mol |
| Absorption Maximum (λabs) | 493 nm (in Methanol) |
| Emission Maximum (λem) | 519 nm (in Methanol) |
| Molar Extinction Coefficient (ε) | 7.9 x 10⁴ L mol⁻¹ cm⁻¹ (at 493 nm in Methanol) |
| Fluorescence Quantum Yield (Φf) | 0.99 (in Methanol) |
Application 1: Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution. It is particularly well-suited for HTS of enzyme inhibitors, such as kinase inhibitors.[2] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide substrate (tracer) will tumble rapidly in solution, resulting in a low FP value. When this tracer is phosphorylated by a kinase and subsequently bound by a specific antibody, the resulting larger complex tumbles more slowly, leading to a higher FP value. Inhibitors of the kinase will prevent this phosphorylation, thus maintaining a low FP state.
Experimental Protocol: FP-Based Kinase Assay
This protocol describes a competitive FP assay to screen for inhibitors of a hypothetical serine/threonine kinase.
Materials:
-
This compound-labeled peptide substrate (tracer)
-
Kinase of interest
-
ATP
-
Anti-phospho-peptide antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X ATP/tracer mix in assay buffer. The final concentration of the tracer should be at its Kd for the antibody, and the ATP concentration should be at the Km for the kinase.
-
Prepare a 2X antibody solution in assay buffer.
-
Serially dilute test compounds in 100% DMSO, followed by a dilution in assay buffer to create a 4X compound solution.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X compound solution to the wells of the 384-well plate. For controls, add 5 µL of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase solution to all wells.
-
Add 5 µL of the 2X ATP/tracer mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the 2X antibody solution to all wells to stop the kinase reaction and allow for binding to the phosphorylated tracer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation should be set around 485 nm and emission around 535 nm.
-
Data Analysis:
The FP values are typically expressed in millipolarization units (mP). The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control)
Where:
-
mP_sample is the mP value in the presence of a test compound.
-
mP_high_control is the mP value of the vehicle control (no inhibition).
-
mP_low_control is the mP value of the positive control (maximum inhibition).
IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of FP Assay Workflow
References
Application Notes and Protocols for Flow Cytometry Analysis of Adipogenesis using BODIPY 493/503
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of differentiation of preadipocytes into mature, lipid-laden adipocytes, is a critical area of study in metabolic diseases such as obesity and diabetes. Quantitative assessment of this process is essential for understanding its underlying molecular mechanisms and for the discovery of novel therapeutic agents. Flow cytometry, coupled with the fluorescent neutral lipid dye BODIPY 493/503, offers a high-throughput and quantitative method to analyze adipogenesis at the single-cell level.[1][2][3] BODIPY 493/503 is a lipophilic dye that becomes highly fluorescent in the nonpolar environment of lipid droplets, making it an excellent tool for detecting and quantifying intracellular lipid accumulation, a hallmark of adipocyte differentiation.[4][5][6] This document provides detailed protocols for inducing adipogenesis, staining with BODIPY 493/503, and subsequent analysis by flow cytometry.
Signaling Pathways in Adipogenesis
Adipogenesis is regulated by a complex network of signaling pathways. Key pathways include the Wnt, MAPK, BMP, and Hedgehog signaling cascades, which ultimately converge on the master transcriptional regulators of adipogenesis, PPARγ and C/EBPα.[7][8][9] Understanding these pathways is crucial for interpreting experimental data and identifying potential targets for therapeutic intervention.
Caption: Key signaling pathways regulating adipogenesis.
Experimental Workflow
The overall experimental workflow for analyzing adipogenesis using BODIPY 493/503 and flow cytometry involves several key stages, from cell culture and differentiation to data acquisition and analysis.
Caption: Experimental workflow for flow cytometry analysis.
Detailed Experimental Protocols
Protocol 1: Preadipocyte Culture and Adipogenic Differentiation
This protocol describes the culture of a commonly used preadipocyte cell line, 3T3-L1, and the induction of adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Differentiation Induction Medium (DMI):
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
-
Adipocyte Maintenance Medium:
-
DMEM with 10% FBS
-
10 µg/mL insulin
-
Procedure:
-
Cell Seeding: Culture 3T3-L1 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in the desired culture plates (e.g., 6-well plates) and grow to confluence. Allow cells to remain confluent for 2 days before inducing differentiation (Day 0).
-
Induction: On Day 0, replace the culture medium with Differentiation Induction Medium (DMI).
-
Maintenance: After 2-3 days (Day 2 or 3), replace the DMI medium with Adipocyte Maintenance Medium.
-
Maturation: Continue to culture the cells in Adipocyte Maintenance Medium for an additional 4-8 days, replacing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible by Day 7-10.
Protocol 2: BODIPY 493/503 Staining and Sample Preparation for Flow Cytometry
This protocol details the staining of differentiated adipocytes with BODIPY 493/503 and their preparation for flow cytometry analysis.[10][11]
Materials:
-
BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL or 5 mM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes with cell strainer caps
Procedure:
-
Prepare Staining Solution: Prepare a working solution of 1-2 µM BODIPY 493/503 in PBS from the stock solution.[12] For example, dilute a 5 mM stock solution 1:2500 in PBS.[10]
-
Staining:
-
Harvesting:
-
Wash the cells once with PBS to remove the staining solution.
-
Add Trypsin-EDTA to detach the cells. Incubate for 5 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of complete medium and transfer the cell suspension to a conical tube.
-
-
Washing and Resuspension:
-
Filtering: Pass the cell suspension through a cell strainer into a flow cytometry tube to obtain a single-cell suspension.[11] Keep samples on ice and protected from light until analysis.
Data Acquisition and Analysis
Flow Cytometer Setup:
-
Excitation: Use a 488 nm blue laser.[14]
-
Emission: Detect the BODIPY 493/503 fluorescence in the green channel (e.g., using a 515/30 nm or 530/30 nm bandpass filter).[14]
-
Gating:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a histogram of the green fluorescence channel to analyze the BODIPY 493/503 signal. Set the gate for positive cells based on the unstained control sample.
-
Data Presentation:
Quantitative data from flow cytometry analysis can be summarized to compare the extent of adipogenesis under different experimental conditions.
| Treatment Group | % BODIPY 493/503 Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Control (Undifferentiated) | 2.5 ± 0.8 | 150 ± 35 |
| DMI-Treated (Differentiated) | 75.2 ± 5.6 | 2500 ± 450 |
| DMI + Compound X | 45.8 ± 4.1 | 1200 ± 210 |
| DMI + Compound Y | 82.1 ± 6.2 | 2800 ± 510 |
This table represents example data and should be replaced with actual experimental results.
The percentage of BODIPY 493/503 positive cells represents the proportion of cells that have undergone adipogenic differentiation, while the Mean Fluorescence Intensity (MFI) reflects the average amount of lipid accumulation per cell.
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension by proper trypsinization and filtering to avoid clogging the flow cytometer.
-
Adipocyte Fragility: Handle mature adipocytes gently as they can be fragile. Consider using a lower flow rate during acquisition.[4]
-
Spectral Overlap: If co-staining with other fluorescent markers, ensure minimal spectral overlap with BODIPY 493/503 and perform compensation if necessary.
-
Positive Controls: Including a positive control for lipid droplet induction, such as treatment with oleic acid, can be beneficial for validating the staining procedure.[10][12]
Conclusion
The use of BODIPY 493/503 in conjunction with flow cytometry provides a robust, sensitive, and high-throughput method for the quantitative analysis of adipogenesis.[2][3] These protocols and guidelines offer a comprehensive framework for researchers to successfully implement this technique in their studies of adipocyte biology and in the screening of potential therapeutic compounds targeting metabolic diseases.
References
- 1. Novel flow cytometric approach for the detection of adipocyte subpopulations during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Adipogenesis Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. targetmol.com [targetmol.com]
- 14. FluoroFinder [app.fluorofinder.com]
Troubleshooting & Optimization
BODIPY 493/503 Staining Technical Support Center
Welcome to the technical support center for BODIPY 493/503 staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring successful and reproducible lipid droplet analysis.
Troubleshooting Guide
This section addresses specific problems that may arise during your BODIPY 493/503 staining experiments.
Issue 1: Weak or No Fluorescence Signal
A common issue is the observation of a faint or complete lack of green fluorescence from lipid droplets. This can be attributed to several factors.
Question: Why am I not seeing a signal, or why is my signal so weak after staining with BODIPY 493/503?
Answer: A weak or absent signal can stem from issues with the staining protocol, the health of the cells, or the imaging setup. Here are the primary causes and their solutions:
-
Insufficient Dye Concentration or Incubation Time: The concentration of BODIPY 493/503 and the incubation period are critical for optimal staining.[] If either is too low, the dye may not sufficiently accumulate in the lipid droplets.
-
Poor Cell Health: Unhealthy or stressed cells may exhibit altered lipid metabolism, leading to a reduction in lipid droplet formation.[]
-
Residual Media or Fixative: Components in the cell culture medium or residual fixatives can interfere with the dye's fluorescence.[]
-
Improper Dye Preparation and Storage: BODIPY 493/503 is hydrophobic and can aggregate if not prepared and stored correctly, reducing its staining efficiency.[][2]
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no BODIPY 493/503 signal.
Issue 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from lipid droplets, making quantification and analysis difficult.
Question: My images have a high green background, making it hard to see the lipid droplets. What can I do?
Answer: High background fluorescence is often a result of non-specific binding of the dye or insufficient removal of unbound dye.[] Key factors include:
-
Excessive Dye Concentration: Using a concentration of BODIPY 493/503 that is too high can lead to increased background signal.[][]
-
Insufficient Washing: Inadequate washing after staining fails to remove all the unbound dye, resulting in a generalized green haze.[][]
-
Dye Aggregation: Aggregates of the dye can bind non-specifically to cellular structures or the coverslip, contributing to background noise.[]
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 3: Non-Specific Staining and Dye Aggregates
Observing fluorescent puncta that are not clearly defined lipid droplets or seeing bright, irregular blotches in the image indicates non-specific staining or dye aggregation.[][2]
Question: I'm seeing fluorescent "blotches" and staining in areas other than lipid droplets. What is causing this?
Answer: This issue is typically caused by the hydrophobic nature of BODIPY 493/503, which can lead to the formation of dye aggregates if not handled properly.[2]
-
Improper Dye Dissolution: BODIPY 493/503 should be fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before being diluted in an aqueous buffer.[2]
-
Excessive Dye Concentration: High concentrations can promote the formation of aggregates.[]
-
Prolonged Storage of Working Solution: The diluted working solution should be used fresh, as the dye can precipitate out of the aqueous solution over time.[]
Logical Relationship for Preventing Dye Aggregation
Caption: Key steps to prevent BODIPY 493/503 aggregation.
Issue 4: Photobleaching
A gradual decrease in fluorescence intensity during imaging is a sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[] BODIPY 493/503 is known to be susceptible to photobleaching.[4][5][6][7]
Question: My fluorescent signal is fading quickly while I'm acquiring images. How can I prevent this?
Answer: Photobleaching is a significant concern, especially for time-lapse imaging.[] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.[]
-
Use an Antifade Mounting Medium: For fixed cells, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.[]
-
Image Quickly: Acquire your images as efficiently as possible after staining.[]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BODIPY 493/503 for staining?
The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range is 0.5 to 2 µM.[] It is always recommended to perform a titration to determine the best concentration for your specific experiment.
| Application | Recommended Concentration Range | Incubation Time |
| Live Cell Staining | 0.1 - 2 µM[] | 15 - 30 minutes[] |
| Fixed Cell Staining | 0.5 - 5 µM[] | 20 - 60 minutes[] |
Q2: Can I use BODIPY 493/503 for both live and fixed cells?
Yes, BODIPY 493/503 is suitable for staining both live and fixed cells.[][8][9] For fixed cells, mild fixation with paraformaldehyde is recommended to preserve the structure of the lipid droplets.[]
Q3: How should I prepare and store my BODIPY 493/503 stock solution?
A stock solution of 1-10 mM can be prepared in high-quality anhydrous DMSO or ethanol.[2] This stock solution should be stored at -20°C, protected from light and moisture.[2][10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is BODIPY 493/503 specific to lipid droplets?
BODIPY 493/503 is highly lipophilic and shows strong selectivity for neutral lipids, which are the primary components of lipid droplets.[] This makes it a very specific marker for these organelles. However, at very high concentrations, some non-specific membrane staining can occur.[5]
Q5: Can I use BODIPY 493/503 in multi-color imaging experiments?
Yes, BODIPY 493/503 has a relatively narrow emission spectrum, which makes it suitable for multi-color imaging with other fluorophores, provided their spectra do not significantly overlap.[9][11] It is compatible with standard green channel filter sets (Excitation/Emission: ~493/503 nm).[]
Experimental Protocols
Standard Protocol for Staining Live Cells
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on coverslips or in imaging dishes.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual serum.[]
-
Staining: Prepare a fresh working solution of BODIPY 493/503 in PBS or serum-free medium at the desired final concentration (e.g., 1 µM). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.[]
-
Imaging: Immediately image the cells in PBS or a suitable imaging buffer.
Standard Protocol for Staining Fixed Cells
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Gently wash the cells with PBS, then fix with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Prepare a fresh working solution of BODIPY 493/503 in PBS (e.g., 2 µM). Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Signaling Pathway Context: Lipid Droplet Formation
BODIPY 493/503 is used to visualize lipid droplets, which are central to cellular lipid metabolism. Their formation is a key cellular process.
Caption: Overview of lipid droplet formation from the endoplasmic reticulum.
References
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
Technical Support Center: Preventing Photobleaching of Pyrromethene 546
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for minimizing photobleaching of Pyrromethene 546 in fluorescence microscopy experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, offering step-by-step solutions to mitigate photobleaching and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence signal is fading rapidly during image acquisition. What is the primary cause of this?
A1: Rapid signal loss with this compound is most likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This process is primarily caused by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye. Several factors can accelerate this process, including high illumination intensity, long exposure times, and the presence of oxygen.
Q2: How can I confirm that the signal loss I'm observing is due to photobleaching and not another issue, such as improper staining or low target expression?
A2: To determine if photobleaching is the culprit, you can perform a simple diagnostic test. Image a fresh field of view on your sample that has not been previously exposed to excitation light. If the initial signal is bright and then fades progressively under continuous illumination, photobleaching is the likely cause. If the signal is weak or absent from the start, you may need to troubleshoot your staining protocol, antibody concentrations, or confirm the expression level of your target.
Q3: I am using an antifade reagent, but still observing significant photobleaching of my this compound signal. What could be wrong?
A3: While antifade reagents are crucial, their effectiveness can be influenced by several factors. First, ensure that the antifade reagent is compatible with this compound and your sample type (e.g., fixed or live cells). The concentration of the antifade agent is also critical; for instance, an addition of about 100mM DABCO has been shown to improve the photochemical stability of the related Pyrromethene 567 dye.[1] Additionally, the pH of your mounting medium can affect both the fluorescence intensity and photostability of the dye. Finally, even with an antifade reagent, it is essential to optimize your imaging parameters, such as minimizing excitation light intensity and exposure time, to reduce the overall photon load on the sample.
Q4: Can the choice of solvent affect the photostability of this compound?
A4: Yes, the solvent environment can significantly impact the photostability of pyrromethene dyes. Studies have shown that the lasing efficiency and photostability of some pyrromethene dyes are much better in non-polar solvents like 1,4-dioxane (B91453) compared to polar solvents such as ethanol.[2] Photodegradation is often linked to reactions with in-situ generated singlet oxygen.[2] Therefore, if your experimental design allows, consider the solvent system as a variable to optimize for enhanced photostability.
Troubleshooting Workflow
If you are experiencing issues with this compound photobleaching, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A troubleshooting flowchart for addressing this compound photobleaching.
Quantitative Data Summary
The following tables provide a summary of the key photophysical properties of this compound and a comparison of common antifade reagents.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Maximum (λabs) | 493 nm | Methanol |
| Emission Maximum (λfl) | 519 nm | Methanol |
| Molar Extinction Coefficient (ε) | 7.9 x 104 L mol-1 cm-1 | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.99 | Methanol |
| Lasing Wavelength Range | 523 - 580 nm | Methanol |
| Lifetime | ~500 Watt Hours | NMP/EPH, 1/9 |
Data sourced from Exciton product information sheet.[3][4]
Table 2: Common Antifade Reagents for Fluorescence Microscopy
| Antifade Reagent | Key Characteristics | Considerations |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A widely used and effective singlet oxygen quencher. | Can be toxic to live cells at high concentrations. |
| n-Propyl gallate (NPG) | Another common antioxidant antifade agent. | Can be difficult to dissolve and may reduce the initial fluorescence intensity of some dyes. |
| p-Phenylenediamine (PPD) | A very effective antifade agent. | Can be toxic and may cause background fluorescence. It can also react with and cleave cyanine (B1664457) dyes.[5] |
| Commercial Antifade Mountants | Often proprietary formulations containing a mixture of scavengers and other components to enhance stability. | Can be more expensive but offer convenience and optimized performance. |
Experimental Protocols
This section provides detailed methodologies for sample preparation and the use of antifade reagents to minimize photobleaching of this compound.
Protocol 1: General Staining Protocol for Fixed Cells with this compound
-
Cell Seeding and Fixation:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary and Secondary Antibody Incubation (for indirect immunofluorescence):
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer. From this point on, protect the samples from light.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and remove excess liquid from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slide flat at 4°C in the dark until imaging.
-
Protocol 2: Preparation of a DABCO-based Antifade Mounting Medium
This protocol provides a recipe for a commonly used homemade antifade mounting medium.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Phosphate-Buffered Saline (PBS), 10X stock solution
-
Distilled water
-
pH meter
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
To make a 90% glycerol mounting medium, mix 9 parts glycerol with 1 part 1X PBS. For example, for 10 mL of mounting medium, mix 9 mL of glycerol with 1 mL of 1X PBS.
-
Weigh out the appropriate amount of DABCO to achieve the desired final concentration (e.g., for a 100 mM final concentration in 10 mL, add 0.112 g of DABCO).
-
Add the DABCO to the glycerol/PBS mixture and stir until it is completely dissolved. This may require gentle heating (e.g., in a 37°C water bath).
-
Adjust the pH of the final solution to ~8.6 using NaOH or HCl.
-
Aliquot the antifade mounting medium into small, light-protected tubes and store at -20°C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of photobleaching and a generalized experimental workflow for fluorescence microscopy with a focus on minimizing photobleaching.
Caption: A simplified Jablonski diagram illustrating the photobleaching mechanism.
Caption: A generalized experimental workflow for fluorescence microscopy.
References
how to reduce background fluorescence with BODIPY 493/503
Welcome to the technical support center for BODIPY™ 493/503. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your lipid droplet staining experiments and minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence with BODIPY 493/503?
High background fluorescence with BODIPY 493/503 can stem from several factors:
-
Excessive Dye Concentration: Using a higher than optimal concentration of the dye can lead to non-specific binding and increased background signal.[][]
-
Insufficient Washing: Inadequate washing after staining fails to remove unbound dye, contributing to background fluorescence.[][]
-
Dye Aggregation: BODIPY 493/503 is hydrophobic and can form aggregates in aqueous solutions, which can bind non-specifically to cellular structures.[][3]
-
Residual Culture Media or Fixatives: Remnants of serum-containing media or fixatives can interfere with the staining and increase background.[]
-
Solvent Effects: The solvent used to dissolve the BODIPY stock (e.g., DMSO or ethanol) should be diluted to a final concentration of less than 0.1% to avoid cytotoxicity and potential artifacts.[]
-
Non-Specific Binding: The dye may non-specifically associate with other lipophilic structures within the cell, contributing to a general cytoplasmic haze.[4]
Q2: Can I use BODIPY 493/503 for both live and fixed cells?
Yes, BODIPY 493/503 is suitable for staining lipid droplets in both live and fixed cells.[][4] However, the protocols and considerations for each application differ. For live-cell imaging, it is crucial to use lower dye concentrations and shorter incubation times to minimize cytotoxicity.[] For fixed cells, staining can be performed before or after fixation, but the choice of fixative is important.
Q3: Is BODIPY 493/503 photostable?
BODIPY 493/503 is known to be susceptible to photobleaching, especially with prolonged exposure to excitation light.[4][5][6] To mitigate this, it is recommended to:
-
Use the lowest possible laser intensity.[5]
-
Minimize exposure time.[5]
-
Capture images quickly after staining.[5]
-
Use an anti-fade mounting medium for fixed cell preparations.[4]
Q4: How does BODIPY 493/503 compare to other lipid droplet stains like Nile Red?
BODIPY 493/503 offers several advantages over Nile Red, including narrower emission peaks, which reduces spectral overlap in multi-labeling experiments.[] It is also generally considered more specific to neutral lipids and less sensitive to environmental polarity, resulting in lower background fluorescence.[7][8] However, Nile Red may be more photostable under certain conditions.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific staining of lipid droplets, reducing the signal-to-noise ratio.
References
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluorescence Quenching of Pyrromethene 546
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering fluorescence quenching phenomena in experiments involving Pyrromethene 546. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Decrease in Fluorescence Signal
Possible Causes:
-
Photobleaching: this compound, like many fluorophores, is susceptible to photochemical degradation upon prolonged exposure to excitation light. This irreversible process leads to a permanent loss of fluorescence.
-
Presence of Quenchers: Your sample may contain molecules that are quenching the fluorescence of this compound. Common quenchers include molecular oxygen, halide ions, and certain amino acids.
-
High Concentration (Self-Quenching): At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield of this compound. Polar protic solvents may lead to a decrease in fluorescence intensity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid signal decrease in this compound fluorescence.
Issue 2: Inconsistent or Non-Reproducible Quenching Results
Possible Causes:
-
Variable Quencher Concentration: Inaccurate or inconsistent preparation of quencher solutions.
-
Temperature Fluctuations: Temperature can affect the rate of dynamic quenching.
-
pH Sensitivity: The fluorescence of this compound can be pH-dependent in certain environments.
-
Inner Filter Effect: At high concentrations, the quencher might absorb the excitation or emission light, leading to an apparent quenching effect.
Solutions:
-
Precise Solution Preparation: Use calibrated pipettes and high-purity reagents to prepare all solutions.
-
Temperature Control: Use a temperature-controlled cuvette holder in your fluorometer.
-
pH Buffering: Ensure your samples are in a well-buffered solution at a consistent pH.
-
Correct for Inner Filter Effect: Measure the absorbance of your quencher at the excitation and emission wavelengths of this compound. If there is significant absorbance, apply a correction factor to your fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the intensity of the fluorescence emission of a fluorophore. This occurs when the excited fluorophore interacts with another molecule (the quencher), which provides a non-radiative pathway for the fluorophore to return to its ground state.
Q2: What are the common mechanisms of fluorescence quenching?
The primary mechanisms are dynamic (collisional) quenching and static quenching.[1]
-
Dynamic Quenching: The quencher collides with the fluorophore in its excited state. This process is dependent on the concentration of the quencher and the temperature.
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state.
Other mechanisms include Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).[]
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
Q3: What are some common quenchers for this compound?
While specific data for this compound is limited, common quenchers for the broader BODIPY class of dyes include:
-
Potassium Iodide (KI): A common collisional quencher.
-
Acrylamide: Another effective collisional quencher.
-
Tryptophan: An amino acid that can quench BODIPY fluorescence.[3]
-
Molecular Oxygen: A ubiquitous and efficient quencher.
Q4: How can I minimize photobleaching of this compound?
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the power of your light source.
-
Minimize Exposure Time: Use the shortest possible exposure times for imaging and keep the shutter closed when not acquiring data.
-
Use Antifade Reagents: For microscopy, mount your samples in a medium containing antifade reagents.
-
Oxygen Scavenging: In solution-based experiments, you can use an oxygen scavenging system to reduce quenching and photobleaching by molecular oxygen.
Q5: How does the solvent affect the fluorescence of this compound?
The photophysical properties of this compound are influenced by the solvent environment.[4] Generally, nonpolar solvents tend to enhance fluorescence efficiency and photostability. In contrast, polar protic solvents can sometimes lead to a decrease in fluorescence quantum yield. For example, in methanol, this compound has a high fluorescence quantum yield of 0.99.[5]
Data Presentation
| Fluorophore | Quencher | Solvent | Quenching Type | Stern-Volmer Constant (Ksv) (M-1) | Bimolecular Quenching Rate Constant (kq) (M-1s-1) |
| BODIPY (generic) | Potassium Iodide (KI) | Aqueous Buffer | Dynamic | Data not specified, but effective quenching observed. | Not Available |
| BODIPY (generic) | Acrylamide | Aqueous Buffer | Dynamic | Data not specified, but effective quenching observed. | Not Available |
| BODIPY (generic) | Tryptophan | Aqueous Buffer | Dynamic & Static | Data not specified, but effective quenching observed. | Not Available |
| Pyrromethene 597 | This compound | Acetonitrile | Dynamic (Electron Transfer) | Not Available | Singlet oxygen quenching rate constant of PM546: 3.86 x 107 dm3 mol-1 s-1 |
Experimental Protocols
Protocol: Steady-State Fluorescence Quenching Experiment
This protocol outlines the steps to determine the Stern-Volmer quenching constant (Ksv) for the quenching of this compound by a quencher of interest.
Materials:
-
This compound
-
Quencher of interest (e.g., Potassium Iodide)
-
Spectroscopic grade solvent (e.g., Methanol)
-
Volumetric flasks and calibrated micropipettes
-
Spectrofluorometer
Procedure:
-
Prepare a Stock Solution of this compound:
-
Dissolve a known amount of this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
-
Prepare a Working Solution of this compound:
-
Dilute the stock solution to a final concentration that gives a fluorescence intensity within the linear range of your instrument (e.g., 1 µM). An absorbance of ~0.05 at the excitation wavelength is a good starting point.
-
-
Prepare a Stock Solution of the Quencher:
-
Prepare a concentrated stock solution of the quencher in the same solvent (e.g., 1 M KI).
-
-
Prepare a Series of Samples:
-
Prepare a series of samples in cuvettes, each containing the same concentration of this compound and varying concentrations of the quencher.
-
Include a control sample with only this compound (zero quencher concentration).
-
Ensure the total volume is the same for all samples.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (e.g., ~493 nm in Methanol).[5]
-
Record the fluorescence emission spectrum for each sample. The emission maximum for this compound in Methanol is around 519 nm.[5]
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis (Stern-Volmer Plot):
-
Correct for any background fluorescence from the solvent and quencher.
-
If the quencher absorbs at the excitation or emission wavelength, apply a correction for the inner filter effect.
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (F0) to the fluorescence intensity in the presence of the quencher (F) for each sample.
-
Plot F0/F versus the quencher concentration [Q].
-
The data should fit the Stern-Volmer equation: F0/F = 1 + Ksv[Q]
-
The Stern-Volmer constant (Ksv) is the slope of the linear fit to the data.
-
-
Calculate the Bimolecular Quenching Rate Constant (kq):
-
If the fluorescence lifetime of this compound in the absence of the quencher (τ0) is known, the bimolecular quenching rate constant can be calculated using the equation: Ksv = kqτ0 .
-
References
Technical Support Center: Pyrromethene 546 for Long-Term Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Pyrromethene 546 (PM546) in long-term live-cell imaging. It addresses potential issues related to phototoxicity and offers troubleshooting strategies and frequently asked questions (FAQs) to help ensure the success of your experiments.
Understanding Phototoxicity of this compound
This compound, a member of the BODIPY class of fluorescent dyes, is valued for its high fluorescence quantum yield and sharp emission spectrum. However, like many fluorophores, it can induce phototoxicity in live cells, particularly during long-term imaging experiments that require prolonged or repeated exposure to excitation light.
The primary mechanism of phototoxicity for PM546 and other BODIPY dyes is the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][2] This process, known as a Type II photochemical reaction, occurs when the dye, after being excited by light, transfers energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen.[3] Singlet oxygen can then damage cellular components such as lipids, proteins, and nucleic acids, leading to cellular stress, apoptosis, or necrosis.[3]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of phototoxicity in my live-cell imaging experiment?
A1: Early indicators of phototoxicity can be subtle and may precede obvious signs of cell death. These include:
-
Changes in cell morphology: Look for cell rounding, membrane blebbing, or the formation of vacuoles.[4]
-
Alterations in cellular dynamics: A reduction in cell motility, changes in the speed of intracellular processes, or arrest of the cell cycle can be indicative of phototoxic stress.[1][5]
-
Diminished fluorescence signal: While this can be due to photobleaching, a rapid decrease in fluorescence can also be associated with cell stress and degradation of the dye.
Q2: How does the phototoxicity of this compound compare to other green fluorescent dyes?
A2: While direct quantitative comparisons of phototoxicity under identical long-term imaging conditions are limited in published literature, the photostability of BODIPY dyes is generally considered to be superior to traditional green dyes like fluorescein.[2][6] However, high photostability does not always correlate with low phototoxicity. The generation of singlet oxygen is a key factor. Researchers should be aware that even highly photostable dyes can be phototoxic.
Q3: What is the singlet oxygen quantum yield of this compound and why is it important?
Q4: Can I use antioxidants to reduce phototoxicity?
A4: Yes, supplementing the imaging medium with antioxidants can help mitigate phototoxicity by scavenging reactive oxygen species.[1][8] Common antioxidants used in live-cell imaging include Trolox (a water-soluble vitamin E analog) and sodium pyruvate (B1213749).
Troubleshooting Guide
This guide addresses common issues encountered during long-term live-cell imaging with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid cell death or morphological changes (blebbing, rounding) | High phototoxicity due to excessive light exposure. | • Reduce the excitation light intensity to the lowest level that provides a usable signal. • Increase the exposure time while proportionally decreasing the illumination power. • Use a more sensitive camera (e.g., sCMOS, EMCCD) to allow for lower light doses. • Add antioxidants like Trolox or sodium pyruvate to the imaging medium.[1] |
| High background fluorescence | • Excess unbound dye. • Autofluorescence from the cells or medium. | • Ensure thorough washing steps after staining to remove unbound PM546. • Use a phenol (B47542) red-free imaging medium, as phenol red is fluorescent. • Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly. |
| Weak fluorescence signal | • Low dye concentration. • Photobleaching. | • Optimize the staining concentration of PM546 for your cell type. • Minimize the total light exposure by reducing the frequency and duration of image acquisition. • Use an anti-fade reagent in your mounting medium if compatible with live-cell imaging. |
| Inconsistent staining between cells | • Variation in cell health or metabolic state. • Uneven dye distribution. | • Ensure a healthy and homogenous cell population before staining. • Gently agitate the staining solution during incubation to ensure even distribution. |
Quantitative Data Summary
While specific quantitative data for the phototoxicity of this compound in long-term live-cell imaging is sparse in the literature, the following table provides a general comparison of key photophysical properties and phototoxicity-related parameters for BODIPY dyes and other common fluorophores. It is important to note that these values can vary significantly depending on the cellular environment and experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Primary Phototoxicity Mechanism | Notes |
| This compound (BODIPY-FL class) | ~493 | ~519 | High[6] | Singlet Oxygen Generation[1][2] | Bright and relatively photostable, but can be phototoxic. |
| Fluorescein (FITC) | ~494 | ~518 | Low[2] | Singlet Oxygen Generation | Prone to photobleaching and pH sensitivity. |
| Enhanced Green Fluorescent Protein (EGFP) | ~488 | ~507 | Moderate | Reactive Oxygen Species | Genetically encoded, avoids chemical staining issues. |
Experimental Protocols
Protocol 1: Assessing Phototoxicity of this compound using a Cell Viability Assay
This protocol outlines a method to quantify the phototoxicity of PM546 by measuring cell viability after prolonged light exposure.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
96-well black, clear-bottom imaging plates
-
Cell viability reagent (e.g., Calcein-AM, Propidium Iodide, or a commercial kit)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
-
Plate reader for fluorescence intensity measurement
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not result in over-confluence during the experiment. Allow cells to adhere overnight.
-
Staining: Prepare a working solution of this compound in phenol red-free imaging medium at the desired concentration. Remove the culture medium from the cells and add the PM546 staining solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phenol red-free imaging medium to remove unbound dye.
-
Imaging and Irradiation:
-
Place the plate on the microscope stage within the environmental chamber.
-
Define two sets of wells: an "irradiated" group and a "dark control" group.
-
For the "irradiated" group, acquire images at regular intervals (e.g., every 10 minutes) for the desired duration of the long-term experiment (e.g., 12-24 hours). Use the lowest possible excitation intensity that provides a clear signal.
-
Keep the "dark control" group on the same plate but do not expose it to excitation light.
-
-
Cell Viability Assay:
-
At the end of the imaging period, perform a cell viability assay on both the "irradiated" and "dark control" groups according to the manufacturer's protocol.
-
For example, if using Calcein-AM and Propidium Iodide, incubate the cells with the dyes and then measure the fluorescence intensity for live (Calcein-AM) and dead (Propidium Iodide) cells using a plate reader or by image analysis.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for both the "irradiated" and "dark control" groups.
-
A significant decrease in cell viability in the "irradiated" group compared to the "dark control" indicates phototoxicity.
-
Protocol 2: Live-Cell Imaging with this compound - Minimizing Phototoxicity
This protocol provides a workflow for long-term live-cell imaging with PM546, emphasizing strategies to reduce phototoxicity.
Procedure:
-
Optimize Staining: Determine the lowest effective concentration of PM546 that provides sufficient signal for your application by performing a concentration titration.
-
Minimize Light Exposure:
-
Excitation Intensity: Use neutral density filters or adjust laser power to the minimum required for a good signal-to-noise ratio.
-
Exposure Time: Use the shortest possible exposure time that your camera can handle while still providing a clear image.
-
Acquisition Frequency: Only acquire images as frequently as is necessary to capture the dynamics of the biological process you are studying. Avoid continuous illumination.
-
-
Use Appropriate Imaging Medium: Use a phenol red-free medium to reduce background fluorescence. Consider supplementing the medium with antioxidants like Trolox.[1]
-
Maintain a Healthy Cellular Environment: Use a heated stage and CO₂ incubator to maintain optimal cell culture conditions throughout the experiment.
-
Implement Control Experiments: Always include a "no-dye" control that is subjected to the same imaging conditions to assess the phototoxicity of the light source itself. Also, include a "stained but not imaged" control to assess any chemical toxicity of the dye.
Visualizations
Caption: Mechanism of this compound phototoxicity.
Caption: Troubleshooting workflow for PM546 phototoxicity.
References
- 1. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. line-a.co.il [line-a.co.il]
minimizing non-specific staining of BODIPY 493/503
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific staining and overcome common challenges encountered when using BODIPY 493/503 for lipid droplet visualization.
Troubleshooting Guide: Minimizing Non-Specific Staining
High background and non-specific staining are common issues that can obscure the specific signal from lipid droplets, complicating image analysis and interpretation. This guide addresses the most frequent causes and provides actionable solutions.
Issue 1: High Background Fluorescence in the Cytoplasm or Other Organelles
-
Question: My images show a diffuse green haze throughout the cytoplasm instead of discrete, bright puncta. What could be the cause and how can I fix it?
-
Answer: High background fluorescence is often a result of excessive dye concentration, insufficient washing, or the presence of unbound dye. BODIPY 493/503 is highly lipophilic and can non-specifically associate with other cellular membranes if not used optimally.[][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the BODIPY 493/503 concentration. The optimal concentration is cell-type dependent but typically ranges from 0.5 to 2 µM.[][] Start with a lower concentration and incrementally increase it to find the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[] Use a buffered saline solution like PBS or HBSS.[] For fixed cells, 2-3 washes for 5 minutes each is a good starting point.[][4] |
| Prolonged Incubation Time | Optimize the staining duration. For live cells, a shorter incubation of 15-30 minutes is often sufficient and minimizes cytotoxicity.[][] For fixed cells, the incubation can be slightly longer, but prolonged exposure can increase non-specific binding. |
| Poor Dye Solubility/Aggregation | Ensure the BODIPY 493/503 stock solution is fully dissolved in a high-quality, anhydrous solvent like DMSO or ethanol (B145695) before diluting to the final working concentration.[][5] Aggregates can appear as bright, non-specific blotches.[6] If precipitates are observed, brief sonication of the stock solution may help.[2] |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent. Stressed or dying cells can exhibit altered membrane permeability, leading to non-specific dye uptake.[2] It is recommended to stain cells at 30-50% confluency for optimal imaging.[7][8] |
| Presence of Serum | Serum components in the culture medium can sometimes contribute to background fluorescence.[2] It is advisable to wash cells with PBS to remove residual medium and serum before adding the staining solution.[][9] |
Issue 2: Weak Fluorescence Signal from Lipid Droplets
-
Question: The signal from my lipid droplets is very dim, making them difficult to visualize and quantify. How can I enhance the signal?
-
Answer: A weak signal can stem from several factors, including insufficient dye concentration, a short staining period, or poor cell health.[]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Gradually increase the working concentration of BODIPY 493/503. A typical range to test is 0.5–5 µM.[][] |
| Short Staining Duration | Extend the incubation time. For fixed cells, staining for 20-60 minutes may improve signal intensity.[] |
| Poor Cell Condition | Use healthy, actively growing cells. Consider using a positive control, such as treating cells with oleic acid (e.g., 30 µM overnight) to induce lipid droplet formation.[8][10] |
| Photobleaching | BODIPY 493/503 is susceptible to photobleaching, especially with repeated exposure to high-intensity light.[4][11] Minimize light exposure by using the lowest possible laser intensity and capturing images efficiently.[9] Using an anti-fade mounting medium is crucial for fixed cell imaging.[][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for preserving lipid droplets before BODIPY 493/503 staining?
A1: The recommended fixative is paraformaldehyde (PFA). A mild fixation with 2-4% PFA in PBS for 10-15 minutes at room temperature is generally sufficient to preserve lipid droplet structure.[][4] Avoid using methanol-based fixatives or detergents during fixation, as these organic solvents can extract lipids and compromise the integrity of lipid droplets, leading to signal loss.[6][9]
Q2: Can I perform permeabilization for co-staining with antibodies?
A2: Yes, but with caution. While BODIPY 493/503 can be used in protocols involving permeabilization for immunofluorescence, detergents like Triton X-100 can potentially disrupt lipid droplets and lead to signal loss.[6] If permeabilization is necessary, it is often performed after fixation. The BODIPY 493/503 stain can be added simultaneously with either the primary or secondary antibody.[12]
Q3: What is the recommended working concentration and incubation time for BODIPY 493/503?
A3: The optimal parameters depend on whether you are staining live or fixed cells and the specific cell type. The following table provides general guidelines.
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Working Concentration | 0.5 - 2 µM[] | 0.5 - 5 µM[] |
| Incubation Time | 15 - 30 minutes[] | 20 - 60 minutes[] |
| Incubation Temperature | 37°C[] | Room Temperature[4] |
Q4: How should I prepare and store the BODIPY 493/503 stock solution?
A4: A stock solution can be prepared by dissolving BODIPY 493/503 in high-quality anhydrous DMSO to a concentration of 1 mg/mL (approximately 3.8 mM).[5][10] Alternatively, absolute ethanol can be used.[5] The stock solution should be stored at -20°C, protected from light and moisture.[7][13]
Experimental Protocols & Workflows
Below are detailed protocols for staining lipid droplets in live and fixed cells using BODIPY 493/503.
Protocol 1: Live-Cell Imaging
This protocol allows for the visualization of lipid droplets in real-time.
Methodology:
-
Grow cells on an appropriate imaging dish or plate to the desired confluency (e.g., 60-80%).
-
Prepare a 2µM BODIPY 493/503 working solution in pre-warmed, serum-free culture medium or PBS.
-
Remove the culture medium from the cells and wash them once with warm PBS to remove serum.[9]
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][9]
-
Remove the staining solution and wash the cells twice with warm PBS.[4]
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells.[2]
-
Visualize the stained lipid droplets immediately using a fluorescence microscope with a standard FITC filter set (Excitation ~493 nm, Emission ~503 nm).[4]
Protocol 2: Fixed-Cell Imaging
This protocol is suitable for endpoint assays and co-localization studies.
Methodology:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[][4]
-
Wash the cells three times with PBS to remove the fixative.[4]
-
Prepare a 1 µg/mL (approximately 2.6 µM) working solution of BODIPY 493/503 in PBS.[4]
-
Add the working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.[4][10]
-
Wash the cells three times with PBS.[4]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[4]
-
Image the cells using a fluorescence or confocal microscope.
Logical Relationship: Troubleshooting High Background
The following diagram illustrates the decision-making process for troubleshooting high background fluorescence.
References
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
optimizing laser and filter settings for Pyrromethene 546 imaging
Technical Support Center: Pyrromethene 546 Imaging
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for . It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a highly fluorescent dye belonging to the BODIPY family. Its spectral characteristics are essential for configuring imaging systems correctly. In methanol, its absorption maximum is approximately 493 nm, and its fluorescence emission maximum is around 519 nm.[]
Q2: What is the optimal laser for exciting this compound?
Given its absorption peak at ~493 nm, the most common and effective laser for exciting this compound is the 488 nm line produced by an Argon-ion laser.[2] This laser line is standard on most confocal and fluorescence microscopes and provides efficient excitation for the dye. While a 491 nm solid-state laser would also be an excellent choice, the 488 nm laser is more ubiquitous.
Q3: Which emission filter should I use for this compound?
To capture the peak fluorescence signal while minimizing background and potential bleed-through, a bandpass emission filter is recommended. For this compound's emission peak of ~519 nm, a filter such as a 525/50 nm (transmitting light between 500 nm and 550 nm) or a 530/30 nm (transmitting light between 515 nm and 545 nm) is ideal.[3][4] This ensures that the majority of the emitted fluorescence is collected.
Q4: How can I minimize photobleaching of this compound?
Pyrromethene and other BODIPY dyes can be prone to photobleaching, especially under high-intensity illumination.[5] To mitigate this:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation laser. Capture images efficiently and avoid prolonged, continuous illumination.[]
-
Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium.[]
-
Protect from Light: Keep stained samples protected from light at all times before and during imaging.[5][7]
Q5: What is a typical working concentration for staining with this compound?
The optimal concentration depends on the sample type.
-
Live Cells: 0.1–2 µM[][]
-
Fixed Cells: 0.5–5 µM[]
-
Tissue Sections: 1–10 µM[] It is always recommended to perform a titration to find the lowest effective concentration for your specific application to reduce background and potential artifacts.[]
Quantitative Data Summary
The tables below summarize the key spectral properties and recommended instrument settings for successful this compound imaging.
Table 1: Spectral Properties of this compound
| Property | Wavelength (in Methanol) | Source |
| Absorption Maximum (λabs) | ~493 nm | [] |
| Emission Maximum (λfl) | ~519 nm | [] |
Table 2: Recommended Laser and Filter Settings
| Component | Recommended Setting | Rationale |
| Excitation Laser | 488 nm | Closely matches the ~493 nm absorption peak for efficient excitation. Widely available on standard microscopes.[2] |
| Dichroic Beamsplitter | ~505 nm | Efficiently reflects the 488 nm laser while transmitting the emitted fluorescence signal. |
| Emission Filter | 525/50 nm or 530/30 nm | Captures the peak emission around 519 nm while rejecting stray excitation light and reducing background.[3][4] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Dye concentration is too low.2. Inefficient excitation or emission filter selection.3. Photobleaching has occurred.4. Incorrect sample preparation (e.g., lipids extracted by solvents). | 1. Increase dye concentration in increments or extend incubation time.[]2. Verify that laser and filter settings match the dye's spectra (see Table 2).3. Use an antifade mounting medium, reduce laser power, and minimize light exposure.[]4. For lipid staining, avoid using methanol-based fixatives or detergents that can extract lipids.[5][9] |
| High Background / Non-Specific Staining | 1. Dye concentration is too high.2. Insufficient washing after staining.3. Dye aggregation in aqueous buffer.4. Autofluorescence from the sample. | 1. Titrate the dye to a lower working concentration.[]2. Increase the number and duration of washes with PBS or an appropriate buffer after incubation.[]3. Prepare the working solution fresh from a DMSO stock. Shake vigorously upon dilution into aqueous media and apply immediately.[9]4. Image an unstained control sample to assess autofluorescence. If problematic, consider using a dye with a longer wavelength. |
| Rapid Signal Fading During Imaging | 1. Photobleaching due to high laser intensity or prolonged exposure.2. Absence of antifade reagent. | 1. Reduce laser power to the minimum necessary. Use a more sensitive detector if available. Decrease pixel dwell time or use faster scan speeds.[]2. Mount the coverslip using a high-quality antifade mounting medium.[7] |
| "Blotchy" or Punctate Staining | 1. Dye has precipitated out of the staining solution.2. The dye is very hydrophobic and has aggregated in the aqueous environment. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is very low (<0.1%) in the final working solution.[]2. Prepare the staining solution immediately before use and vortex or shake vigorously before adding to the sample.[9] |
| Signal Bleed-through into Other Channels | 1. The emission filter is too broad.2. Spectral overlap with other fluorophores in a multi-color experiment. | 1. Use a narrower bandpass filter centered around 525 nm.2. Choose fluorophores with well-separated emission spectra. Perform sequential scanning (acquiring each channel's image separately) to eliminate crosstalk.[] |
Experimental Protocol: Staining Lipid Droplets in Fixed Cells
This protocol provides a detailed methodology for staining neutral lipid droplets in cultured mammalian cells using this compound (often sold as BODIPY 493/503 for this application).
Materials:
-
This compound/BODIPY 493/503 (Stock solution: 1-5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended)
-
Coverslips and microscope slides
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove residual PFA.
-
Staining Solution Preparation: Prepare a working solution of this compound at a final concentration of 1-2 µM in PBS by diluting the DMSO stock.[7] Note: Vortex the solution immediately after dilution to prevent aggregation.
-
Staining: Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[][5]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Proceed with imaging on a fluorescence or confocal microscope using the recommended settings in Table 2.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound imaging.
Caption: Workflow for fixed cell staining with this compound.
Caption: Balancing parameters for optimal image quality.
References
- 2. Olympus FluoView Resource Center: Laser Systems for Confocal Microscopy [olympusconfocal.com]
- 3. Six-Color Confocal Immunofluorescence Microscopy with 4-Laser Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Filters [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BODIPY 493/503: Technical Support and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the stability and use of BODIPY 493/503 in various buffers. Find answers to frequently asked questions and troubleshooting solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of BODIPY 493/503?
BODIPY 493/503 is a lipophilic, green-fluorescent dye widely used for staining neutral lipids in both live and fixed cells.[1][] It is known for its bright signal, high fluorescence quantum yield (often approaching 0.8 or higher), and sharp emission peak.[1][3][4] Generally, BODIPY dyes are recognized for being relatively stable and insensitive to the polarity and pH of their environment under many physiological conditions.[3][5] They also possess excellent photostability compared to many other fluorochromes, though they are still susceptible to photobleaching under intense light exposure.[6][7][]
Q2: Which buffers are recommended for preparing BODIPY 493/503 working solutions?
For biological applications, the stock solution of BODIPY 493/503, typically prepared in high-quality anhydrous DMSO or ethanol[9][10], should be diluted to its final working concentration in an aqueous buffer. The most commonly recommended buffers are Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS).[] These buffers help maintain physiological pH and cell permeability.[] Serum-free cell culture medium is also frequently used for dilution.[5]
Q3: How does pH affect the fluorescence and stability of BODIPY 493/503?
BODIPY 493/503 is generally considered to be relatively insensitive to pH within typical physiological ranges.[3][5] This stability makes it a reliable probe for lipid droplet studies in various cellular contexts. However, it is a good practice to verify its spectral properties if your experiment involves significant deviations from physiological pH, as some BODIPY derivatives can exhibit pH-dependent spectra.[4]
Q4: What is the optimal working concentration and incubation time for staining?
The optimal concentration and time can vary depending on the cell type and experimental goals.
-
Working Concentration: A typical working concentration ranges from 0.5 to 5 µM.[][] Lower concentrations can help minimize non-specific background staining, while higher concentrations might lead to aggregation.[]
-
Incubation Time: For live cells, an incubation period of 15–30 minutes at 37°C is common.[][12] For fixed cells, this time can be extended to 30–60 minutes to ensure complete labeling.[]
Data Summary Tables
Table 1: Physicochemical Properties of BODIPY 493/503
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~493 nm | [5] |
| Emission Maximum (λem) | ~503 nm | [5] |
| Quantum Yield (Φ) | High (typically >0.8) | [4] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [4] |
| Recommended Stock Solvent | Anhydrous DMSO or Ethanol | [10] |
| Common Working Buffers | PBS, HBSS, Serum-Free Medium | [5][] |
Table 2: Recommended Staining Conditions
| Parameter | Live Cell Imaging | Fixed Cell Imaging | Source(s) |
| Working Concentration | 0.5–2 µM | 0.5–5 µM | [] |
| Incubation Time | 15–30 minutes | 20–60 minutes | [][] |
| Incubation Temperature | 37°C | Room Temperature or 37°C | [6][12] |
| Washing Buffer | PBS or HBSS | PBS | [][12] |
Troubleshooting Guide
High background, weak signals, or rapid fading can compromise experimental results. The following guide addresses the most common issues encountered when using BODIPY 493/503.
Table 3: Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Weak or No Signal | Insufficient Dye Concentration: The dye concentration is too low for detection. | Optimize the working concentration (typically 0.5–5 µM). | [] |
| Poor Cell Health: Stressed or unhealthy cells may not stain properly. | Ensure cells are healthy and not overly confluent before staining. | [] | |
| Signal Loss During Fixation: Using methanol-based fixatives can extract lipids and the dye. | Use an aldehyde-based fixative like paraformaldehyde. Staining before fixation is often effective. | [9][12] | |
| High Background | Excessive Dye Concentration: High concentrations can lead to non-specific binding or aggregation. | Reduce the working concentration of the dye. | [] |
| Inadequate Washing: Residual, unbound dye remains in the sample. | Increase the number and duration of washing steps with PBS after staining. | [][] | |
| Precipitation/Aggregation | Hydrophobicity: BODIPY 493/503 is highly hydrophobic and prone to aggregation in aqueous buffers. | Prepare the working solution immediately before use by diluting the DMSO stock into buffer and mixing vigorously. | [9] |
| Rapid Signal Fading (Photobleaching) | High Excitation Intensity: Prolonged exposure to high-intensity light causes the fluorophore to fade. | Reduce laser power/light intensity, shorten exposure times, and capture images quickly. | [7][12] |
| Lack of Protection: The sample is not adequately protected from ambient light. | Keep samples protected from light during incubation and all subsequent steps. Use an anti-fade mounting medium. | [][12] |
Experimental Protocol
Protocol: Assessing the Stability of BODIPY 493/503 in a Custom Buffer
This protocol provides a framework for testing the stability of BODIPY 493/503's fluorescence signal over time in a buffer of your choice.
-
Prepare a 1 mM Stock Solution: Dissolve BODIPY 493/503 powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[9]
-
Prepare Working Solution: Dilute the 1 mM stock solution into your desired test buffer (e.g., Tris-HCl, HEPES) to a final concentration of 1 µM. Prepare a sufficient volume for all measurements. Vortex the solution vigorously immediately after dilution to minimize aggregation.[9]
-
Initial Fluorescence Measurement (T=0): Transfer an aliquot of the working solution to a fluorometer-compatible cuvette. Measure the fluorescence intensity using an excitation wavelength of ~493 nm and recording the emission peak at ~503 nm. This is your baseline reading.
-
Incubation: Store the remaining working solution under your desired experimental conditions (e.g., at 37°C or room temperature), ensuring it is protected from light to prevent photobleaching.
-
Subsequent Measurements: At defined time points (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot from the incubated solution and measure its fluorescence intensity using the same instrument settings as the initial measurement.
-
Data Analysis: Calculate the percentage of remaining fluorescence at each time point relative to the initial (T=0) reading. Plot the percentage of fluorescence intensity against time to visualize the stability of BODIPY 493/503 in your buffer.
Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Imaging of neutral lipids and neutral lipid associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. thermofisher.com [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Pyrromethene 546 Staining in Fixed Samples: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyrromethene 546 for fluorescence imaging of fixed biological samples. Proper fixation is critical for preserving cellular morphology and antigenicity, but it can also impact the fluorescence properties of dyes. This guide will help you navigate common challenges and optimize your staining protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound fluorescence signal is weak or absent after fixation. What could be the cause?
A1: Several factors related to fixation can lead to a diminished fluorescence signal:
-
Fixative-Induced Quenching: Some fixatives can chemically interact with fluorophores, leading to a reduction in their fluorescence intensity. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can sometimes cause this, although PFA is generally considered milder.
-
Protein Denaturation: Precipitating fixatives like methanol (B129727) and acetone (B3395972) can denature proteins to which the dye might be bound, potentially altering the dye's environment and reducing its quantum yield.
-
Loss of Stained Components: If this compound is staining soluble components within the cell, harsh fixation or permeabilization steps, particularly with organic solvents, can lead to their extraction and a subsequent loss of signal.[1]
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound (see spectral properties in the table below).
-
Photobleaching: Excessive exposure to excitation light during imaging can cause irreversible photobleaching. Use anti-fade mounting media and minimize exposure times.
Q2: I am observing high background fluorescence in my images. How can I reduce it?
A2: High background can originate from several sources, many of which are influenced by the fixation protocol:
-
Autofluorescence: Biological tissues and cells have endogenous molecules that fluoresce naturally.[2] Fixation, especially with glutaraldehyde, can significantly increase this autofluorescence.[3][4] Consider using a lower concentration of fixative or a different fixation method.
-
Non-specific Staining: The dye may be binding non-specifically to cellular components. Ensure adequate washing steps after staining.
-
Fixative-Induced Artifacts: Some fixatives can create reactive sites that non-specifically bind the dye.
Q3: Which fixation method is best for preserving this compound fluorescence?
A3: The optimal fixation method is application-dependent and requires empirical validation. However, here are some general guidelines:
-
Paraformaldehyde (PFA): A 2-4% PFA solution is a good starting point for many applications. It is a cross-linking fixative that generally provides good structural preservation with moderate impact on the fluorescence of many dyes.[3][5]
-
Methanol/Acetone: These are precipitating fixatives and are often used for preserving certain antigens. However, they can be harsh on overall cellular morphology and may reduce the fluorescence of some dyes.[1][5][6] They are typically used cold (-20°C) for short incubation times.
-
Glutaraldehyde: While an excellent cross-linker for preserving ultrastructure, it is known to induce significant autofluorescence and is often avoided for fluorescence microscopy unless used at very low concentrations (e.g., 0.1-0.5%) in combination with PFA.[3][4]
Q4: Can I perform this compound staining before fixation?
A4: Staining live cells before fixation is possible for some applications. However, the fixation process can still affect the dye's localization and fluorescence. Some dyes are not well-retained after fixation unless they are specifically designed to be "fixable."[1] If you stain before fixing, it is crucial to validate that the observed localization is not an artifact of the fixation process.
Experimental Protocols
Below are generalized protocols for common fixation methods. It is highly recommended to optimize these protocols for your specific cell or tissue type and experimental conditions.
Protocol 1: Paraformaldehyde (PFA) Fixation
This protocol is a good starting point for adherent cells.
-
Preparation of 4% PFA: In a chemical fume hood, dissolve 4 g of paraformaldehyde powder in 100 mL of 1x Phosphate Buffered Saline (PBS), pH 7.4. Heat to 60°C while stirring to dissolve. Add 1-2 drops of 1N NaOH to clear the solution if necessary. Cool to room temperature and filter.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with 1x PBS.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with 1x PBS to remove excess PFA.
-
Staining: Proceed with your this compound staining protocol.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Methanol Fixation
This protocol is often used for suspension cells or when specific antigen preservation is required.
-
Cell Preparation: Harvest and wash cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Washing: Centrifuge the cells and discard the methanol. Gently wash the cell pellet twice with cold 1x PBS.
-
Staining: Resuspend the cells in your this compound staining solution.
-
Final Washes and Mounting: Wash the cells as required by your staining protocol and resuspend in a suitable buffer for analysis or mount on a slide.
Data Presentation
The following table summarizes the general effects of common fixation methods on fluorescence imaging. Note that specific effects on this compound may vary and should be empirically determined.
| Fixation Method | Principle of Action | General Effect on Fluorescence | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-linking | Generally good preservation of fluorescence for many dyes. May slightly increase autofluorescence.[2][3] | Good preservation of cellular morphology.[6] | Can mask some antigens. |
| Methanol | Precipitating/Dehydrating | Can reduce the fluorescence of some dyes.[5] | Good for preserving some antigens. | Can alter cellular morphology and cause cell shrinkage.[1][6] |
| Acetone | Precipitating/Dehydrating | Similar to methanol, can negatively impact fluorescence. | Rapid fixation. | Can cause significant structural artifacts.[1] |
| Glutaraldehyde | Cross-linking | Significantly increases autofluorescence.[3][4] | Excellent preservation of ultrastructure. | High autofluorescence often interferes with imaging. |
Spectral Properties of this compound in Methanol
| Parameter | Value |
| Absorption Maximum (λmax,abs) | 493 nm |
| Emission Maximum (λmax,fl) | 519 nm |
| Quantum Yield (Φf) | 0.99 |
Data from Exciton technical datasheet.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: A generalized workflow for staining fixed cells with this compound.
References
- 1. youtube.com [youtube.com]
- 2. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral properties of fluorescence induced by glutaraldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
best practices for storing and handling Pyrromethene 546
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Pyrromethene 546, alongside troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: How should I store this compound powder?
-
Q2: How should I store this compound solutions?
-
Q3: What is the general stability of this compound?
-
A3: this compound is stable under proper storage conditions.[2] It exhibits excellent photostability, particularly in polar solvents with high hydrogen-bond donor capacity, such as methanol.[8] In methanol, it can take approximately 7 weeks of continuous illumination for fluorescence to be lost.[8] The product is chemically stable under standard ambient conditions (room temperature).[3]
-
Handling and Safety
-
Q4: What personal protective equipment (PPE) should I use when handling this compound?
-
Q5: What should I do in case of skin or eye contact?
-
A5: If this compound comes into contact with your skin, wash with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2][4] In case of eye contact, rinse cautiously with water for several minutes.[2][4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][4] If eye irritation persists, get medical advice or attention.[2][4]
-
-
Q6: How should I dispose of this compound waste?
Data Presentation
Quantitative Data Summary
| Parameter | Value | Solvents |
| Storage Temperature (Powder) | -20°C | N/A |
| Storage Temperature (Solution) | -80°C | Varies |
| Melting Point | 259-261°C | N/A |
| Solubility | 4.4 g/L | p-Dioxane |
| 2.0 g/L | N,N-Dimethylformamide (DMF) | |
| 120 mg/L | Methanol | |
| 74 mg/L | Ethanol | |
| <30 mg/L | Ethylene Glycol | |
| 4 mg/mL (15.26 mM) | Dimethyl Sulfoxide (DMSO) | |
| Insoluble | Water |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 262.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) in a clean microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 1 mM concentration. For 1 mg of this compound, this would be: (1 mg) / (262.11 g/mol ) = 0.003815 mol = 3.815 µmol Volume (L) = 3.815 µmol / 1000 µmol/mL = 0.003815 L = 3.815 mL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
Protocol 2: Fluorescence Spectroscopy of this compound
-
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Spectroscopy-grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes
-
Fluorometer
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the desired spectroscopy-grade solvent. The final concentration will depend on the sensitivity of the fluorometer and the specific experiment, but a starting point could be in the low micromolar range (e.g., 1-10 µM).
-
Transfer the working solution to a clean quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to the absorption maximum of this compound in the chosen solvent (approximately 493 nm in methanol).[1]
-
Scan the emission spectrum across the expected range (e.g., 500-600 nm). The emission maximum is expected to be around 503 nm in methanol.[1]
-
Record the fluorescence intensity at the emission maximum.
-
For quantitative measurements, ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescence Signal | Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths are not set correctly for this compound. | Verify Settings: Ensure the excitation is set near the absorption maximum (~493 nm) and the emission is monitored around the emission maximum (~503 nm). |
| Low Concentration: The concentration of this compound in the sample is too low. | Increase Concentration: Prepare a fresh working solution with a higher concentration. | |
| Photobleaching: The sample has been exposed to excessive light, causing the fluorophore to degrade. | Minimize Light Exposure: Protect the sample from light as much as possible. Use neutral density filters to reduce excitation intensity. | |
| High Background Signal | Autofluorescence: The sample matrix or other components are fluorescing at the same wavelength. | Run a Blank: Measure the fluorescence of a sample without this compound to determine the background level. Subtract the blank reading from your sample readings. |
| Contaminated Solvents or Glassware: Impurities in the solvent or on the cuvettes are fluorescent. | Use High-Purity Materials: Use spectroscopy-grade solvents and thoroughly clean all glassware and cuvettes. | |
| Unexpected Peak Shift | Solvent Effects: The absorption and emission maxima of this compound are sensitive to the solvent environment. | Consistent Solvent: Use the same solvent for all measurements to ensure comparability. Be aware that different solvents will result in slight shifts in the spectra. |
| Aggregation: At high concentrations, this compound may form aggregates, leading to changes in the fluorescence spectrum. | Lower Concentration: Dilute the sample to a lower concentration to minimize aggregation. |
Mandatory Visualization
References
- 1. Electronic spectroscopy of this compound (1999) | F. López Arbeloa | 40 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. aptus.co.jp [aptus.co.jp]
troubleshooting weak or absent BODIPY 493/503 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or absent signals when using BODIPY 493/503 for lipid droplet staining.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any signal or a very weak signal with my BODIPY 493/503 staining. What are the common causes?
A weak or absent signal is a frequent issue and can stem from several factors throughout the experimental workflow.[] Key areas to investigate include the staining protocol, the health of the cells or tissue, and the imaging setup.
Troubleshooting Steps:
-
Verify Reagent Preparation and Storage:
-
Stock Solution: Ensure your BODIPY 493/503 stock solution is prepared correctly, typically at 1-10 mM in high-quality anhydrous DMSO or ethanol.[2][3] It should be stored frozen, protected from light, and desiccated.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
-
Working Solution: Prepare the working solution fresh for each experiment. Due to the hydrophobic nature of BODIPY 493/503, it can aggregate in aqueous solutions.[3] To aid dispersion, vigorously mix the diluted dye solution before immediate application to your samples.[2][3]
-
-
Optimize Staining Protocol Parameters:
-
Concentration: The optimal concentration of BODIPY 493/503 can vary between cell types and experimental conditions. A typical starting range is 0.5–5 µM.[] If the signal is weak, consider increasing the concentration. Conversely, if you experience high background, a lower concentration may be necessary.[][]
-
Incubation Time: Insufficient incubation time can lead to a weak signal.[] Typical incubation times range from 15 to 60 minutes.[] You may need to extend this period for your specific sample.
-
Washing Steps: Thorough washing with a suitable buffer like PBS or HBSS before and after staining is crucial to remove interfering substances from the culture media and unbound dye, which can cause high background.[][]
-
-
Assess Cell/Tissue Health and Preparation:
-
Cell Health: Unhealthy or stressed cells may exhibit altered lipid droplet formation.[] Ensure cells are in a healthy state before staining.
-
Fixation (for fixed-cell imaging): The choice of fixative is critical. Aldehyde-based fixatives like paraformaldehyde (2-4%) are recommended to preserve lipid droplet structure.[][4] Avoid using methanol-based fixatives or detergents like Triton X-100 or Tween-20 for permeabilization, as these can dissolve lipids and lead to signal loss.[3][4][6] If permeabilization is necessary for co-staining, consider saponin- or digitonin-based methods, though these may still affect lipid droplet morphology.[4] For tissue sections, frozen sections are generally recommended over paraffin-embedded sections, as the paraffinization process can extract lipids.[7]
-
-
Review Imaging Parameters:
-
Photobleaching: BODIPY 493/503 is susceptible to photobleaching, which can cause the signal to fade rapidly upon exposure to excitation light.[][4][6] To minimize this, use the lowest possible excitation intensity and exposure time needed to acquire a clear image.[4] It is also advisable to focus on the sample using brightfield before switching to the fluorescence channel.[6]
-
Filter Sets: Ensure you are using the correct filter set for BODIPY 493/503, which has maximum excitation and emission wavelengths of approximately 493 nm and 503 nm, respectively.[8][9] A standard FITC filter set is appropriate.[4][10]
-
Below is a flowchart to guide your troubleshooting process.
Q2: What are the recommended concentrations and incubation times for BODIPY 493/503 staining?
The optimal parameters can vary depending on the sample type (live cells, fixed cells, or tissue sections). Below is a summary of recommended starting conditions that can be optimized for your specific experiment.
| Sample Type | Recommended Concentration | Recommended Incubation Time | Reference(s) |
| Live Cells | 1–3 µM | 15–30 minutes | [] |
| Fixed Cells | 0.5–5 µM | 20–60 minutes | [] |
| Tissue Sections | 1 µg/mL (approx. 3.8 µM) | 40 minutes | [11] |
Q3: Can I use BODIPY 493/503 for both live and fixed cell imaging?
Yes, BODIPY 493/503 is suitable for staining lipid droplets in both live and fixed cells.[][9][12] However, the protocol will differ slightly. For live-cell imaging, it is crucial to maintain cell health and minimize phototoxicity by using the lowest effective dye concentration and light exposure.[] For fixed cells, proper fixation to preserve lipid droplet integrity is paramount.[][4]
The general staining mechanism is depicted in the diagram below.
Q4: My signal is bright initially but fades very quickly. What can I do to prevent this?
This issue is characteristic of photobleaching.[][6] BODIPY 493/503, while bright, can be susceptible to fading under intense or prolonged illumination.[13]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[4]
-
Shorten Exposure Time: Minimize the duration of light exposure during image acquisition.[4]
-
Use an Anti-fade Mounting Medium: For fixed cells, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.[]
-
Image Quickly: Capture images promptly after staining and focusing.[6]
-
Stable Imaging Conditions: For live-cell imaging, maintaining a stable temperature can reduce cellular stress, which may indirectly affect signal stability.[]
Q5: I am observing high background fluorescence. How can I reduce it?
High background can obscure the specific signal from lipid droplets.
Tips for Reducing Background:
-
Optimize Dye Concentration: Excessively high concentrations of BODIPY 493/503 can lead to non-specific binding and high background.[] Try reducing the concentration.
-
Thorough Washing: Ensure adequate washing steps before and after staining to remove residual media components and unbound dye.[][]
-
Freshly Prepared Solutions: Use freshly diluted working solutions, as dye aggregates in older solutions can contribute to background "blotches".[3]
-
Check for Autofluorescence: Some cell types or culture media may exhibit endogenous fluorescence. It is good practice to image an unstained control sample to assess the level of autofluorescence.
Experimental Protocols
General Protocol for Staining Live Cultured Cells
-
Cell Seeding: Plate cells on an appropriate imaging dish or plate and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in a serum-free medium or PBS.[10]
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[10]
-
Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6][10]
-
Post-Staining Wash: Wash the cells twice with PBS to remove the excess dye.[10]
-
Imaging: Add fresh culture medium or PBS for imaging. Visualize the stained lipid droplets immediately using a fluorescence microscope with a standard FITC filter set.[10]
General Protocol for Staining Fixed Cultured Cells
-
Cell Culture and Fixation: Grow cells on coverslips. Wash with PBS and then fix with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[][4][10]
-
Washing: Wash the cells two to three times with PBS to remove the fixative.[][10]
-
Staining: Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL or approximately 0.5-5 µM) in PBS.[][10] Add the staining solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Final Wash: Wash the cells three times with PBS.[10]
-
Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium and image using a fluorescence or confocal microscope.[]
References
- 2. thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BODIPY 493/503 - MedChem Express [bioscience.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 12. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating BODIPY 493/503 Staining with Lipid Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of neutral lipids are paramount. BODIPY 493/503 has emerged as a gold-standard fluorescent dye for this purpose, prized for its high specificity and photostability. This guide provides a comprehensive comparison of BODIPY 493/503's performance and details the experimental protocols to validate its staining using lipid standards.
BODIPY 493/503 is a lipophilic dye that exhibits strong fluorescence in nonpolar environments, such as the core of lipid droplets.[][2] Its narrow emission spectrum makes it particularly suitable for multiplexing experiments with other fluorescent probes.[3] Compared to other dyes like Nile Red, BODIPY 493/503 is less sensitive to environmental polarity and generally shows lower background staining.[4]
Performance Characteristics of BODIPY 493/503
To ensure the reliability of experimental results, it is crucial to validate the specificity of BODIPY 493/503 for neutral lipids. This can be achieved by comparing its fluorescence with different classes of lipids.
| Feature | BODIPY 493/503 | Nile Red |
| Excitation/Emission Maxima | ~493 nm / ~503 nm[5] | ~552 nm / ~636 nm (in lipid-rich environment) |
| Specificity | High for neutral lipids (triglycerides, cholesteryl esters)[3][] | Stains neutral lipids, but also phospholipids (B1166683) and other hydrophobic structures |
| Photostability | Moderate to high[] | Prone to photobleaching |
| Environmental Sensitivity | Relatively insensitive to solvent polarity[4] | Highly solvatochromic (emission spectrum shifts with environmental polarity) |
| Suitability for Multiplexing | Excellent, due to narrow emission spectrum[3] | Challenging, due to broad emission spectrum |
Experimental Validation with Lipid Standards
This section outlines the protocols for preparing lipid standards and validating BODIPY 493/503 staining. The workflow involves preparing model lipid droplets and performing in-situ staining to compare fluorescence intensity.
Experimental Workflow
Detailed Experimental Protocols
1. Preparation of Lipid Standards
This protocol describes the creation of model lipid droplets from pure lipid standards.
-
Materials:
-
Triolein (B1671897) (neutral lipid)
-
Cholesteryl oleate (B1233923) (neutral lipid)
-
Phosphatidylcholine (phospholipid)
-
Chloroform
-
HEPES buffer (10 mM HEPES, 5 mM EDTA, pH 7.4)
-
Nitrogen gas
-
Sonicator
-
-
Procedure:
-
Prepare stock solutions of each lipid in chloroform.
-
In separate glass vials, mix triolein and phosphatidylcholine to create model neutral lipid droplets. A typical mixture would be 70 µl of triolein with 0.5 µmol of phospholipids.[7]
-
Create a separate vial with only phosphatidylcholine to serve as a negative control for neutral lipid staining.
-
Dry the lipid mixtures under a gentle stream of nitrogen gas and then place in a desiccator to remove residual solvent.
-
Resuspend the dried lipids in HEPES buffer.
-
Incubate the mixture at 70°C for 10 minutes, followed by shaking at 50°C for 30 minutes to hydrate (B1144303) the lipids.[7]
-
Vortex the samples vigorously and then sonicate on ice to create a homogenous emulsion of model lipid droplets.[7]
-
2. BODIPY 493/503 Staining Protocol
This protocol is for staining the prepared lipid standards on a microscope slide.
-
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope slides
-
Coverslips
-
Mounting medium
-
-
Procedure:
-
Spot small aliquots of the prepared lipid emulsions onto a microscope slide and allow them to air dry.
-
Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution to a final concentration of 1-2 µg/mL in PBS.[8]
-
Gently overlay the lipid spots with the BODIPY 493/503 working solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Carefully wash the slides two to three times with PBS to remove unbound dye.
-
Mount a coverslip over the samples using an appropriate mounting medium.
-
3. Image Acquisition and Analysis
-
Instrumentation:
-
Fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).[8]
-
-
Procedure:
-
Acquire images of the stained lipid spots using consistent imaging parameters (e.g., exposure time, gain).
-
Using image analysis software (e.g., ImageJ, CellProfiler), quantify the mean fluorescence intensity of the BODIPY 493/503 signal for each lipid standard.
-
Compare the fluorescence intensity across the different lipid standards.
-
Expected Quantitative Data Summary
The following table summarizes the expected outcomes from the validation experiment, demonstrating the high specificity of BODIPY 493/503 for neutral lipids.
| Lipid Standard | Expected Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |
| Triolein | High | Strong staining, confirming high affinity for triglycerides. |
| Cholesteryl Oleate | High | Strong staining, confirming high affinity for cholesteryl esters. |
| Phosphatidylcholine | Low to negligible | Minimal staining, demonstrating high specificity for neutral lipids over phospholipids. |
| Blank (Buffer only) | Negligible | No background fluorescence from the dye in an aqueous environment. |
Comparison with an Alternative Neutral Lipid Stain: Nile Red
While BODIPY 493/503 is an excellent choice for many applications, Nile Red is another commonly used lipophilic dye. The table below provides a side-by-side comparison to aid in selecting the appropriate dye for your research needs.
| Feature | BODIPY 493/503 | Nile Red |
| Specificity for Neutral Lipids | Very High | Moderate (also stains other hydrophobic structures) |
| Photostability | Good | Moderate |
| Spectral Properties | Narrow emission peak | Broad, solvatochromic emission |
| Background Fluorescence | Low | Can be high |
| Ease of Use in Multiplexing | High | Low |
By following these validation protocols and considering the comparative data, researchers can confidently employ BODIPY 493/503 for the accurate and reliable visualization and quantification of neutral lipids in a wide range of biological applications.
References
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. Changing the phospholipid composition of lipid droplets alters localization of select lipid droplet proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes for Lipid Droplet Colocalization Studies: Pyrromethene 546 and Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and colocalization of lipid droplets with other cellular components are crucial for understanding lipid metabolism and its role in various diseases. This guide provides an objective comparison of Pyrromethene 546 (BODIPY 493/503) with other common fluorescent probes for lipid droplet staining, supported by experimental data and detailed protocols.
Lipid droplets are dynamic organelles central to cellular energy homeostasis, and their dysregulation is implicated in metabolic disorders, cardiovascular diseases, and cancer. Fluorescent microscopy is a powerful tool for studying lipid droplet dynamics, and the choice of an appropriate fluorescent probe is critical for obtaining reliable and quantifiable data. This guide focuses on the colocalization of lipid droplets with specific markers, providing a comparative analysis of this compound and its alternatives.
Performance Comparison of Lipid Droplet Probes
The selection of a fluorescent dye for lipid droplet analysis depends on several factors, including its spectral properties, specificity, photostability, and compatibility with other fluorescent markers. The following table summarizes the key characteristics of this compound and popular alternative probes.
| Feature | This compound (BODIPY 493/503) | Nile Red | LipidTox Deep Red | AdipoRed |
| Excitation Max (nm) | ~493 | ~552 (in methanol) | ~637 | Optimized for excitation at ~488 nm |
| Emission Max (nm) | ~503 | ~636 (in methanol) | ~655 | Emits at ~572 nm |
| Primary Target | Neutral lipids in lipid droplets[1] | Intracellular lipid droplets[2] | Neutral lipid droplets | Intracellular lipid droplets |
| Compatibility | Live and fixed cells[1] | Live and fixed cells[3] | Primarily for fixed cells, but live-cell protocols exist[4] | Live cells[5] |
| Key Advantages | Bright, narrow emission spectrum, relatively photostable, good specificity for neutral lipids.[1][6] | Strongly fluorescent in hydrophobic environments, minimal fluorescence in aqueous media.[2] | Far-red emission minimizes spectral overlap with common fluorophores like GFP. | Simple, no-wash protocol, suitable for high-throughput screening.[7] |
| Key Disadvantages | Spectral overlap with GFP. | Broad emission spectrum can lead to bleed-through into other channels.[8] | Can exhibit background staining. | Proprietary formulation. |
Quantitative Colocalization Data
Colocalization analysis is essential for determining the spatial relationship between lipid droplets and other cellular structures or proteins. The Pearson's correlation coefficient (PCC) is a common metric used to quantify the degree of colocalization, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation), and 0 indicating no correlation.
| Probe 1 | Probe 2 / Marker | Pearson's Correlation Coefficient (PCC) | Cell Type / Model | Reference |
| This compound (BODIPY 493/503) | LipidTox Deep Red | 0.927 ± 0.0056 | Caenorhabditis elegans | [9] |
| This compound (BODIPY 493/503) | Nile Red | 0.934 ± 0.027 | Caenorhabditis elegans | [9] |
| This compound (BODIPY 493/503) | ADRP (Adipose Differentiation-Related Protein) | Partial colocalization observed (Manders Overlap Coefficient used) | SH-SY5Y cells | [10] |
| Novel BODIPY-based probes | Nile Red | 0.83 - 0.85 | Not specified | [11] |
| Novel probe (4b) | This compound (BODIPY 493/503) | 0.89 ± 0.02 | HeLa cells | [12] |
| CARS Microscopy | This compound (BODIPY 493/503) | 0.792 (GV oocytes), 0.547 (MII oocytes) | Mouse oocytes | [13] |
| CARS Microscopy | LipidTox | 0.132 (GV oocytes), 0.102 (MII oocytes) | Mouse oocytes | [13] |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized staining protocols. Below are detailed methodologies for the application of this compound and its alternatives for lipid droplet staining.
Protocol 1: Staining of Lipid Droplets with this compound (BODIPY 493/503)
Materials:
-
Cells cultured on coverslips or imaging plates
-
This compound (BODIPY 493/503) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)
-
Mounting medium
Live-Cell Staining:
-
Prepare a working solution of this compound at a final concentration of 1-2 µM in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Image the cells immediately in PBS or fresh culture medium.
Fixed-Cell Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound at a final concentration of 1-2 µM in PBS.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Protocol 2: Staining of Lipid Droplets with Nile Red
Materials:
-
Cells cultured on coverslips or imaging plates
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
PBS or cell culture medium
-
4% PFA in PBS (for fixed-cell staining)
-
Mounting medium
Live-Cell Staining:
-
Prepare a working solution of Nile Red at a final concentration of 100-1000 nM in pre-warmed cell culture medium or PBS.[3]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Nile Red working solution and incubate for 10-30 minutes at 37°C.[3][14]
-
Wash the cells twice with PBS.
-
Image the cells immediately.
Fixed-Cell Staining:
-
Fix cells with 4% PFA for 15 minutes at room temperature.[14]
-
Wash three times with PBS.[3]
-
Incubate with Nile Red working solution (100-1000 nM in PBS) for 15-30 minutes at room temperature.[3]
-
Wash three times with PBS.[3]
-
Mount and image.
Protocol 3: Staining of Lipid Droplets with LipidTox Deep Red
Materials:
-
Cells cultured on coverslips or imaging plates
-
HCS LipidTox™ Deep Red Neutral Lipid Stain
-
PBS
-
4% PFA in PBS
Fixed-Cell Staining Protocol:
-
Fix cells with 4% PFA for 20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Dilute the LipidTox Deep Red stain 1:1000 to 1:10000 in PBS from the stock solution.[15]
-
Incubate the fixed cells with the diluted stain for at least 30 minutes at room temperature, protected from light.[4]
-
The cells can be imaged without a wash step.[4] Mount the coverslips for imaging.
Live-Cell Staining (General Guidance): For live-cell imaging, a 1:2500 to 1:10000 dilution is often used with an incubation time of around 10-15 minutes.[15] It is recommended to image without washing.[15]
Protocol 4: Staining of Lipid Droplets with AdipoRed™ Assay Reagent
Materials:
-
Cells cultured in microplates
-
AdipoRed™ Assay Reagent
-
PBS
Live-Cell Staining for Quantification:
-
Carefully remove the cell culture medium.
-
Wash each well with PBS.
-
Add PBS to each well (e.g., 100 µL for a 96-well plate).
-
Add AdipoRed™ reagent to each well (e.g., 5 µL for a 96-well plate).[16]
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~572 nm.
Visualizing Experimental Workflows and Interactions
To aid in understanding the experimental processes and molecular interactions, the following diagrams are provided.
References
- 1. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. emulatebio.com [emulatebio.com]
- 6. thno.org [thno.org]
- 7. AdipoRed Adipogenesis Assay Reagent | Lonza [bioscience.lonza.com]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid droplet specific BODIPY based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02405B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative imaging of lipids in live mouse oocytes and early embryos using CARS microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. researchgate.net [researchgate.net]
- 16. takara.co.kr [takara.co.kr]
A Head-to-Head Comparison: Pyrromethene 546 and Nile Red for Lipid Droplet Staining
For researchers in cell biology, drug discovery, and metabolic studies, the accurate visualization and quantification of intracellular lipid droplets are crucial. Two of the most prominent fluorescent dyes for this application are Pyrromethene 546, a member of the BODIPY family of dyes, and the well-established Nile Red. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your research needs.
Executive Summary
Both this compound and Nile Red are effective lipophilic stains for lipid droplets. This compound, a BODIPY dye, offers superior spectral characteristics with narrow emission peaks, high quantum yield, and greater photostability, making it ideal for quantitative and long-term imaging. Nile Red, while being a cost-effective and widely used alternative, exhibits solvatochromism, where its spectral properties change with the polarity of the environment. This can be advantageous for distinguishing between neutral and polar lipids but may complicate quantitative analysis. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, such as the need for photostability, spectral separation in multi-color imaging, or the desire to probe the lipid environment.
Performance Comparison: At a Glance
| Feature | This compound (BODIPY) | Nile Red |
| Excitation Max (in nonpolar lipids) | ~493 nm[1] | ~515 nm (in triglycerides)[2] |
| Emission Max (in nonpolar lipids) | ~519 nm[1] | ~585 nm (in triglycerides)[2] |
| Quantum Yield (Φf) | High (e.g., 0.99 in Methanol)[1] | Variable, dependent on environment |
| Spectral Characteristics | Narrow, well-defined emission peak | Broad emission, solvatochromic shift[2] |
| Photostability | Generally high[3][4][5] | Moderate, can be prone to photobleaching[6] |
| Specificity for Neutral Lipids | High[][] | Good, but also stains polar lipids with a red-shifted emission[2][9] |
| Suitability for Live Cell Imaging | Excellent[][10] | Good[9] |
| Suitability for Fixed Cell Imaging | Excellent[][10] | Good[11] |
Delving Deeper: A Detailed Analysis
Spectral Properties
This compound (BODIPY) , like other BODIPY dyes, is characterized by its sharp and narrow fluorescence emission peak. This property is highly advantageous for multicolor imaging experiments, as it minimizes spectral bleed-through into adjacent channels. Its excitation and emission maxima are relatively insensitive to the solvent environment, which contributes to more reliable quantitative measurements.
Nile Red , in contrast, is a solvatochromic dye. Its fluorescence emission spectrum shifts depending on the polarity of the surrounding lipid environment. In neutral lipids, such as triglycerides found in lipid droplets, it emits a strong yellow-gold fluorescence.[2][9] In more polar lipids, like phospholipids (B1166683) in membranes, the emission is red-shifted.[2] This property can be leveraged to differentiate between lipid species within the cell, but it can also lead to challenges in quantitative analysis if not properly controlled.
Quantum Yield and Brightness
This compound boasts a high fluorescence quantum yield, often approaching 1.0 in nonpolar environments.[1] This translates to a very bright signal, allowing for lower dye concentrations and reduced laser power, which in turn minimizes phototoxicity in live-cell imaging.
The quantum yield of Nile Red is highly dependent on its environment. While it is strongly fluorescent in hydrophobic lipid environments, its fluorescence is significantly quenched in aqueous media.[6]
Photostability
A significant advantage of this compound and other BODIPY dyes is their superior photostability compared to many other fluorophores, including Nile Red.[3][4][5][12] This makes them well-suited for time-lapse imaging and experiments that require prolonged exposure to excitation light, with less signal degradation over time. While Nile Red is considered to have good photostability, it can be more susceptible to photobleaching than BODIPY dyes.[6][11]
Experimental Workflows
The following diagrams illustrate the general workflows for staining lipid droplets with this compound and Nile Red in cultured cells.
Detailed Experimental Protocols
This compound (BODIPY 493/503) Staining Protocol
This protocol is adapted for staining lipid droplets in both live and fixed cultured cells.[10][13]
Materials:
-
This compound (BODIPY 493/503) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Mounting medium
Procedure for Live Cell Staining:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-2 µM in pre-warmed PBS or serum-free medium.[][]
-
Washing: Gently wash the cells once with warm PBS to remove residual serum.
-
Staining: Remove the PBS and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.[][]
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a standard FITC or GFP filter set.
Procedure for Fixed Cell Staining:
-
Cell Preparation: Culture cells as described for live cell imaging.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Follow steps 2-5 from the live cell staining protocol.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the fixed cells using a fluorescence microscope with a standard FITC or GFP filter set.
Nile Red Staining Protocol
This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.[14]
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Mounting medium
Procedure for Live Cell Staining:
-
Cell Preparation: Culture cells to the desired confluency.
-
Prepare Staining Solution: Dilute the Nile Red stock solution to a final working concentration of 1-10 µg/mL in pre-warmed PBS or cell culture medium.
-
Staining: Remove the culture medium and add the Nile Red staining solution to the cells. Incubate for 5-15 minutes at 37°C, protected from light.[14]
-
Washing: Wash the cells twice with warm PBS.
-
Imaging: Immediately image the live cells. For neutral lipid droplets, use an excitation of ~450-500 nm and emission collection >528 nm (yellow-gold fluorescence).[9] For a broader view including polar lipids, use an excitation of ~515-560 nm and emission collection >590 nm (red fluorescence).[9]
Procedure for Fixed Cell Staining:
-
Cell Preparation: Culture cells as described for live cell imaging.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Follow steps 2-4 from the live cell staining protocol.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Image the fixed cells using the appropriate filter sets as described for live cell imaging.
Conclusion
Both this compound and Nile Red are powerful tools for the visualization of lipid droplets. For applications requiring high sensitivity, photostability, and spectral precision, particularly in quantitative and multicolor imaging, This compound (BODIPY) is the superior choice. Its bright, stable fluorescence and narrow emission spectrum provide high-quality, reproducible data.
Nile Red remains a valuable and cost-effective stain, especially for initial or qualitative assessments. Its unique solvatochromic properties offer an added dimension of information by enabling the differentiation of lipid environments. However, researchers should be mindful of its broader emission spectrum and potential for photobleaching when planning quantitative or long-term imaging experiments. The selection of the appropriate dye should be guided by the specific experimental goals and the imaging capabilities available.
References
- 1. aptus.co.jp [aptus.co.jp]
- 2. Nile red - Wikipedia [en.wikipedia.org]
- 3. High laser efficiency and photostability of pyrromethene dyes mediated by nonpolar solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Access to 2,6-Dipropargylated BODIPYs as “Clickable” Congeners of Pyrromethene-567 Dye: Photostability and Synthetic Versatility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nile Red Excellent at Detecting Lipid Droplets | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Quantitative Analysis of Lipid Content: A Head-to-Head Comparison of BODIPY 493/503 and Oil Red O
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related diseases, the accurate quantification of intracellular lipid content is paramount. Two of the most widely utilized methods for this purpose are staining with the fluorescent dye BODIPY 493/503 and the lysochrome dye Oil Red O. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Differences
| Feature | BODIPY 493/503 | Oil Red O |
| Principle | Fluorescent staining of neutral lipids | Histochemical staining based on lipid solubility |
| Specificity | High for neutral lipids[1][] | Stains neutral lipids, triglycerides, and cholesterol esters[3][4] |
| Sensitivity | High[5][6] | Lower than fluorescent methods[7] |
| Live/Fixed Cells | Suitable for both live and fixed cells[6] | Suitable for fixed cells only[5][6] |
| Quantification | Fluorescence intensity (Flow cytometry, microscopy, plate reader)[8] | Absorbance after extraction[9][10] |
| Multiplexing | Narrow emission spectrum allows for multicolor imaging[1][11] | Not suitable for multicolor fluorescence staining[5][6] |
| Photostability | Prone to photobleaching[1][12][13] | Stable |
| Workflow | Simple and rapid[6] | More complex and time-consuming[5][6] |
| High-Throughput | Well-suited for HTS applications[7] | Less amenable to high-throughput screening |
Performance Characteristics
BODIPY 493/503 stands out for its high sensitivity and specificity for neutral lipids, making it an excellent choice for detailed visualization and quantification of lipid droplets.[1][][5] Its fluorescence-based detection allows for a wide dynamic range and is compatible with modern high-content imaging systems and flow cytometry, making it ideal for high-throughput screening (HTS) applications.[7][14] A key advantage of BODIPY 493/503 is its utility in live-cell imaging, enabling the study of lipid droplet dynamics in real-time.[6] However, it is susceptible to photobleaching, which requires careful consideration during experimental setup and imaging.[1][12][13]
Oil Red O is a traditional and cost-effective method for staining lipids.[15] It relies on the differential solubility of the dye in lipids versus the staining solution.[16] While it provides a robust qualitative assessment of lipid accumulation, its quantitative accuracy is considered lower than that of fluorescent methods.[5] The quantification process for Oil Red O is more laborious, typically involving extraction of the dye from the stained cells followed by spectrophotometric measurement.[9][10] A significant limitation of Oil Red O is its incompatibility with live-cell imaging, as the fixation and staining process kills the cells.[5][6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lipid quantification using BODIPY 493/503 and Oil Red O.
References
- 1. Lipid Index Determination by Liquid Fluorescence Recovery in the Fungal Pathogen Ustilago Maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 4. biocompare.com [biocompare.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene. | Semantic Scholar [semanticscholar.org]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Lipid Staining Kit (ab287838/K580-24) | Abcam [abcam.com]
- 11. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets [mdpi.com]
- 14. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lipid Droplet Analysis: A Guide to Positive and Negative Controls for BODIPY 493/503 Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the pathogenesis of various diseases. BODIPY 493/503 has emerged as a gold-standard fluorescent dye for this purpose, owing to its high specificity for neutral lipids and bright, stable fluorescence. However, the reliability of any experimental data hinges on the use of appropriate controls. This guide provides a comprehensive comparison of established positive and negative controls for BODIPY 493/503 staining, complete with experimental data and detailed protocols to ensure the validity of your findings.
BODIPY 493/503 is a lipophilic dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent in the nonpolar environment of lipid droplets, making it an excellent tool for their visualization and quantification.[1][2] To confidently interpret staining patterns and changes in lipid droplet content, it is imperative to include controls that either induce or inhibit lipid droplet formation.
Positive Controls: Inducing Lipid Droplet Formation
The most widely accepted method for inducing lipid droplet formation is the supplementation of cell culture media with fatty acids, particularly oleic acid.[3][4][5] This provides the necessary substrate for triglyceride synthesis and subsequent storage in lipid droplets.
Oleic Acid Treatment
Oleic acid, a monounsaturated omega-9 fatty acid, is a potent inducer of lipid droplet biogenesis in a variety of cell types.[3][4] When complexed with bovine serum albumin (BSA) to facilitate its uptake, oleic acid treatment leads to a significant and dose-dependent increase in the number and size of intracellular lipid droplets, which can be readily visualized and quantified following BODIPY 493/503 staining.
A typical positive control experiment involves treating cells with oleic acid for a period of 16 to 24 hours.[1][3] The resulting increase in lipid droplet content serves as a robust positive control for the BODIPY 493/503 staining procedure and the responsiveness of the cellular system.
Negative Controls: Inhibiting or Reducing Lipid Droplet Formation
Effective negative controls are essential for establishing a baseline and ensuring that the observed fluorescence is specific to lipid droplets. Two primary strategies are employed for negative controls: pharmacological inhibition of lipid synthesis and nutrient deprivation to promote lipid consumption.
Pharmacological Inhibition
Specific inhibitors targeting key enzymes in the lipid synthesis pathways can effectively prevent or reduce the formation of lipid droplets.
-
Triacsin C: This compound is an inhibitor of long-chain acyl-CoA synthetase (ACSL), an enzyme critical for the activation of fatty acids for triglyceride synthesis.[6][7][8] By blocking ACSL activity, Triacsin C prevents the incorporation of fatty acids into triglycerides, thereby reducing the formation of lipid droplets.[6][9][10]
-
C75: As an inhibitor of fatty acid synthase (FASN), C75 blocks the de novo synthesis of fatty acids.[11][12][13] This can lead to a decrease in the cellular pool of fatty acids available for triglyceride synthesis and lipid droplet formation.
Nutrient Starvation
Removing serum from the cell culture medium (serum starvation) can induce a catabolic state in which cells begin to break down stored lipids for energy, a process known as lipolysis.[14][15][16] This leads to a reduction in the number and size of lipid droplets, providing a physiological negative control. It is important to note that prolonged or complete starvation (e.g., using Hanks' Balanced Salt Solution) can also trigger autophagy, which plays a complex role in lipid droplet turnover.[14][17]
Comparative Data on Controls for BODIPY 493/503 Staining
The following table summarizes the expected outcomes and provides representative quantitative data for the described positive and negative controls. The data is presented as a relative change in BODIPY 493/503 fluorescence intensity compared to an untreated control.
| Control | Treatment | Mechanism of Action | Expected Outcome on Lipid Droplets | Relative Fluorescence Intensity (Fold Change) | References |
| Positive | Oleic Acid (e.g., 100-400 µM) | Substrate for triglyceride synthesis | Increase in number and size | 5 - 15 | [1][2][3] |
| Negative | Triacsin C (e.g., 1-10 µM) | Inhibition of long-chain acyl-CoA synthetase | Decrease in number and size | 0.2 - 0.5 | [6][9][10] |
| Negative | C75 (e.g., 10-50 µM) | Inhibition of fatty acid synthase | Decrease in de novo lipid synthesis | 0.4 - 0.7 | [11][12][13] |
| Negative | Serum Starvation (24 hours) | Induction of lipolysis | Decrease in number and size | 0.3 - 0.6 | [14][15][16] |
| Vehicle Control | Fatty Acid-Free BSA or DMSO | Solvent for active compound | No significant change | ~1.0 | [3][5] |
| Staining Control | Unstained Cells | No fluorescent probe | No signal | 0 | [3][18] |
Experimental Protocols
Detailed methodologies for implementing these controls and performing BODIPY 493/503 staining are provided below.
Protocol 1: Positive Control - Oleic Acid Treatment
-
Cell Seeding: Plate cells on a suitable imaging dish or plate to achieve 60-80% confluency at the time of staining.[4]
-
Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free BSA. A common ratio is 6:1 (oleic acid:BSA).
-
Treatment: Treat cells with the desired concentration of oleic acid (e.g., 100-400 µM) in cell culture medium for 16-24 hours.[1][3] Include a vehicle control group treated with an equivalent amount of fatty acid-free BSA.
-
BODIPY 493/503 Staining: Proceed with the staining protocol for live or fixed cells as described in Protocol 4.
Protocol 2: Negative Control - Pharmacological Inhibition
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare stock solutions of Triacsin C or C75 in DMSO.
-
Treatment: Pre-treat cells with the inhibitor (e.g., 1-10 µM Triacsin C or 10-50 µM C75) for 1-2 hours before co-treatment with an inducer of lipid droplet formation (like oleic acid) or in basal media for the desired experimental duration.[9] A vehicle control group treated with an equivalent concentration of DMSO should be included.
-
BODIPY 493/503 Staining: Proceed with the staining protocol for live or fixed cells as described in Protocol 4.
Protocol 3: Negative Control - Serum Starvation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Starvation: Replace the complete growth medium with a serum-free medium.
-
Incubation: Incubate the cells in the serum-free medium for 24 hours.[15][16]
-
BODIPY 493/503 Staining: Proceed with the staining protocol for live or fixed cells as described in Protocol 4.
Protocol 4: BODIPY 493/503 Staining
This protocol can be adapted for both live and fixed cells.
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a concentration of 1-2 µg/mL in PBS or serum-free medium.[19][20]
-
Washing: Wash the cells twice with PBS to remove any residual medium.
-
(For Fixed Cells): Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4] Avoid using alcohol-based fixatives as they can dissolve lipid droplets.[1] Wash the cells twice with PBS after fixation.
-
Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[20][]
-
Washing: Wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).[20][22] A nuclear counterstain such as DAPI or Hoechst can be included.
Visualizing Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the workflows for implementing positive and negative controls.
Figure 1. Workflow for the positive control using oleic acid to induce lipid droplet formation.
Figure 2. Workflow for negative controls using pharmacological inhibitors or serum starvation.
Figure 3. Signaling pathways affected by positive and negative control treatments.
References
- 1. apexbt.com [apexbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 5. scispace.com [scispace.com]
- 6. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triacsin C - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fatty acid synthase inhibitor, C75, blocks resistin-induced increases in lipid accumulation by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Recycling the danger via lipid droplet biogenesis after autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 22. Assessment and Quantification of Foam Cells and Lipid Droplet–Accumulating Microglia in Mouse Brain Tissue Using BODIPY Staining - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pyrromethene 546 for Neutral Lipids: A Comparative Guide
For researchers engaged in the study of metabolic diseases, drug efficacy, and fundamental cellular processes, the accurate visualization and quantification of neutral lipids are of paramount importance. Pyrromethene 546 (PM546), also widely known as BODIPY 493/503, has emerged as a popular fluorescent dye for this purpose. This guide provides an objective comparison of PM546's performance against other common alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Neutral Lipid Stains
The selection of a suitable dye for neutral lipid analysis hinges on several key performance indicators, including specificity, photostability, and compatibility with different experimental setups. Below is a summary of the key characteristics of this compound (BODIPY 493/503) compared to the widely used fluorescent dye Nile Red and the traditional histological stain Oil Red O.
| Feature | This compound (BODIPY 493/503) | Nile Red | Oil Red O |
| Dye Class | Boron-dipyrromethene (Fluorescent) | Phenoxazone (Fluorescent) | Diazo Dye (Colorimetric) |
| Primary Target | Neutral Lipids in Lipid Droplets[1] | Intracellular Lipid Droplets | Neutral Triglycerides & Cholesteryl Esters |
| Specificity for Neutral Lipids | High. Co-localization studies with other neutral lipid markers report a high degree of correlation (Pearson's coefficient ~0.93)[2]. | Moderate. Also stains phospholipids, which can lead to background fluorescence from cellular membranes[1]. | High |
| Excitation Max (nm) | ~493 | ~552 (in methanol) | Not Applicable |
| Emission Max (nm) | ~503 | ~636 (in methanol) | Not Applicable |
| Photostability | Moderate to Low[1][3] | Moderate | High |
| Suitability for Live-Cell Imaging | Yes[] | Yes[5] | No (Requires fixation) |
| Key Advantages | - Bright signal- Narrow emission spectrum, good for multiplexing- High specificity for neutral lipids | - Solvatochromic properties can differentiate between lipid environments- Suitable for live-cell imaging | - Simple and low-cost- Well-established method |
| Key Disadvantages | - Moderate to low photostability- Potential for background signal in aqueous media[1][3] | - Broad emission spectrum can limit multiplexing- Stains phospholipids, reducing specificity[1] | - Requires cell fixation- Quantification is less direct (elution and spectrophotometry) |
Experimental Protocols for Neutral Lipid Staining
Accurate and reproducible staining is fundamental to reliable lipid analysis. Below are detailed methodologies for staining neutral lipids using this compound (BODIPY 493/503), Nile Red, and Oil Red O.
This compound (BODIPY 493/503) Staining Protocol
This protocol is suitable for both live and fixed cells.
Materials:
-
This compound (BODIPY 493/503) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure for Live Cell Staining:
-
Preparation of Staining Solution: Prepare a working solution of 1-2 µM BODIPY 493/503 in serum-free culture medium or PBS.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the BODIPY 493/503 staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC filter set.
Procedure for Fixed Cell Staining:
-
Fixation: Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Follow steps 3-5 from the live-cell staining protocol.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Nile Red Staining Protocol
This protocol is suitable for both live and fixed cells.
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
Procedure for Live or Fixed Cell Staining:
-
Preparation of Staining Solution: Dilute the Nile Red stock solution in PBS to a final concentration of 1-10 µg/mL.
-
Cell Preparation: For live cells, grow on coverslips or imaging dishes. For fixed cells, fix with 4% PFA and wash with PBS as described for BODIPY 493/503.
-
Staining: Remove the culture medium (for live cells) and add the Nile Red staining solution.
-
Incubation: Incubate for 5-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells using a fluorescence microscope. For selective detection of neutral lipids, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm)[6][7].
Oil Red O Staining Protocol
This protocol is for fixed cells.
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hematoxylin (B73222) (for counterstaining, optional)
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for at least 30 minutes.
-
Washing: Wash cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution (freshly diluted from stock with water and filtered). Incubate for 15 minutes.
-
Washing: Wash with 60% isopropanol, followed by a wash with distilled water.
-
Counterstaining (Optional): Stain with hematoxylin for 1 minute and wash with water.
-
Imaging: Image using a brightfield microscope.
Visualizing the Experimental Workflow and Decision-Making Process
To aid in the experimental design and selection of the appropriate dye, the following diagrams, generated using Graphviz, illustrate a typical workflow for assessing dye specificity and a decision-making tree for choosing a neutral lipid stain.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
A Comparative Performance Guide: Pyrromethene 546 vs. Other BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical performance of Pyrromethene 546 against other common BODIPY (boron-dipyrromethene) dyes. The selection of a suitable fluorophore is critical for the sensitivity and reliability of fluorescence-based assays. BODIPY dyes are renowned for their high fluorescence quantum yields, sharp emission peaks, and good stability.[1][2] This comparison focuses on key performance metrics supported by experimental data to aid in the selection of the optimal dye for specific research applications.
Quantitative Performance Data
The performance of a fluorescent dye is characterized by several key photophysical parameters. These include the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a specific wavelength, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed light into emitted light.[3][4] Together, these factors determine the overall brightness of the fluorophore. Photostability, the dye's resistance to degradation upon exposure to light, is another critical parameter for imaging and long-term experiments.[5][6]
Below is a summary of these quantitative parameters for this compound and other selected BODIPY dyes.
| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φf) | Solvent / Conditions |
| This compound (BODIPY 493/503) | 493 | 519 | 79,000 | 0.99 | Methanol[7][8] |
| BDP FL | ~490 | ~510 | Not Specified | ~0.9 - 1.0 | Methanol, Water[4] |
| Iodinated BODIPY Derivative | 528-536 | ~543 | Not Specified | < 0.02 | Various Solvents[9] |
| Alexa Fluor 488 | 494 | 519 | 71,000 | 0.92 | Aqueous Buffer[4][10] |
| Fluorescein (B123965) (FITC) | 494 | 518 | 80,000 | 0.92 | 0.01 M NaOH[4] |
*Note: Alexa Fluor 488 and Fluorescein are included as widely recognized benchmarks for comparison. While not BODIPY dyes, their performance characteristics are relevant for researchers selecting green-emitting fluorophores. The photophysical properties of dyes can be highly dependent on their environment, including the solvent.[11]
Experimental Protocols
Accurate determination of photophysical parameters is essential for the objective comparison of fluorescent dyes. The methodologies described below are standard procedures used to obtain the data presented in this guide.
1. Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[12]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Stock Solution Preparation: A concentrated stock solution of the dye is prepared by accurately weighing the dye and dissolving it in a known volume of a suitable solvent (e.g., methanol).
-
Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.
-
Absorbance Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λabs). A blank measurement using the solvent alone is performed to zero the spectrophotometer.[13]
-
Data Analysis: Absorbance is plotted against concentration. According to the Beer-Lambert equation (A = εcl), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[12]
-
2. Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is typically measured using a comparative method, referencing a standard dye with a known and well-documented quantum yield.[14]
-
Instrumentation: Spectrofluorometer.
-
Reference Standard: A standard with a known quantum yield and similar spectral properties to the sample is chosen (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.92).[9]
-
Procedure:
-
Sample Preparation: Optically dilute solutions of both the test dye and the reference standard are prepared in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept low (typically below 0.05) to prevent inner filter effects.[6]
-
Absorbance and Emission Spectra: The absorbance of each solution is measured at the excitation wavelength. Then, the fluorescence emission spectrum for each solution is recorded using the same excitation wavelength and instrument settings.[4]
-
Data Analysis: The total fluorescence intensity (the integrated area under the emission curve) is calculated for both the sample and the standard. The quantum yield of the sample (Φsample) is then calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used for sample and standard, the refractive index term cancels out).
-
-
3. Measurement of Photostability
Photostability is quantified by measuring the rate of photobleaching, which is the irreversible photodegradation of a fluorophore upon light exposure.[6] A common metric is the photobleaching quantum yield (Φb), where a lower value indicates higher stability.
-
Instrumentation: Fluorimeter or a fluorescence microscope with a stable light source and a sensitive detector.
-
Procedure:
-
Sample Preparation: A solution of the dye is prepared and placed in a cuvette or on a microscope slide.
-
Initial Measurement: The initial fluorescence intensity (F0) is measured.
-
Photobleaching: The sample is continuously illuminated with a light source of constant and known intensity.
-
Time-course Measurement: The fluorescence intensity (F(t)) is recorded at regular intervals until it has significantly decreased.[10]
-
Data Analysis: The fluorescence decay data is plotted against time. The photobleaching half-life (t1/2), the time it takes for the intensity to drop to 50% of its initial value, can be determined from this plot. Alternatively, the data can be fitted to an exponential decay curve to calculate a photobleaching rate constant.[6][10]
-
Visualizations
Experimental and Logical Workflows
To better illustrate the processes involved in dye comparison and the fundamental principles of fluorescence, the following diagrams are provided.
Caption: Workflow for the comparative analysis of fluorescent dye performance.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Summary
This compound stands out with a near-perfect quantum yield (0.99 in methanol) and a high molar extinction coefficient, making it an exceptionally bright fluorophore.[7][8] Its performance is characteristic of the BODIPY class, which generally offers high brightness and stability, often superior to traditional dyes like fluorescein, especially concerning sensitivity to environmental factors like pH.[4]
However, the choice of dye is application-specific. For instance, while iodinated BODIPYs have very low quantum yields, this property is intentionally engineered for applications requiring triplet state formation, such as in photodynamic therapy or as photosensitizers.[9][15] When selecting a dye, researchers must consider not only the peak brightness but also the specific experimental conditions and required photostability. The protocols and data provided in this guide serve as a foundational resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gen-opt.com [gen-opt.com]
- 8. aptus.co.jp [aptus.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]
A Comparative Guide to Fluorophore Photostability: Pyrromethene 546 as a Superior Alternative
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust fluorescent probe is a cornerstone of high-quality fluorescence-based research. A critical determinant of a fluorophore's utility is its photostability—the intrinsic ability to resist photochemical degradation when exposed to excitation light. This guide presents an objective evaluation of the photostability of Pyrromethene 546, a boron-dipyrromethene (BODIPY) dye, in comparison to other widely utilized fluorophores: Fluorescein (B123965), Rhodamine B, and the cyanine (B1664457) dyes Cy3 and Cy5. The evidence presented herein positions this compound as a highly photostable option for demanding imaging applications.
Quantitative Comparison of Photophysical Properties
The photostability of a fluorophore is intimately linked to its photophysical characteristics. The following table summarizes key parameters for this compound and other common fluorophores. It is important to note that these values are compiled from various sources and experimental conditions can influence these properties.
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| This compound (BODIPY 493/503) | ~80,000[1] | ~0.99 (in Methanol)[2][3] | High[][][][7] |
| Fluorescein | ~70,000 | ~0.92[8] | Low[9][10] |
| Rhodamine B | ~106,000 | ~0.31 (in water)[11] | Moderate[12] |
| Cy3 | ~150,000 | ~0.24[10] | Moderate[7] |
| Cy5 | ~215,000 | ~0.20[10] | Moderate to Low[7] |
This compound, also known as BODIPY 493/503, consistently demonstrates superior photostability compared to traditional fluorophores like fluorescein and even the more robust cyanine dyes.[][][][7][10] This high resistance to photobleaching is a significant advantage in applications requiring prolonged or intense light exposure, such as time-lapse live-cell imaging, single-molecule tracking, and super-resolution microscopy.[][][] While rhodamine and cyanine dyes are generally more photostable than fluorescein, Pyrromethene dyes often exhibit even greater resilience to photodegradation.[12]
Experimental Protocol for Measuring Photobleaching Rates
To empirically evaluate and compare the photostability of different fluorophores, a standardized protocol is essential. The following methodology outlines a common approach using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of this compound, Fluorescein, Rhodamine B, Cy3, and Cy5 under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Fluorophore solutions of this compound, Fluorescein, Rhodamine B, Cy3, and Cy5 at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a fresh solution of each fluorophore in the chosen buffer.
-
Pipette a small volume (e.g., 10 µL) of the fluorophore solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter cube or laser line for each fluorophore to ensure optimal excitation and emission.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to be identical for all fluorophores being compared. The initial fluorescence intensity should be well within the dynamic range of the detector and not saturated.
-
-
Image Acquisition:
-
Bring the sample into focus and select a region of interest (ROI).
-
Acquire a time-lapse series of images of the same ROI. The time interval and total duration of the acquisition will depend on the photobleaching rate of the fluorophores but should be sufficient to observe a significant decrease in fluorescence for the least stable dye.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the mean intensity of a region outside the illuminated area and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a suitable model (e.g., a single or double exponential decay) to determine the photobleaching half-life (t1/2) or the photobleaching rate constant for each fluorophore.
-
Experimental Workflow for Fluorophore Photostability Assessment
The following diagram illustrates a standardized workflow for the comparative evaluation of fluorophore photostability.
Caption: Workflow for assessing fluorophore photostability.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aptus.co.jp [aptus.co.jp]
- 3. gen-opt.com [gen-opt.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Analysis of Pyrromethene 546 and Rhodamine Laser Dyes for Advanced Research Applications
In the realm of tunable laser sources, the selection of an appropriate laser dye is paramount for achieving optimal performance in applications ranging from spectroscopy to drug development. This guide presents a detailed comparative study of Pyrromethene 546 and the widely-used Rhodamine family of laser dyes. By examining key performance metrics through experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field.
Performance Characteristics: A Side-by-Side Comparison
Pyrromethene dyes have emerged as a significant class of laser dyes, often exhibiting higher laser efficiencies compared to the well-established Rhodamine dyes. However, this enhanced efficiency is often counterbalanced by a lower photostability. The following tables summarize the key performance indicators for this compound and a representative Rhodamine dye, Rhodamine 6G, to provide a clear, quantitative comparison.
| Parameter | This compound | Rhodamine 6G | Notes |
| Peak Lasing Wavelength | ~542 nm[1] | ~560 nm | In ethanol, pumped by Nd:YAG (532 nm). |
| Tuning Range | 523-580 nm[1] | 543-585 nm | Dependent on laser cavity and pump source. |
| Laser Efficiency | Up to 23% (for PM567)[2] | ~16.5%[2] | Pyrromethene dyes generally show higher efficiency.[3][4] |
| Photostability | Lower | Higher[3][5] | Pyrromethene dyes are more susceptible to photodegradation.[6][7] |
| Fluorescence Quantum Yield | ~0.83 (for PM567)[2] | ~0.95[8][9] | A measure of the efficiency of photon emission. |
| Molar Extinction Coefficient | 7.9x10⁴ L mol⁻¹ cm⁻¹ (at 493 nm)[1] | ~116,000 L mol⁻¹ cm⁻¹ (at 530 nm)[9] | In methanol/ethanol. |
Note: Data for Pyrromethene 567, a close analogue of this compound, is used where specific data for this compound is unavailable to provide a relevant comparison.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Laser Efficiency and Tuning Range
Objective: To determine the conversion efficiency and the tunable wavelength range of the laser dye.
Experimental Setup:
-
Pump Source: A Q-switched, frequency-doubled Nd:YAG laser (532 nm) is a common pump source.[6]
-
Laser Cavity: A resonant cavity is constructed using a high-reflectivity back mirror and a partially reflective output coupler. A wavelength-selective element, such as a diffraction grating, is introduced for tuning experiments.
-
Dye Cell: The dye solution is circulated through a cuvette placed within the laser cavity.
-
Detection: The output laser energy is measured with a calibrated power/energy meter, and the wavelength is measured with a spectrometer.
Procedure:
-
Prepare solutions of the laser dye in a suitable solvent (e.g., ethanol) at a specific concentration.
-
Place the dye cell in the laser cavity and align the optics.
-
For efficiency measurements, vary the input pump energy and measure the corresponding output energy of the dye laser. The slope of the output energy versus input energy graph gives the slope efficiency.
-
For tuning range measurements, rotate the diffraction grating and record the output laser power at each wavelength. The tuning range is defined as the wavelength interval where the output power is at least 50% of the maximum power.
Measurement of Photostability
Objective: To quantify the degradation of the laser dye under prolonged exposure to pump radiation.
Methodology:
-
The dye solution is exposed to a constant pump energy and repetition rate from the Nd:YAG laser.
-
The output power of the dye laser is monitored over time.
-
Photostability is often quantified as the total number of pump pulses required to reduce the dye laser output to 50% of its initial value. The predominant pathway for the photodegradation of Pyrromethene dyes is a reaction with singlet oxygen.[6][7] The addition of singlet oxygen quenchers, like DABCO, can significantly improve their photostability.[5]
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Methodology: The relative quantum yield is measured by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, with a quantum yield of 0.95).[8][9]
-
Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 to avoid inner filter effects.[10]
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer at the same excitation wavelength.
-
The quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts S and R refer to the sample and the reference, respectively.
Visualizing the Experimental Workflow and Decision-Making Process
The following diagrams illustrate the logical flow of the experimental procedures and a decision-making framework for selecting the appropriate laser dye.
Caption: Workflow for the characterization of laser dyes.
Caption: Decision matrix for laser dye selection.
Conclusion
The choice between this compound and Rhodamine dyes is ultimately application-dependent. For applications where maximizing output power and efficiency is the primary concern, this compound offers a distinct advantage. Conversely, for experiments that demand long-term operation and high photostability, Rhodamine dyes remain the more robust and reliable option. By understanding the trade-offs between these two classes of laser dyes and utilizing the standardized experimental protocols outlined in this guide, researchers can make an informed decision to best suit their specific needs.
References
- 1. DETERMINATION OF THE ABSOLUTE FLUORESCENCE QUANTUM YIELDS OF LASER DYES USING PHOTOACOUSTIC SPECTROSCOPY [cpl.iphy.ac.cn]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Comparison of laser performance of dye molecules in sol-gel, polycom, ormosil, and poly(methyl methacrylate) host media [opg.optica.org]
- 9. omlc.org [omlc.org]
- 10. edinst.com [edinst.com]
A Researcher's Guide to Validating Fatty Acid Uptake Assays: A Comparison of Pyrromethene 546 and Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate measurement of cellular fatty acid (FA) uptake is crucial for understanding metabolic diseases like obesity, diabetes, and cancer. [1][2] Fluorescent fatty acid analogs have become indispensable tools for these investigations, offering a safer and more high-throughput alternative to traditional radiolabeled methods.[2][3] This guide provides an objective comparison of Pyrromethene 546 and other common fluorescent probes, supported by experimental data and detailed protocols to aid in assay validation.
Long-chain fatty acids (LCFAs) are essential for energy production, lipid synthesis, and cellular signaling.[4][5] Their transport across the plasma membrane is a regulated process primarily mediated by a suite of proteins, including CD36 (also known as Fatty Acid Translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[4][6][7] Dysregulation of this process is linked to numerous metabolic disorders.[5][7]
Fluorescent Probes for Fatty Acid Uptake: A Comparison
The ideal fluorescent FA analog should mimic the behavior of natural fatty acids, exhibit high photostability, and provide a strong, quantifiable signal. The most commonly used probes are based on the boron-dipyrromethene (BODIPY) fluorophore, to which this compound belongs. These dyes are valued for their high quantum yield and low sensitivity to environmental factors.[8][9]
One of the most widely used alternatives is BODIPY FL C12, a dodecanoic acid analog.[10] Studies have shown that the length of the conjugated fatty acid chain is critical, as it influences the mechanism of uptake and intracellular trafficking. For example, long-chain analogs like BODIPY-C12 and BODIPY-C16 are substrates for transporters like FATP2 and are incorporated into lipid droplets, while shorter-chain versions may not be.[11]
| Property | This compound / BODIPY Dyes | Other Common Probes (e.g., Fluorescein-based) |
| Fluorophore Class | Boron-dipyrromethene (BODIPY) | Fluorescein (B123965), others |
| Photostability | High thermal and photochemical stability[12] | Generally lower photostability[13] |
| Quantum Yield | High[8][9] | Variable, often lower |
| Environmental Sensitivity | Low sensitivity to pH and solvent polarity[9] | Often sensitive to environmental changes |
| Spectral Properties | Sharp, narrow emission and absorption bands[9] | Broader emission spectra |
| Excitation/Emission (Typical) | ~485-488 nm / ~515-523 nm[3][14][15] | Varies by probe |
| Common Analogs | BODIPY FL C12, BODIPY FL C16[16] | NBD-stearic acid |
This table summarizes general properties. Specific characteristics can vary between individual dye conjugates.
Key Cellular Fatty Acid Uptake Pathways
The uptake of long-chain fatty acids is a multi-step, protein-facilitated process. Key membrane proteins bind extracellular fatty acids and transport them into the cell, where they are quickly activated by Acyl-CoA synthetases (ACSL) for downstream metabolic processes.
Caption: Protein-mediated fatty acid transport across the plasma membrane.
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
This protocol provides a generalized workflow for measuring FA uptake in live, adherent cells using a fluorescent probe like this compound or BODIPY FL C12 in a 96-well plate format. This procedure is adaptable for fluorescence microscopy and high-throughput plate readers.[1][14]
Materials
-
Cells: Adherent cell line of interest (e.g., 3T3-L1 adipocytes, cancer cell lines).[2][14]
-
Culture Plate: Black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.[14][15]
-
Fluorescent Probe: this compound, BODIPY FL C12, or other suitable fluorescent FA analog.
-
Media: Serum-free, phenol (B47542) red-free cell culture medium.[14]
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Instrumentation: Fluorescence microplate reader (bottom-read capable) or fluorescence microscope.[3][14]
-
(Optional) Quenching Solution: Reagent to quench extracellular fluorescence (e.g., Trypan Blue).[8][10]
Procedure
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay. Culture overnight in a standard 37°C, 5% CO₂ incubator.[14]
-
Serum Starvation: Gently aspirate the growth medium. Wash cells once with serum-free medium and then incubate in fresh serum-free medium for 1-2 hours at 37°C to reduce background from serum-derived lipids.[3][14]
-
Probe Preparation: Prepare the fluorescent fatty acid probe working solution in serum-free medium according to the manufacturer's instructions (a typical final concentration is 1-5 µM).
-
Uptake Incubation: Remove the starvation medium and add the probe working solution to each well. Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.[1] For kinetic assays, proceed immediately to the reading step.
-
Washing / Quenching:
-
Washing Method: Aspirate the probe solution and wash the cells 2-3 times with cold PBS to stop uptake and remove extracellular probe.[1]
-
Quenching Method: Add a quenching solution that specifically masks the fluorescence of the extracellular probe. This method is ideal for high-throughput screens as it eliminates wash steps.[2][8]
-
-
Signal Detection: Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 488/523 nm) or visualize with a fluorescence microscope.[14][15] For plate readers, a bottom-read mode is essential to minimize interference from the media.[3]
Caption: General workflow for a fluorescent fatty acid uptake assay.
Validation and Controls
To ensure data validity, several controls are essential:
-
Background Control: Wells containing no cells but with the probe solution to measure background fluorescence.[14]
-
Competition Assay: Co-incubate the fluorescent probe with an excess of a natural, unlabeled fatty acid (e.g., oleate). A significant reduction in fluorescence indicates that uptake is specific and transporter-mediated.[8][10]
-
Inhibitor Treatment: Use known inhibitors of fatty acid transport (e.g., Triacsin C, an ACSL inhibitor, or perphenazine) to confirm the involvement of specific pathways.[8][17]
By employing robust probes like this compound and its alternatives, alongside carefully validated protocols, researchers can accurately quantify fatty acid uptake, paving the way for new insights and therapeutic strategies in metabolic disease.
References
- 1. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 6. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. | Semantic Scholar [semanticscholar.org]
- 14. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 15. abcam.cn [abcam.cn]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to Multicolor Experiments: Spectral Overlap Considerations for Pyrromethene 546
For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating accurate and reproducible data. Pyrromethene 546 (PM546), a member of the BODIPY family of dyes, offers high fluorescence quantum yield and a relatively sharp emission spectrum. However, like any fluorophore, its use in multicolor applications requires careful consideration of spectral overlap with other dyes in the panel to avoid bleed-through and compromised data interpretation. This guide provides a comparative analysis of this compound with common alternatives and offers practical guidance for its integration into multicolor experimental designs.
Performance Comparison of Green-Yellow Emitters
The selection of a fluorophore is often a balance between brightness, photostability, and its spectral compatibility with other dyes and the available imaging instrumentation. Below is a comparison of the key photophysical properties of this compound alongside three commonly used alternatives in the green-yellow spectral range: Fluorescein isothiocyanate (FITC), Rhodamine 6G, and Alexa Fluor 488.
| Property | This compound | FITC | Rhodamine 6G | Alexa Fluor 488 |
| Excitation Max (nm) | ~493[1] | ~495[2] | ~525[3] | ~496-499[4][5][6] |
| Emission Max (nm) | ~519[1] | ~519-525[2] | ~548[3] | ~519-520[4][5][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~79,000[1] | ~75,000[7] | ~116,000[8] | ~71,000[4][5] |
| Quantum Yield (Φ) | ~0.99 (in Methanol)[1] | ~0.92[7] | ~0.95 (in Ethanol)[8] | ~0.92[4] |
| Relative Brightness (ε x Φ) | ~78,210 | ~69,000 | ~110,200 | ~65,320 |
Note: The brightness is a calculated relative value and can vary depending on the solvent, pH, and conjugation to biomolecules. The data for all dyes are compiled from various sources for general comparison.
Experimental Protocols
Reliable multicolor imaging necessitates meticulous experimental design and execution. Below is a representative protocol for a three-color immunofluorescence experiment to visualize the subcellular localization of three different proteins.
Three-Color Immunofluorescence Staining Protocol
1. Cell Culture and Preparation:
- Culture cells on sterile glass coverslips to approximately 70-80% confluency.
- Wash the cells twice with phosphate-buffered saline (PBS).
2. Fixation:
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization:
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.
5. Primary Antibody Incubation:
- Incubate the cells with a cocktail of three primary antibodies raised in different species (e.g., rabbit, mouse, and goat) diluted in the blocking buffer.
- Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Wash the cells three times with PBST for 5 minutes each.
6. Secondary Antibody Incubation:
- Incubate the cells with a cocktail of fluorophore-conjugated secondary antibodies, each specific to one of the primary antibody host species. The secondary antibodies should be conjugated to fluorophores with minimal spectral overlap (e.g., this compound-conjugate, a red-emitting dye, and a blue-emitting dye).
- Dilute the secondary antibodies in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBST for 5 minutes each, protected from light.
7. Counterstaining and Mounting:
- (Optional) Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI) for 5 minutes.
- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
8. Imaging:
- Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores. Acquire images sequentially for each channel to minimize bleed-through.
Mandatory Visualizations
To facilitate the understanding of experimental workflows and spectral relationships, the following diagrams are provided.
Caption: A typical workflow for a three-color immunofluorescence experiment.
Caption: Spectral relationships in a hypothetical multicolor experiment.
References
- 1. aptus.co.jp [aptus.co.jp]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. omlc.org [omlc.org]
A Comparative Guide to Lipophilic Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate visualization of lipid-rich structures is crucial for understanding cellular processes. Lipophilic fluorescent dyes are indispensable tools for studying organelles like lipid droplets and cellular membranes, which are central to metabolism, signaling, and disease.[1] These dyes possess a high affinity for nonpolar environments, allowing them to selectively accumulate in lipid structures.[1] This guide provides an objective comparison of common lipophilic dyes, supported by experimental data and detailed protocols, to aid in probe selection and experimental design.
Quantitative Comparison of Key Lipophilic Dyes
The choice of a fluorescent probe depends on specific experimental needs, such as live-cell imaging, multicolor experiments, or the demand for high photostability in time-lapse studies.[1] Dyes like Nile Red and BODIPY 493/503 are widely used, but newer probes offer significant improvements in specificity and stability.[1]
| Dye Family/Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Limitations | Primary Applications |
| Benzophenoxazine | Nile Red | ~552 | ~636 (in lipids) | Fluorogenic (low fluorescence in water), large Stokes shift.[1] | Broad emission spectrum can cause crosstalk; less specific, staining other lipid organelles; poor photostability.[1] | Lipid Droplets |
| BODIPY | BODIPY 493/503 | ~493 | ~503 | High quantum yield, narrow emission spectra, good photostability, low toxicity.[][3][4] | Less fluorogenic than Nile Red, meaning higher potential background signal.[1] | Lipid Droplets, Neutral Lipids |
| Carbocyanine | DiI (DiIC18(3)) | ~549 | ~565 | Bright orange-red fluorescence, photostable, suitable for long-term cell tracking.[1] | Can be internalized by cells over time, leading to non-specific intracellular staining.[5] | Plasma Membrane Labeling, Cell Tracking, Neuronal Tracing |
| Carbocyanine | DiO (DiOC18(3)) | ~484 | ~501 | Green fluorescence, often used with DiI for dual-color studies.[1] | Similar to DiI, can be internalized over longer imaging periods. | Plasma Membrane Labeling, Cell Tracking, Neuronal Tracing |
| Carbocyanine | DiD (DiIC18(5)) | ~644 | ~665 | Red-shifted fluorescence helps avoid cellular autofluorescence.[1][6] | Weakly fluorescent in water but bright when incorporated into membranes.[5] | In Vivo Imaging, Multicolor Labeling, Cell Tracking |
| Dansyl | Monodansylpentane (MDH) | ~405 | ~485 (in oil) | Extraordinarily photostable compared to Nile Red and BODIPY 493/503; blue emission allows for easy multicolor imaging.[1] | Requires UV/violet excitation, which can be more phototoxic to cells.[1] | Lipid Droplets |
Experimental Protocols
The following are generalized protocols for staining live and fixed cells. Optimal dye concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Protocol 1: Live-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is adapted for visualizing lipid droplets in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides.
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Pre-warmed cell culture medium.
-
Phosphate-buffered saline (PBS).
-
(Optional) Oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation.
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%). To enhance visualization, lipid droplet formation can be induced by incubating cells with oleic acid for 16-24 hours.[1]
-
Probe Preparation: Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-2 µM.[1]
-
Staining: Remove the existing culture medium from the cells and add the BODIPY 493/503 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Washing: Gently aspirate the staining solution and wash the cells twice with warm PBS or culture medium to remove excess dye.[1]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped for detecting green fluorescence (Excitation/Emission: ~493/503 nm). For time-lapse imaging, use an environmental chamber to maintain temperature, humidity, and CO2 levels.[1]
Protocol 2: General Plasma Membrane Staining with Carbocyanine Dyes (e.g., DiI)
This protocol provides a general framework for labeling the plasma membrane of living cells for tracking studies.
Materials:
-
Cell suspension or adherent cells on coverslips.
-
DiI stock solution (e.g., 1-2.5 mg/mL in DMSO or ethanol).[6]
-
Cell culture medium or appropriate buffer (e.g., PBS).
Procedure:
-
Probe Preparation: Prepare a working solution by diluting the DiI stock solution in culture medium to a final concentration of 1-10 µM. Vortex thoroughly to ensure the dye is dispersed.
-
Staining: For adherent cells, replace the culture medium with the dye working solution. For cells in suspension, add the dye to the cell suspension.
-
Incubation: Incubate for 5 to 30 minutes at 37°C. Incubation time can be varied to control the extent of labeling. Shorter times generally restrict the dye to the plasma membrane, while longer times may result in internalization.
-
Washing: For adherent cells, gently wash two to three times with fresh, pre-warmed medium. For cells in suspension, centrifuge the cells, remove the supernatant, and resuspend in fresh medium. Repeat the wash step.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for DiI (Excitation/Emission: ~549/565 nm).
Visualized Workflows and Pathways
Experimental Workflow for Dye Comparison
The following diagram illustrates a typical workflow for objectively comparing the performance of different lipophilic dyes in a cell-based imaging experiment.
Visualizing Endocytosis with Lipophilic Dyes
Lipophilic dyes are excellent tools for tracking dynamic membrane processes like endocytosis. The dye initially labels the entire plasma membrane, and its subsequent internalization can be followed over time, providing insights into vesicle trafficking pathways.
References
Safety Operating Guide
Proper Disposal of Pyrromethene 546: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Pyrromethene 546, a fluorescent dye commonly used in laboratory research. Adherence to strict disposal protocols is crucial to mitigate potential hazards and ensure regulatory compliance.
Key Data on this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C14H17BF2N2 |
| Molecular Weight | 262.11 g/mol [1] |
| Appearance | Powder[1] |
| Color | Not specified in available documentation |
| Melting Point | 259-261°C[2] or 262-266 °C[1] |
| Solubility | Insoluble in water[3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| Incompatible Materials | No specific information noted.[3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear approved safety glasses or goggles.[4][5]
-
Hand Protection: Handle with impermeable gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[5]
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely.[5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound solid in a clearly labeled, sealed container. Avoid generating dust.[4]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, wipes, or weighing papers, should also be collected in a separate, labeled hazardous waste container.[6]
-
Solutions: Collect solutions containing this compound in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the primary hazards (e.g., "Irritant").
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[5]
4. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4][5] Do not dispose of this chemical into drains or general trash.
-
Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Emergency Procedures
-
Spills: In the event of a spill, evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[5] Cover the spill with an inert absorbent material, collect, and place in a suitable container for disposal.[4] Clean the spill area with soap and water.
-
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact: Flush eyes with water for at least 15 minutes as a precaution. Consult a physician.[3][5]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pyrromethene 546
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step safety protocols and logistical plans for the handling and disposal of Pyrromethene 546. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in safe handling.[3] Based on the hazards associated with similar pyrromethene compounds, appropriate PPE must be worn at all times.[1][2]
Summary of Personal Protective Equipment (PPE) Requirements
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or chemical splash goggles.[4][5] A face shield is recommended for larger quantities.[4][5] | Chemical-resistant gloves (e.g., nitrile).[2][4] | Laboratory coat.[3][4] | Use in a well-ventilated area or a chemical fume hood.[4] A NIOSH-approved respirator may be necessary if ventilation is inadequate.[2] |
| Dissolving & Pipetting | Safety glasses with side shields or chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[2][4] | Laboratory coat.[3][4] | Work in a well-ventilated area or a chemical fume hood.[4] |
| Reaction & Conjugation | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handling sealed containers. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or suit. | NIOSH-approved respirator with appropriate cartridges. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid the formation and inhalation of dust.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all unnecessary items from the work area to prevent contamination.
-
-
Weighing the Compound :
-
Handle this compound as a solid powder with care to minimize dust generation.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly after use.
-
-
Dissolving the Compound :
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its associated waste must be handled by an approved hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Waste Segregation :
-
Solid Waste : Collect unused this compound powder and any materials grossly contaminated with the solid, such as weighing papers and gloves, in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. The solvent used will also influence the disposal route.[6]
-
Contaminated Sharps : Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers sealed when not in use.
-
Store waste containers in a designated and secure waste accumulation area.[6]
-
-
Scheduling Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2][4]
-
Skin Contact : Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spills : For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable disposal container.[6] Clean the spill area with soap and water.[6] For larger spills, evacuate the area and contact your institution's EHS department.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
